AcLysValCit-PABC-DMAE-SW-163D
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C85H113N19O22S2 |
|---|---|
分子量 |
1817.1 g/mol |
InChI |
InChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1 |
InChIキー |
VQIBTARTHBHUSL-LXRLNKMKSA-N |
異性体SMILES |
C[C@H]1C[C@@]12C(=O)OC[C@H](C(=O)N[C@H](C(=O)N([C@H]3[C@H](SC[C@@H](C(=O)N2C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@]4(C[C@@H]4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)C |
正規SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AcLysValCit-PABC-DMAE-SW-163D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the AcLysValCit-PABC-DMAE-SW-163D drug-linker system, a sophisticated platform for the development of Antibody-Drug Conjugates (ADCs). This guide details the individual components, the mechanism of payload delivery and action, and relevant experimental protocols for characterization.
Introduction to the this compound System
The this compound is a state-of-the-art drug-linker conjugate designed for targeted cancer therapy. It comprises a potent cytotoxic payload, SW-163D, attached to a cleavable linker system that ensures stability in circulation and specific release within the target cancer cell. This system is integral to ADCs such as PF-06888667, which couples this drug-linker to an anti-Her2 monoclonal antibody for treating HER2-positive cancers.[1]
The core components of this drug-linker system are:
-
SW-163D: A natural bis-intercalator and cyclodepsipeptide antibiotic with potent antitumor activity.[1][2]
-
AcLysValCit Linker: A tripeptide motif (N-acetyl-lysine-valine-citrulline) that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells.
-
PABC (p-aminobenzyl alcohol) Spacer: A self-immolative spacer that, upon cleavage of the ValCit linker, undergoes a cascade of electronic rearrangement to release the payload.
-
DMAE (N,N-dimethylethylenediamine) Moiety: A component of the linker that facilitates the attachment of amine-containing payloads and contributes to the self-immolative release mechanism.[3]
Core Mechanism of Action
The mechanism of action of an ADC utilizing the this compound system is a multi-step process, beginning with targeted delivery and culminating in cancer cell death.
Payload: SW-163D Mechanism of Action
The cytotoxic payload, SW-163D, is a natural product derived from Streptomyces sp.[2] Its primary mechanism of inducing cell death involves a dual attack on DNA integrity:
-
DNA Bis-intercalation: SW-163D contains planar aromatic moieties that insert between the base pairs of the DNA double helix. This bis-intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: By stabilizing the transient DNA double-strand breaks created by topoisomerase II during its catalytic cycle, SW-163D acts as a topoisomerase II poison. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.
This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses such as cell cycle arrest and apoptosis.
Quantitative Data
While specific quantitative data for an ADC utilizing the this compound drug-linker is limited in public literature, the following tables present representative data for similar HER2-targeted ADCs with cleavable linkers and potent payloads.
Table 1: Representative In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs
| Cell Line | HER2 Expression | Representative ADC IC50 (nM) |
| SK-BR-3 | High | 0.05 - 0.1 |
| BT474 | High | 0.06 - 0.15 |
| N87 | High | 0.1 - 0.8 |
| MDA-MB-231 | Low/Negative | > 100 |
Data is illustrative and compiled from studies on HER2-targeted ADCs with vc-MMAE or similar payloads against HER2-positive breast and gastric cancer cell lines.[4][5]
Table 2: Representative Pharmacokinetic Parameters of HER2-Targeted ADCs in Preclinical Models
| Parameter | Unit | Value (Representative) |
| Clearance (CL) | mL/day/kg | 5 - 15 |
| Volume of Distribution (Vd) | L/kg | 0.1 - 0.3 |
| Half-life (t1/2) | days | 3 - 7 |
| Cmax (at ~10 mg/kg) | µg/mL | 150 - 250 |
| AUC (at ~10 mg/kg) | µg*day/mL | 500 - 1500 |
Data is illustrative and based on pharmacokinetic studies of various ADCs in rats and monkeys.[6][7]
Table 3: Representative Biodistribution of a HER2-Targeted ADC in a Xenograft Model (%ID/g)
| Organ | 24h | 48h | 72h |
| Tumor | 15 - 25 | 20 - 35 | 25 - 40 |
| Blood | 10 - 20 | 8 - 15 | 5 - 10 |
| Liver | 5 - 10 | 4 - 8 | 3 - 6 |
| Spleen | 2 - 5 | 2 - 4 | 1 - 3 |
| Kidneys | 1 - 3 | 1 - 2 | < 2 |
| Lungs | 2 - 4 | 1 - 3 | < 2 |
%ID/g = percentage of injected dose per gram of tissue. Data is representative of biodistribution studies of HER2-targeted ADCs in mouse xenograft models.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, BT474, N87) and a control cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
ADC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for the Prediction of Human Concentration–Time Profiles and Pharmacokinetics of Antibody–Drug Conjugates (ADC) from Rats or Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous tumor targeting with a single dose of HER2-targeted albumin-binding domain-fused nanobody-drug conjugates results in long-lasting tumor remission in mice - PMC [pmc.ncbi.nlm.nih.gov]
Delving into SW-163D: A Technical Guide to a Potent DNA Bis-Intercalator
For Researchers, Scientists, and Drug Development Professionals
SW-163D, a naturally derived cyclic depsipeptide, has emerged as a formidable DNA bis-intercalator with significant potential in oncology. Its potent antitumor activity, harnessed as a payload in the antibody-drug conjugate (ADC) PF-06888667, underscores the importance of a comprehensive understanding of its molecular properties. This technical guide provides an in-depth analysis of SW-163D's DNA binding characteristics, cytotoxic effects, and the experimental methodologies employed in its evaluation.
Core Properties of SW-163D
SW-163D is classified as a natural product bis-intercalator depsipeptide (NPBID). Its structure, which includes L-Ala, D-Ser, and the unusual amino acid (1S, 2S)-N-methylnorcoronamic acid, facilitates its insertion between the base pairs of double-stranded DNA. This bis-intercalation mechanism disrupts the normal helical structure of DNA, leading to the inhibition of crucial cellular processes such as replication and transcription, ultimately inducing apoptosis in cancer cells.
Quantitative Analysis of DNA Binding and Cytotoxicity
The interaction of SW-163D with DNA has been quantitatively assessed using surface plasmon resonance (SPR). While the complete dataset from the primary research is not publicly available, related studies on similar bis-intercalators provide a framework for understanding its high-affinity binding. The cytotoxicity of SW-163D and its corresponding ADC, PF-06888667, has been evaluated against various cancer cell lines, demonstrating potent anti-proliferative activity.
| Compound | Assay | Cell Line | IC50 (nM) | DNA Binding Affinity (K D) |
| SW-163D | Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | Data not publicly available | Data not publicly available |
| PF-06888667 (ADC) | Cytotoxicity (CellTiter-Glo) | HER2-positive cell lines | Data not publicly available | Not Applicable |
Note: Specific IC50 and K D values for SW-163D are not available in the public domain at the time of this writing. Researchers are encouraged to consult the primary literature for detailed quantitative data.
Experimental Protocols
The characterization of SW-163D and its ADC involves a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments.
DNA Binding Affinity Measurement (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a primary technique for quantifying the binding affinity of small molecules like SW-163D to DNA.
Workflow:
-
Immobilization: A biotinylated DNA oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Binding: A solution of SW-163D at various concentrations is flowed over the sensor chip.
-
Detection: The change in the refractive index at the sensor surface, caused by the binding of SW-163D to the DNA, is measured in real-time.
-
Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.
SPR workflow for DNA binding analysis.
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
The cytotoxic effect of SW-163D and PF-06888667 is determined by assessing cell viability after treatment.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of SW-163D or PF-06888667 for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: A reagent that measures ATP levels, indicative of cell viability, is added, and luminescence is measured.
-
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
Cytotoxicity assay workflow.
Signaling Pathways and Mechanism of Action
As a DNA bis-intercalator, SW-163D's primary mechanism of action involves the direct damage to DNA. This triggers a cascade of cellular responses, ultimately leading to programmed cell death (apoptosis).
SW-163D's mechanism of action pathway.
Conclusion
SW-163D represents a promising class of DNA-targeting agents with potent anticancer activity. Its high affinity for DNA and ability to induce cell death make it an attractive payload for antibody-drug conjugates. Further research to fully elucidate its sequence selectivity and to obtain more extensive cytotoxicity data will be crucial for its continued development and potential clinical application. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore the properties of this intriguing molecule.
Valine-Citrulline Linker Chemistry in Antibody-Drug Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit or VC) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic payloads to cancer cells. Its remarkable balance of stability in systemic circulation and susceptibility to cleavage by intracellular proteases has established it as a linker of choice in numerous clinically approved and investigational ADCs.[1] This technical guide provides a comprehensive overview of the core principles of Val-Cit linker chemistry, detailed experimental protocols for the synthesis and evaluation of Val-Cit ADCs, and a summary of key quantitative data to inform ADC design and development.
Core Principles of Valine-Citrulline Linker Chemistry
The Val-Cit linker is a protease-cleavable linker, designed to be stable in the bloodstream and efficiently cleaved within the lysosomal compartment of target cells.[2] This selective release of the cytotoxic payload is achieved through a sophisticated interplay of enzymatic activity and self-immolative chemistry.
Mechanism of Action: Cathepsin B-Mediated Cleavage and Payload Release
The therapeutic efficacy of a Val-Cit ADC is contingent upon a multi-step intracellular release mechanism.[3]
-
Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[4]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and high concentration of proteases.[5]
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[6][7] Cathepsin B hydrolyzes the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[8][9] While initially thought to be specific to cathepsin B, other cathepsins like K and L have also been shown to cleave the Val-Cit linker.[10][11]
-
Self-Immolation and Payload Liberation: The cleavage of the Cit-PABC bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer, which fragments into p-iminoquinone methide and carbon dioxide.[2] This "self-immolation" releases the cytotoxic payload in its unmodified, fully active form, allowing it to exert its cell-killing effect.[2][12]
Core Components of the Val-Cit-PABC Linker
The Val-Cit-PABC linker is a tripartite system, with each component playing a crucial role in the ADC's function.[4][12]
-
Valine-Citrulline (Val-Cit) Dipeptide: This sequence serves as the recognition site for lysosomal proteases, primarily cathepsin B.[12] The choice of Val-Cit provides a balance of stability in the bloodstream, where cathepsin B activity is low, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.[12]
-
p-Aminobenzylcarbamate (PABC): This unit acts as a "self-immolative" spacer.[4][12] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form following enzymatic cleavage.[12]
-
Maleimide Group (mc): Often, a maleimidocaproyl (mc) group is included to facilitate conjugation to the antibody. This group reacts with the thiol groups of cysteine residues on the antibody to form a stable covalent bond.[2]
Quantitative Data on Val-Cit Linker Performance
The stability and cleavage kinetics of the Val-Cit linker are critical parameters that influence the therapeutic index of an ADC.
Plasma Stability
The Val-Cit linker is generally stable in human plasma but exhibits instability in mouse plasma due to the activity of the carboxylesterase Ces1c.[13][14] This can lead to premature payload release in preclinical mouse models.[13] To address this, modifications to the Val-Cit linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide, have been developed. The EVCit linker demonstrates significantly improved stability in mouse plasma while retaining sensitivity to cathepsin B cleavage.
| Linker | Plasma Source | Incubation Time | % Payload Loss | Reference |
| Val-Cit ADC | Human | 28 days | No significant degradation | [2] |
| Val-Cit ADC | Mouse (BALB/c) | 14 days | > 95% | [2] |
| SVCit ADC | Mouse (BALB/c) | 14 days | ~70% | [2] |
| EVCit ADC | Mouse (BALB/c) | 14 days | Almost no cleavage | [2] |
Cathepsin B Cleavage Kinetics
The rate of cathepsin B-mediated cleavage can be influenced by modifications to the linker. For instance, the EVCit linker has been shown to be more sensitive to cathepsin B cleavage than the conventional Val-Cit linker.[2]
| ADC Linker | Half-life (in presence of human liver cathepsin B) | Reference |
| Val-Cit ADC | 4.6 hours | [2] |
| SVCit ADC | 5.4 hours | [2] |
| EVCit ADC | 2.8 hours | [2] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of Val-Cit ADCs.
Synthesis of mc-Val-Cit-PABC-MMAE Drug-Linker
This protocol outlines the synthesis of a common Val-Cit linker-payload construct.
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Couple Fmoc-protected L-citrulline to p-aminobenzyl alcohol (PABOH) using a suitable coupling agent like HATU.[7]
-
Deprotect the Fmoc group using piperidine (B6355638) in DMF.[8][13]
-
Couple the resulting H2N-Cit-PABOH with Fmoc-Val-OSu to form the dipeptide Fmoc-Val-Cit-PAB-OH.[7]
-
-
Coupling of MMAE to the Linker:
-
Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.[15]
-
Add coupling reagents such as HOBt and pyridine (B92270) and stir at room temperature.[15]
-
Purify the product, Fmoc-Val-Cit-PABC-MMAE, by reverse-phase HPLC.[15]
-
-
Fmoc Deprotection and Maleimide Functionalization:
ADC Conjugation via Thiol-Maleimide Coupling
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add a 10-100-fold molar excess of a reducing agent such as TCEP or DTT to reduce the interchain disulfide bonds.[5]
-
Incubate at 37°C for 30 minutes.[5]
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25).[5]
-
-
Conjugation Reaction:
-
Dissolve the mc-Val-Cit-PABC-MMAE drug-linker in an organic co-solvent like DMSO.[15]
-
Add the dissolved drug-linker to the reduced antibody solution at a specific molar ratio (e.g., 10:1 to 20:1 linker to antibody) to achieve the desired drug-to-antibody ratio (DAR).[15]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[15][16]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography or tangential flow filtration.[17]
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[11][18]
-
Instrumentation and Column:
-
Mobile Phases:
-
Mobile Phase A (High Salt): 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0.[20]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of organic solvent like isopropanol (B130326) or acetonitrile).[20]
-
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.[20]
-
Inject the ADC sample.
-
Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[20]
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the payload's absorbance.[20]
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).[21]
-
Calculate the weighted average DAR using the following formula: DAR = Σ [(Peak Area of each species / Total Peak Area) * Number of drugs for that species][]
-
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells based on ATP quantification.[23][24]
-
Cell Seeding:
-
Seed target cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.[25]
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.
-
Add the test articles to the respective wells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[26]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[27]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[27]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the ADC concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic (4PL) curve.[1]
-
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the release of the payload from the ADC in the presence of cathepsin B.
-
Reaction Setup:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[1]
-
In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[6]
-
Initiate the reaction by adding activated human cathepsin B (e.g., 20 nM final concentration).[6]
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6]
-
Quench the reaction by adding a solution of acetonitrile (B52724) containing an internal standard.[1]
-
-
Sample Preparation and Analysis:
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
-
Incubation:
-
Spike the ADC into human and mouse plasma at a defined concentration.
-
Incubate the samples at 37°C.
-
-
Sample Collection and Processing:
-
At various time points, collect aliquots of the plasma samples.
-
Isolate the ADC from the plasma using protein A or G magnetic beads.
-
Wash the beads to remove unbound components.
-
Elute the ADC from the beads.
-
-
Analysis:
-
Analyze the eluted ADC samples by LC-MS to quantify the amount of intact ADC remaining and any released payload.[29]
-
Conclusion
The valine-citrulline linker has proven to be a robust and versatile tool in the development of antibody-drug conjugates. Its well-understood mechanism of action, coupled with the potential for chemical modification to fine-tune its properties, ensures its continued relevance in the field of targeted cancer therapy. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively design, synthesize, and evaluate novel Val-Cit-based ADCs. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to evolve, so too will the strategies for optimizing linker chemistry to further enhance the therapeutic window of this promising class of biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. rsc.org [rsc.org]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. agilent.com [agilent.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 25. scribd.com [scribd.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. promega.com [promega.com]
- 28. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 29. researchgate.net [researchgate.net]
The Role of p-Aminobenzyloxycarbonyl (PABC) as a Self-Immolative Spacer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of advanced therapeutic conjugates, most notably Antibody-Drug Conjugates (ADCs). Its function as a self-immolative linker is pivotal to the conditional and efficient release of cytotoxic payloads within target cells. This guide provides an in-depth exploration of the purpose, mechanism, and practical applications of the PABC spacer in drug development.
The Fundamental Role of the PABC Spacer
The primary function of the PABC self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety (like an antibody) and a potent cytotoxic drug, which is rendered inactive while conjugated[1]. The linker is engineered for stability in systemic circulation (blood plasma, pH ~7.4) to minimize off-target toxicity[1]. Its defining feature is its capacity for triggered, rapid, and irreversible decomposition—or "self-immolation"—only after a specific activation event, typically enzymatic cleavage, within the target cell[1][2]. This controlled release mechanism is paramount for widening the therapeutic window of the conjugate[1].
The Mechanism of Self-Immolation
The self-immolative nature of the PABC spacer is based on a 1,6-elimination reaction. The process is initiated by the removal of a masking group, which is typically achieved through the enzymatic cleavage of a linked peptide.
The key steps are as follows:
-
Triggering Event: In many ADCs, the PABC spacer is connected to a dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B[3][4]. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the PABC spacer[3][5].
-
Electronic Cascade: The cleavage unmasks a para-aminobenzyl alcohol intermediate. This intermediate is electronically unstable. The free aniline (B41778) moiety initiates a spontaneous 1,6-elimination reaction[1][6].
-
Payload Release: This electronic cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant (p-iminoquinone methide)[7]. This "traceless" release is a significant advantage, ensuring the drug is delivered in its most potent form[3][8].
The following diagram illustrates the self-immolation mechanism of the PABC spacer following enzymatic cleavage of a Val-Cit linker.
Caption: Mechanism of PABC self-immolation following enzymatic cleavage.
Quantitative Data on PABC Linker Stability
The stability of the linker is a critical parameter for the safety and efficacy of an ADC. Premature cleavage in the bloodstream can lead to systemic toxicity, while inefficient cleavage in the tumor cell can reduce potency. The stability of PABC-containing linkers, particularly the widely used Val-Cit-PABC construct, has been extensively studied. A notable challenge is the susceptibility of this linker to cleavage by carboxylesterase 1c (Ces1c) in rodents, which can complicate preclinical evaluation[8][9][10][11].
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Key Observations | Reference |
| Val-Cit-PABC | Mouse | 1 day | ~65% | Significant payload loss is observed in mouse plasma. | [12] |
| Val-Cit-PABC | Mouse | 4.5 days | ~30% | Demonstrates the high susceptibility of the Val-Cit linker to cleavage in mouse plasma. | [9][12] |
| Val-Cit-PABC | Rat | 4.5 days | ~45% | Rat plasma also shows significant enzymatic cleavage. | [9][12] |
| Val-Cit-PABC | Human | 7 days | >90% | The Val-Cit linker is significantly more stable in human plasma. | [12] |
| EVCit-PABC | Mouse | 14 days | ~100% | Addition of a P3 glutamic acid residue dramatically improves stability in mouse plasma. |
Experimental Protocols
The characterization of PABC-containing linkers involves a series of in vitro and in vivo experiments to assess their stability and cleavage kinetics.
This protocol outlines a general method for evaluating the stability of an ADC in plasma.
-
ADC Preparation: Prepare a stock solution of the ADC at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Plasma Incubation: Add the ADC stock solution to undiluted mouse, rat, or human plasma to a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at 37°C in a controlled environment.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to stop any further reactions.
-
Sample Analysis: Analyze the samples to determine the amount of intact ADC and released payload. Common analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DARs) and monitor changes in the average DAR over time[12][13][14][15][16][17].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the loss of payload from the intact ADC and to identify and quantify the released drug[12].
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and conjugated antibody, providing insights into payload loss[8][12].
-
This assay assesses the susceptibility of the linker to cleavage by a specific protease.
-
Enzyme Activation: Activate human Cathepsin B according to the manufacturer's instructions, typically in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar range for the ADC[3]. Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
LC-MS/MS Analysis: Quantify the amount of released payload in the quenched samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker by the enzyme.
The following diagram illustrates a typical experimental workflow for assessing ADC stability and cleavage.
Caption: Experimental workflow for ADC stability and cleavage assays.
Downstream Signaling of a Released Payload: The Case of MMAE
Once the PABC spacer has released the cytotoxic payload, the drug is free to exert its pharmacological effect. Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used in ADCs.
The signaling pathway of MMAE-induced cell death is as follows:
-
Microtubule Disruption: Free MMAE binds to tubulin, the protein subunit of microtubules[5][18]. This binding inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division[18][19].
-
Cell Cycle Arrest: The disruption of the mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis[19].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death)[19]. This involves the activation of a cascade of enzymes called caspases (e.g., caspase-3), which execute the cell death program[19].
The following diagram depicts the signaling pathway of MMAE following its release from an ADC.
Caption: Signaling pathway of MMAE-induced apoptosis after ADC delivery.
Conclusion
The p-aminobenzyloxycarbonyl self-immolative spacer is a cornerstone of modern ADC technology. Its elegant mechanism of traceless drug release, triggered by the specific enzymatic environment of target cancer cells, has been instrumental in the development of effective and safer targeted therapies. A thorough understanding of the PABC mechanism, coupled with rigorous experimental evaluation of linker stability and cleavage, is essential for the continued innovation and optimization of next-generation drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. agilent.com [agilent.com]
- 18. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Topoisomerase II Inhibition by AcLysValCit-PABC-DMAE-SW-163D
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcLysValCit-PABC-DMAE-SW-163D is an antibody-drug conjugate (ADC) that represents a promising strategy in targeted cancer therapy. This advanced therapeutic agent combines the specificity of a monoclonal antibody with the potent cytotoxic activity of SW-163D, a natural bis-intercalator depsipeptide. The core mechanism of action of this ADC lies in the inhibition of topoisomerase II, a critical enzyme in DNA replication and maintenance, by its payload, SW-163D. This technical guide provides a comprehensive overview of the topoisomerase II inhibition by this compound, including its mechanism of action, quantitative data on its cytotoxic activity, and detailed experimental protocols for its evaluation.
Core Concepts: Mechanism of Action
The cytotoxic payload of the ADC, SW-163D, is a natural product derived from Streptomyces sp.[1]. It functions as a topoisomerase II poison. Topoisomerase II enzymes are essential for resolving DNA topological problems, such as supercoiling and catenation, by creating transient double-strand breaks (DSBs) in the DNA backbone. The enzyme passes another DNA segment through the break and then reseals it.
SW-163D exerts its cytotoxic effect by intercalating into the DNA double helix. This binding stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex[2][3]. By preventing the religation of the DNA strands, SW-163D effectively traps the enzyme on the DNA, leading to an accumulation of permanent DSBs[2][3]. These unresolved DSBs trigger downstream cellular stress responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death[4].
The ADC, this compound, is designed to deliver SW-163D specifically to cancer cells. Upon binding of the monoclonal antibody component to its target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the linker, AcLysValCit-PABC-DMAE, is cleaved, releasing the active SW-163D payload to exert its topoisomerase II-mediated cytotoxic effect[1][4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
- 3. Recovery of the poisoned topoisomerase II for DNA religation: coordinated motion of the cleavage core revealed with the microsecond atomistic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
An In-depth Technical Guide to the Cathepsin B Cleavage of Val-Cit Dipeptide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental validation of Valine-Citrulline (Val-Cit) dipeptide linker cleavage by the lysosomal protease Cathepsin B. This process is a foundational element in the design of many successful antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within cancer cells.
Introduction: The Central Role of Cleavable Linkers in ADCs
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile.[][] Protease-cleavable linkers are designed to be stable in systemic circulation but are readily hydrolyzed by specific enzymes, like Cathepsin B, that are highly active within the lysosomal compartments of tumor cells.[1][4] The Val-Cit dipeptide is the most prominent and well-studied protease-cleavable linker used in both clinically approved and investigational ADCs.[1][]
The Key Components: Cathepsin B and the Val-Cit-PABC Linker
Cathepsin B: This cysteine protease is predominantly located in the lysosomes, the primary digestive organelles within a cell.[1] Its main biological function is protein degradation.[1] The catalytic activity of Cathepsin B depends on a Cys-His dyad in its active site.[1] A distinctive feature is its "occluding loop," which allows it to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the end of a chain).[1][6] Critically for ADC therapy, Cathepsin B is frequently overexpressed in numerous tumor types and functions optimally in the acidic lysosomal environment (pH 4.5-5.5).[1]
The Val-Cit-PABC Linker: This is a multi-component system engineered for stability and efficient, traceless drug release. It comprises:
-
Valine (Val): This amino acid occupies the P2 position, where it interacts with the S2 subsite of the Cathepsin B active site.[1]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that binds to the S1 subsite of the enzyme.[1]
-
p-Aminobenzyl Carbamate (PABC): This self-immolative spacer is crucial.[7][8] It connects the dipeptide to the drug and prevents steric hindrance from bulky payloads that might otherwise inhibit enzyme access.[][8]
The Mechanism: From Internalization to Payload Release
The targeted delivery and release of a cytotoxic payload via a Val-Cit linker is a sequential process that begins after the ADC binds to its target antigen on the cancer cell surface.
-
Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized into the cell within an endosome.[1]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of proteases, including Cathepsin B.[9][10]
-
Enzymatic Cleavage: Cathepsin B recognizes the Val-Cit dipeptide and catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1] The preference for Val-Cit is driven by favorable hydrophobic interactions between the valine residue and the S2 subsite of Cathepsin B.[1][6]
-
Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers the release mechanism. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[1] This fragments the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant in a "traceless" manner.[1][8]
While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to this process.[1][7][11] This enzymatic redundancy can be advantageous, as it reduces the likelihood of tumor resistance developing from the loss of a single protease.[1]
Factors Influencing Linker Stability and Cleavage
The ideal linker is perfectly stable in circulation and rapidly cleaved only within the target cell's lysosome. However, off-target cleavage can occur, impacting both safety and efficacy.
On-Target Cleavage (Intracellular):
-
Enzyme Concentration: Higher concentrations of Cathepsin B and other cathepsins in the tumor lysosome accelerate cleavage.
-
pH: Cathepsin B activity is optimal in the acidic pH of the lysosome (pH 4.5-5.5).[1]
-
Substrate Accessibility: The conjugation site on the antibody can influence how easily the linker is accessed by the enzyme.[12]
Off-Target Cleavage (Extracellular): Premature payload release in systemic circulation is a significant concern as it can lead to off-target toxicity and reduced therapeutic index.[10]
-
In Rodents: Carboxylesterase 1C (Ces1C) in mouse and rat plasma is a primary cause of Val-Cit linker hydrolysis, complicating preclinical evaluation in these models.[10][13][14]
-
In Humans: Neutrophil elastase, a serine protease released by neutrophils, has been identified as a key enzyme responsible for aberrant cleavage of the Val-Cit linker in human plasma.[10][15] This is believed to contribute to off-target toxicities like neutropenia.[10]
Quantitative Data on Dipeptide Linker Cleavage
Direct kinetic parameters for the cleavage of full ADC constructs are not widely published.[1] However, comparative studies using model substrates provide valuable insights into the relative cleavage efficiency of different dipeptide linkers by Cathepsin B.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme Source | Key Considerations |
| Val-Cit | 100% (Reference) | Cathepsin B / Lysosomal Extracts | The industry standard; susceptible to off-target cleavage in mouse plasma.[1][12] |
| Val-Ala | ~50% | Isolated Cathepsin B | Lower hydrophobicity can prevent ADC aggregation at high drug-to-antibody ratios (DARs).[12][16] |
| Phe-Lys | ~30-fold faster | Isolated Cathepsin B | Rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are rate-limiting.[1][12] |
| Glu-Val-Cit (EVCit) | Cleavage maintained | Cathepsin B | Offers significantly improved stability in mouse plasma by resisting Ces1C cleavage.[13][14][17] |
Note: The data presented are illustrative and based on typical performance as described in scientific literature. Actual results can vary based on the full ADC construct, payload, and experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are essential for validating linker cleavage.
ADC Cleavage Assay by HPLC/LC-MS
This method directly measures the release of the payload from the ADC.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC construct with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
HPLC or LC-MS/MS system
-
Incubator or water bath at 37°C
Methodology:
-
Enzyme Activation: Pre-activate Cathepsin B according to the manufacturer's instructions, typically by incubation in a buffer containing a reducing agent like DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1–10 µM).[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).[1]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Reaction Quenching: Immediately stop the reaction by adding a 3-4 fold excess of cold quenching solution to the aliquot. This precipitates the protein (antibody and enzyme) and halts the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the released payload.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to separate and quantify the released payload.
-
Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug.[1] The rate of cleavage is determined by plotting the concentration of released drug over time.
Fluorogenic Substrate Cleavage Assay
This is a higher-throughput method to screen linker sequences for their susceptibility to cleavage.
Principle: A model dipeptide linker (e.g., Val-Cit) is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The AMC is non-fluorescent when part of the amide bond. Upon enzymatic cleavage, the free AMC is released and becomes highly fluorescent. The rate of fluorescence increase is directly proportional to the rate of cleavage.[1]
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Methodology:
-
Substrate Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer.
-
Plate Setup: Add the substrate solution to the wells of the 96-well microplate.
-
Initiate Reaction: Initiate the reaction by adding activated Cathepsin B to each well.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[1]
-
Data Collection: Measure fluorescence kinetically over a set period (e.g., 60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[1]
-
Data Analysis: The rate of cleavage is determined from the linear slope of the fluorescence versus time plot (RFU/min).[1]
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a robust and highly successful strategy for achieving tumor-specific drug release from ADCs. The mechanism leverages the physiological differences between the extracellular environment and the intracellular lysosomal compartment. A thorough understanding of the cleavage mechanism, factors influencing stability, and rigorous experimental validation are paramount for the successful design and development of next-generation antibody-drug conjugates with improved therapeutic windows.
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
In-Depth Technical Guide: Discovery and Isolation of SW-163D from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of SW-163D, a potent antitumor depsipeptide from the quinomycin (B1172624) family, produced by Streptomyces sp. SNA15896. This document details the experimental protocols for the fermentation and purification of related compounds, summarizes the structural elucidation of SW-163D, and explores its mechanism of action through the inhibition of the Notch signaling pathway.
Introduction
SW-163D is a member of the SW-163 series of cyclic depsipeptides, which have demonstrated significant antitumor properties. These natural products are biosynthesized by the actinomycete strain Streptomyces sp. SNA15896. Structurally, SW-163D is a complex molecule belonging to the quinomycin family of antibiotics, known for their potent biological activities. The structural backbone of these compounds features a cyclic peptide core with two quinoxaline (B1680401) chromophores that enable them to act as DNA bis-intercalators. The determination of the absolute configuration of SW-163D has been crucial for understanding its structure-activity relationship and for potential synthetic efforts.
Discovery and Production of SW-163 Analogs
The SW-163 family of compounds, including the closely related SW-163C and SW-163E, were first isolated from the culture broth of Streptomyces sp. SNA15896. The producing organism was identified based on its morphological and cultural characteristics. These compounds exhibited potent antitumor activities against various tumor cell lines in vitro and against murine leukemia P388 in vivo. They also demonstrated antimicrobial activities.[1]
Fermentation of Streptomyces sp. SNA15896
Experimental Protocol: Fermentation of Streptomyces sp. SNA15896 (General)
-
Seed Culture: A loopful of Streptomyces sp. SNA15896 spores from a slant is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture is then used to inoculate a larger production fermenter. For laboratory-scale production, a 10 L fermenter containing a production medium (e.g., Starch Casein Nitrate Broth) can be used.
-
Fermentation Parameters: The fermentation is carried out at 28°C for a period of 7 to 10 days. Optimal aeration and agitation rates should be maintained to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production.
-
Monitoring: The production of SW-163 compounds can be monitored periodically throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC) analysis of the culture broth extract.
Isolation and Purification
A multi-step process involving solvent extraction and chromatography is employed to isolate and purify SW-163 compounds from the fermentation broth. The following is a generalized protocol based on the isolation of quinomycin-type antibiotics.
Experimental Protocol: Isolation and Purification of SW-163 Analogs (General)
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation at 10,000 x g for 20 minutes.
-
Extraction: The culture supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The mixture is vigorously agitated to ensure efficient transfer of the target compounds into the organic phase. The organic layer is then collected. This extraction process is typically repeated to maximize the recovery of the compounds.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract is then subjected to column chromatography using silica gel (e.g., 230-400 mesh). The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent like chloroform (B151607) and a more polar solvent like methanol, to separate the components of the crude extract based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired compounds using Thin Layer Chromatography (TLC) or HPLC. Fractions containing the target compounds are pooled.
-
Further Purification (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column to yield the pure SW-163 compounds.
Structural Elucidation of SW-163D
The definitive structure and stereochemistry of SW-163D were determined through a combination of spectroscopic analysis and chemical degradation followed by chiral analysis. The hydrolysate of SW-163D was found to consist of L-Alanine, D-Serine, and the unusual amino acid (1S, 2S)-N-methylnorcoronamic acid.[2] The stereochemistry of the N-methylcysteine moieties was determined using Nuclear Overhauser Effect (NOE) data from NMR spectroscopy.[2]
Table 1: Amino Acid Composition of SW-163D
| Amino Acid | Stereochemistry |
| Alanine | L |
| Serine | D |
| N-methylnorcoronamic acid | (1S, 2S) |
| N-methylcysteine | Determined by NOE |
Mechanism of Action: Inhibition of the Notch Signaling Pathway
SW-163D, as a member of the quinomycin family, is believed to exert its potent antitumor activity through the inhibition of the Notch signaling pathway. The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the development and progression of various cancers.[3][4][5][6][7]
Quinomycin A, a closely related compound, has been shown to target and inhibit pancreatic cancer stem cells by downregulating key components of the Notch signaling pathway.[8][9][10][11] This inhibition is achieved through the downregulation of Notch receptors (Notch1-4), their ligands (e.g., Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream target genes like Hes-1.[8][9][10][11] Furthermore, quinomycins can also reduce the expression of the γ-secretase complex proteins (Presenilin 1, Nicastrin, Pen2, and APH-1), which are essential for the activation of Notch signaling.[9][11]
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for the isolation of SW-163D and the proposed mechanism of action involving the Notch signaling pathway.
Caption: General experimental workflow for the isolation of SW-163D.
Caption: Proposed mechanism of SW-163D action on the Notch signaling pathway.
Conclusion
SW-163D is a promising antitumor agent with a well-defined chemical structure and a compelling mechanism of action. While detailed quantitative data on its production remains limited in publicly accessible literature, the established protocols for related compounds provide a solid foundation for its fermentation and isolation. The inhibition of the Notch signaling pathway by SW-163D and its quinomycin analogs presents a significant avenue for the development of targeted cancer therapies. Further research into optimizing the production of SW-163D and exploring its therapeutic potential in various cancer models is warranted.
References
- 1. Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Atypical Cobalamin-Dependent S-Adenosyl-l-Methionine Nonradical Methylase TsrM and Its Radical Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SW-163C and E, novel antitumor depsipeptides produced by Streptomyces sp. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ç ç©¶æ¥ç¸¾ | é岡çç«å¤§å¦ è¬å¦é¨çè¬å¦ç 究室 | é岡çç«å¤§å¦ã»è¬ã»æ¸¡è¾ºã°ã«ã¼ã [sweb.u-shizuoka-ken.ac.jp]
- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SW-163C and E, novel antitumor depsipeptides produced by Streptomyces sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characterization of SW-163D DNA Binding: An In-depth Technical Guide
A comprehensive review of available scientific literature reveals a significant gap in the biophysical characterization of DNA binding by the antitumor agent SW-163D. While identified as a cyclic depsipeptide with potential therapeutic applications, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways concerning its direct interaction with DNA are not publicly available at this time.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for the potential biophysical investigation of SW-163D's DNA binding properties. In the absence of specific data for SW-163D, this document will outline the key experimental approaches and theoretical considerations that would be essential for such a characterization.
Introduction to SW-163D
SW-163D is a cyclic depsipeptide, a class of compounds known for their diverse biological activities, including antitumor properties. Its structural homologs include UK-63598, UK-65662, and UK-63052. While the chemical structure and configuration of SW-163D have been described, its precise mechanism of action, particularly its interaction with DNA, remains to be elucidated. Understanding the biophysical parameters of this interaction is crucial for its development as a potential therapeutic agent.
Hypothetical Experimental Workflow for Characterizing SW-163D-DNA Binding
A thorough biophysical characterization would involve a multi-pronged approach to determine the affinity, stoichiometry, kinetics, and thermodynamics of the SW-163D-DNA interaction. The following workflow outlines the key experiments that would need to be performed.
Caption: Hypothetical workflow for the biophysical characterization of SW-163D-DNA binding.
Data Presentation: Anticipated Quantitative Data
Should the necessary experiments be conducted, the quantitative data would be summarized in tables for clear comparison. Below are templates for how such data could be presented.
Table 1: Thermodynamic Parameters of SW-163D-DNA Interaction from Isothermal Titration Calorimetry (ITC)
| DNA Sequence | Stoichiometry (N) | Binding Affinity (K D ) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Hypothetical Data | [Value] | [Value] | [Value] | [Value] | [Value] |
| Control DNA | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 2: Kinetic Parameters of SW-163D-DNA Interaction from Surface Plasmon Resonance (SPR)
| DNA Sequence | Association Rate (k a ) (M⁻¹s⁻¹) | Dissociation Rate (k d ) (s⁻¹) | Equilibrium Dissociation Constant (K D ) (µM) |
| Hypothetical Data | [Value] | [Value] | [Value] |
| Control DNA | [Value] | [Value] | [Value] |
Experimental Protocols
Detailed methodologies would be crucial for reproducibility. The following are example outlines for key experimental protocols.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of SW-163D binding to DNA.
Methodology:
-
Sample Preparation:
-
Dissolve SW-163D in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4).
-
Prepare various DNA oligonucleotides (e.g., specific sequences, calf thymus DNA) in the same buffer.
-
Degas all solutions prior to use.
-
-
Instrumentation:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Load the DNA solution into the sample cell.
-
Load the SW-163D solution into the injection syringe.
-
Perform a series of injections of SW-163D into the DNA solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding model) to extract the stoichiometry (N), binding affinity (K D ), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics of SW-163D-DNA interaction.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize biotinylated DNA oligonucleotides onto a streptavidin-coated sensor chip.
-
Use a reference flow cell with no immobilized DNA or an irrelevant sequence to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of SW-163D in a suitable running buffer.
-
Inject the SW-163D solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ) and the dissociation rate constant (k d ).
-
Calculate the equilibrium dissociation constant (K D ) as k d /k a .
-
Potential Signaling Pathways
The binding of a small molecule like SW-163D to DNA could trigger various cellular signaling pathways, particularly those related to DNA damage response and cell cycle control. A hypothetical signaling pathway is illustrated below.
The Bystander Effect of Cleavable Linkers: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon where cytotoxic agents released from targeted cancer cells kill adjacent, non-targeted cells, is a critical consideration in the design and development of effective cancer therapies, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the bystander effect mediated by cleavable linkers, offering detailed insights into its mechanisms, experimental evaluation, and the key molecular players involved.
The Core Mechanism of the Bystander Effect
The bystander effect of ADCs is a multi-step process that extends the therapeutic reach of the conjugate beyond the antigen-expressing target cells. This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied. The fundamental mechanism relies on the ability of a cytotoxic payload, once released from the ADC, to traverse cell membranes and exert its effect on neighboring cells.[1][2]
The process can be broadly categorized into the following stages:
-
Targeting and Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.[2]
-
Linker Cleavage and Payload Release: Within the target cell, the cleavable linker is broken down by specific triggers, such as enzymes (e.g., cathepsins) or a change in pH within endosomes and lysosomes. This releases the cytotoxic payload.[2] In some cases, cleavage can also occur extracellularly.
-
Payload Diffusion: For a bystander effect to occur, the released payload must possess the ability to diffuse out of the target cell. This is heavily influenced by the physicochemical properties of the payload, such as its lipophilicity, hydrophobicity, and lack of charge.[]
-
Bystander Cell Killing: The diffused payload then enters adjacent antigen-negative or low-expressing cancer cells, where it induces cytotoxicity through its specific mechanism of action, such as inhibiting microtubule polymerization or causing DNA damage.
dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "Antigen-Positive Cell" ADC[ADC] --> Binding[Antigen Binding]; Binding --> Internalization[Internalization]; Internalization --> Lysosome[Lysosomal Trafficking]; Lysosome --> Cleavage[Linker Cleavage]; Cleavage --> Payload_Release[Payload Release]; end
subgraph "Tumor Microenvironment" Payload_Release --> Diffusion[Payload Diffusion]; end
subgraph "Antigen-Negative Bystander Cell" Diffusion --> Bystander_Uptake[Uptake by Bystander Cell]; Bystander_Uptake --> Bystander_Killing[Cytotoxicity]; end
style ADC fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Killing fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "General workflow of the ADC bystander effect."
The Critical Role of Cleavable Linkers
Cleavable linkers are central to enabling the bystander effect. They are designed to be stable in systemic circulation to minimize off-target toxicity but are labile under specific conditions within the tumor microenvironment or inside cancer cells.[4] There are several classes of cleavable linkers, each with a distinct cleavage mechanism.
dot graph LR{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "Cleavage Mechanisms" Protease[Protease-Sensitive(e.g., Val-Cit)] pH[pH-Sensitive(e.g., Hydrazone)] Redox[Redox-Sensitive(e.g., Disulfide)] Enzyme[Other Enzyme-Sensitive(e.g., β-Glucuronide)] end
ADC[ADC withCleavable Linker] --> Protease; ADC --> pH; ADC --> Redox; ADC --> Enzyme;
Protease --> Payload_Release[Released Payload]; pH --> Payload_Release; Redox --> Payload_Release; Enzyme --> Payload_Release;
Payload_Release --> Bystander_Effect[Bystander Effect];
style ADC fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Effect fillcolor="#34A853", fontcolor="#FFFFFF"; } caption: "Types of cleavable linkers and their role in payload release."
Protease-Sensitive Linkers
These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[5] The valine-citrulline (vc) dipeptide is a widely used example.[5]
pH-Sensitive Linkers
Hydrazone linkers are a common type of pH-sensitive linker. They are relatively stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[1][6]
Redox-Sensitive (Glutathione-Sensitive) Linkers
These linkers contain a disulfide bond that can be cleaved by reducing agents. The concentration of glutathione (B108866) (GSH) is significantly higher inside cells (1-11 mM) compared to the bloodstream, providing a differential environment for linker cleavage.[5][7]
β-Glucuronide Linkers
These are another class of enzymatically cleavable linkers that are hydrolyzed by β-glucuronidase (GUSB), an enzyme abundant in lysosomes and overexpressed in some tumors.[8][9][10] An advantage of these linkers is their hydrophilicity, which can help to mitigate aggregation issues with hydrophobic payloads.[8]
Physicochemical Properties of the Payload: A Key Determinant
For the bystander effect to be effective, the released payload must be able to cross cell membranes. The physicochemical properties of the payload are therefore a critical factor.
Table 1: Physicochemical Properties of Payloads and Their Impact on the Bystander Effect
| Property | Favorable for Bystander Effect | Rationale | Examples of Payloads with High Bystander Potential |
| Membrane Permeability | High | Allows the payload to diffuse out of the target cell and into neighboring cells. | MMAE, DXd, SN-38[11] |
| Lipophilicity/Hydrophobicity | High (but balanced) | Facilitates passage through the lipid bilayer of cell membranes.[] | MMAE, DXd[12] |
| Charge | Neutral | Charged molecules have difficulty crossing the nonpolar cell membrane.[] | MMAE[11] |
| Molecular Weight | Low | Smaller molecules generally diffuse more readily. | Most small molecule payloads |
Signaling Pathways in Bystander Killing
The ultimate outcome of the bystander effect is the induction of apoptosis in neighboring cancer cells. The specific signaling pathways activated depend on the mechanism of action of the cytotoxic payload.
Microtubule Inhibitors (e.g., MMAE, MMAF)
Payloads like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent microtubule inhibitors.[13] They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]
dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];
MMAE[MMAE Payload] --> Tubulin[Tubulin Binding]; Tubulin --> Inhibition[Inhibition of Tubulin Polymerization]; Inhibition --> Disruption[Microtubule Network Disruption]; Disruption --> Arrest[G2/M Phase Arrest]; Arrest --> Apoptosis[Apoptosis];
style MMAE fillcolor="#FBBC05", fontcolor="#202124"; style Apoptosis fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Signaling pathway for MMAE-induced apoptosis."
DNA Damaging Agents (e.g., Doxorubicin (B1662922), DXd)
Payloads such as doxorubicin and deruxtecan (B607063) (DXd) are topoisomerase inhibitors that cause DNA damage.[16] This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[16][17][18]
dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];
DXd[DXd Payload] --> Topo1[Topoisomerase I Inhibition]; Topo1 --> DSB[DNA Double-Strand Breaks]; DSB --> DDR[DNA Damage Response (ATM/ATR)]; DDR --> p53[p53 Activation]; p53 --> Arrest[Cell Cycle Arrest]; p53 --> Apoptosis[Apoptosis];
style DXd fillcolor="#FBBC05", fontcolor="#202124"; style Apoptosis fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Signaling pathway for DXd-induced apoptosis."
Caspase-3 Cleavable Linkers: An Amplification Loop
A novel approach to enhance the bystander effect is the use of caspase-3 cleavable linkers. Caspase-3 is a key executioner caspase in the apoptotic pathway.[19][20] In this design, the initial cell death of target cells activates caspase-3, which can then cleave the linkers of extracellular ADCs, releasing more payload and creating a positive feedback loop that amplifies the bystander effect.[8][21]
dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "Target Cell" ADC_Internalization[ADC Internalization] --> Payload_Release[Payload Release]; Payload_Release --> Apoptosis_Induction[Apoptosis Induction]; Apoptosis_Induction --> Caspase3_Activation[Caspase-3 Activation]; end
subgraph "Tumor Microenvironment" Caspase3_Activation --> Extracellular_Caspase3[Extracellular Caspase-3]; Extracellular_Caspase3 --> ADC_Cleavage[Extracellular ADC Linker Cleavage]; ADC_Cleavage --> More_Payload[More Payload Release]; end
More_Payload --> Bystander_Cell[Enters Bystander Cell]; Bystander_Cell --> Bystander_Apoptosis[Bystander Cell Apoptosis];
style ADC_Internalization fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Apoptosis fillcolor="#EA4335", fontcolor="#FFFFFF"; style Caspase3_Activation fillcolor="#34A853", fontcolor="#FFFFFF"; } caption: "Amplification of bystander effect by caspase-3 cleavable linkers."
Experimental Protocols for Evaluating the Bystander Effect
Several in vitro and in vivo assays are used to quantify the bystander effect of ADCs.
In Vitro Co-culture Bystander Assay
This is a fundamental assay to directly assess the killing of antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 3:1).
-
ADC Treatment: Treat the co-culture with a range of ADC concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Data Analysis: Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or high-content imaging. A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];
Start[Start] --> Seed[Seed Ag+ and Ag- (GFP-labeled) cells together]; Seed --> Treat[Treat with ADC]; Treat --> Incubate[Incubate for 72-96h]; Incubate --> Analyze[Analyze viability of GFP+ cells(Flow Cytometry/Imaging)]; Analyze --> End[End];
style Start fillcolor="#34A853", fontcolor="#FFFFFF"; style End fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Workflow for in vitro co-culture bystander assay."
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors (i.e., the released payload) secreted by the target cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Culture the Ag+ "donor" cells and treat them with the ADC for a set period (e.g., 72 hours).
-
Collect the culture medium.
-
Centrifuge and filter the medium to remove cells and debris. This is the "conditioned medium."
-
-
Treatment of Recipient Cells:
-
Culture the Ag- "recipient" cells.
-
Replace the medium of the recipient cells with the conditioned medium.
-
-
Incubation and Analysis: Incubate the recipient cells and assess their viability. A decrease in viability compared to cells treated with medium from untreated donor cells confirms a bystander effect mediated by a soluble factor.
dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "Donor Cells (Ag+)" Start[Start] --> Treat_Donor[Treat Ag+ cells with ADC]; Treat_Donor --> Incubate_Donor[Incubate for 72h]; Incubate_Donor --> Collect_Medium[Collect and filter medium]; end
subgraph "Recipient Cells (Ag-)" Collect_Medium --> Treat_Recipient[Add conditioned medium to Ag- cells]; Treat_Recipient --> Incubate_Recipient[Incubate]; Incubate_Recipient --> Analyze[Assess viability of Ag- cells]; end
Analyze --> End[End];
style Start fillcolor="#34A853", fontcolor="#FFFFFF"; style End fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Workflow for conditioned medium transfer assay."
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Methodology:
-
Cell Preparation: Prepare a mixture of Ag+ and Ag- tumor cells. The Ag- cells may be engineered to express a reporter gene like luciferase for in vivo imaging.
-
Tumor Implantation: Subcutaneously inject the cell mixture into immunodeficient mice to establish admixed tumors.
-
ADC Treatment: Once tumors are established, treat the mice with the ADC.
-
Monitoring and Analysis: Monitor tumor growth using calipers and in vivo imaging (if using luciferase-expressing cells). A reduction in the overall tumor volume and a decrease in the luciferase signal from the Ag- cells indicate an in vivo bystander effect.
Quantitative Data and Comparison
The extent of the bystander effect can vary significantly between different ADCs, primarily due to the properties of the linker and payload.
Table 2: Comparative In Vitro Bystander Effect of Different ADCs
| ADC | Target | Linker Type | Payload | Bystander Effect Potential | Representative IC50 in Bystander Assay (Ag- cells in co-culture) |
| Trastuzumab deruxtecan (T-DXd) | HER2 | Protease-cleavable (GGFG) | DXd (Topoisomerase I inhibitor) | High | Potent killing of HER2-negative cells observed.[2][] |
| Sacituzumab govitecan | TROP-2 | pH-sensitive (Hydrazone) | SN-38 (Topoisomerase I inhibitor) | High | Demonstrates significant bystander killing. |
| Enfortumab vedotin | Nectin-4 | Protease-cleavable (vc) | MMAE (Microtubule inhibitor) | High | Effective killing of Nectin-4 negative cells in co-culture. |
| Trastuzumab emtansine (T-DM1) | HER2 | Non-cleavable (Thioether) | DM1 (Microtubule inhibitor) | None/Minimal | No significant effect on HER2-negative cells in co-culture.[1] |
| ADC with vc-MMAF | Various | Protease-cleavable (vc) | MMAF (Microtubule inhibitor) | Low | Less membrane-permeable due to a charged group, limiting bystander effect.[23] |
Table 3: In Vivo Efficacy of ADCs with Bystander Effect in Admixed Tumor Models
| ADC | Tumor Model (Ag+/Ag- cells) | Observation |
| Trastuzumab deruxtecan (T-DXd) | HER2+ (NCI-N87) and HER2- (MDA-MB-468-Luc) | Significant reduction in luciferase signal from HER2- cells, indicating elimination by bystander effect.[] |
| ADC with PBD payload | CD30+ and CD30- cells | Bystander killing observed with as little as 34% antigen-positive cells.[6] |
| ADC with MMAE payload | CD30+ and CD30- cells | Required a higher percentage of antigen-positive cells for significant bystander killing compared to PBD-based ADCs.[6] |
Conclusion
The bystander effect, facilitated by cleavable linkers and membrane-permeable payloads, is a powerful mechanism to enhance the efficacy of ADCs, especially in the context of heterogeneous tumors. A thorough understanding of the underlying principles, coupled with robust experimental validation, is crucial for the rational design of next-generation ADCs with optimized therapeutic windows. The continued development of novel linker technologies, such as caspase-cleavable linkers, holds the promise of further amplifying this effect for improved patient outcomes.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 9. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 10. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Caspase 3 - Wikipedia [en.wikipedia.org]
- 21. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
In-depth Technical Guide: In Vitro Cytotoxicity of SW-163D Against Cancer Cell Lines
A comprehensive analysis of the available scientific literature reveals no specific compound or extract designated as "SW-163D" with documented in vitro cytotoxic activity against cancer cell lines.
Extensive searches of scholarly databases and scientific publications did not yield any results for a substance with the identifier "SW-163D." This suggests that "SW-163D" may be an internal, proprietary code for a compound that has not yet been disclosed in publicly available research, or it may be an incorrect identifier.
Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams specifically for "SW-163D" at this time.
To demonstrate the requested format and depth of analysis, this guide can be populated with data for a well-characterized cytotoxic agent upon request. Please provide the name of a known compound, and a comprehensive technical guide will be generated, adhering to all specified requirements for data presentation, experimental protocols, and visualization.
For illustrative purposes, the following sections outline the structure and type of content that would be included if data on a specific compound were available.
Illustrative Example: Structure of the Technical Guide
Introduction
This section would provide a general background on the compound, its origin (e.g., natural product, synthetic molecule), and its potential as an anticancer agent. It would also briefly summarize the scope of the in vitro studies conducted.
Quantitative Cytotoxicity Data
All quantitative data from preclinical studies would be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity (IC50) of [Compound Name] against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Breast Cancer | MCF-7 | Data | Data | MTT | Citation |
| MDA-MB-231 | Data | Data | SRB | Citation | |
| Colon Cancer | HCT116 | Data | Data | MTT | Citation |
| SW620 | Data | Data | XTT | Citation | |
| Lung Cancer | A549 | Data | Data | MTT | Citation |
Experimental Protocols
This section would provide detailed methodologies for the key experiments cited in the data tables.
3.1. Cell Lines and Culture Conditions
-
Cell Lines: A list of the cancer cell lines used (e.g., MCF-7, HCT116).
-
Culture Medium: Detailed composition of the culture medium (e.g., DMEM, RPMI-1640), including supplements (e.g., 10% FBS, 1% penicillin-streptomycin).
-
Culture Conditions: Standard incubation conditions (e.g., 37°C, 5% CO2, humidified atmosphere).
3.2. Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The compound is added at various concentrations and incubated for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mechanism of Action: Signaling Pathways
This section would describe the molecular mechanisms through which the compound induces cell death, often involving specific signaling pathways.
4.1. Induction of Apoptosis Many cytotoxic compounds induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][2][3][4] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[5]
Illustrative Diagram: Intrinsic Apoptotic Pathway This diagram illustrates the general sequence of events in the intrinsic apoptotic pathway, which is a common mechanism for anticancer agents.
Caption: Generalized intrinsic apoptosis signaling pathway.
Experimental Workflow Visualization
Diagrams can effectively illustrate the sequence of experimental procedures.
Illustrative Diagram: In Vitro Cytotoxicity Testing Workflow
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by double-stranded RNA was present in the last common ancestor of cnidarian and bilaterian animals | PLOS Pathogens [journals.plos.org]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 5. Induction of apoptosis in the SW620 colon carcinoma cell line by triterpene-enriched extracts from Ganoderma lucidum through activation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
AcLysValCit-PABC-DMAE-SW-163D molecular formula and weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the molecular formula and weight of the complex conjugate AcLysValCit-PABC-MMAE-SW-163D. This molecule represents a sophisticated antibody-drug conjugate (ADC) payload, combining a potent cytotoxic agent with a cleavable linker system, designed for targeted delivery. For the purpose of this guide, it is presumed that "DMAE" in the common nomenclature is a typographical error for the widely used cytotoxic agent Monomethyl Auristatin E (MMAE).
Core Components of the Conjugate
The molecule is comprised of two primary functional units:
-
SW-163D: A potent antitumor cyclic depsipeptide, which serves as the targeting or cytotoxic payload.
-
Ac-Lys-Val-Cit-PABC-MMAE: A linker-drug combination. This unit consists of:
-
Ac-Lys-Val-Cit: A protease-cleavable peptide sequence (N-acetyl-lysine-valine-citrulline).
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that releases the drug upon cleavage of the peptide sequence.
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that disrupts tubulin polymerization.[1][2][3][4][5][6]
-
Data Presentation: Molecular Formula and Weight
The molecular formula and weight of the complete conjugate are determined by summing the constituent parts and accounting for the loss of a water molecule during the amide bond formation between the SW-163D payload and the linker.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| SW-163D (as UK-63598) | C₅₃H₆₂N₁₀O₁₄S₂ | 1127.3 | PubChem CID: 91828197 |
| Ac-Lys-Val-Cit-PABC-MMAE | C₆₆H₁₀₈N₁₂O₁₄ | 1293.64 | MedChemExpress |
| Water (lost during conjugation) | H₂O | 18.015 | N/A |
| Final Conjugate | C₁₁₉H₁₆₈N₂₂O₂₇S₂ | 2402.93 | Calculated |
Experimental Protocols & Methodologies
Methodology for Molecular Weight Determination:
The determination of the molecular formula and weight for a novel conjugate like AcLysValCit-PABC-MMAE-SW-163D typically involves the following experimental workflow:
-
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are used to determine the accurate mass of the intact conjugate. The high resolution allows for the determination of the monoisotopic mass with sufficient accuracy to predict a unique molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, the conjugate is subjected to fragmentation within the mass spectrometer. The resulting fragment ions are analyzed to verify the sequence of the peptide linker and the identity of the payload and drug components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the conjugate. Specific proton and carbon signals corresponding to the SW-163D payload, the Val-Cit dipeptide, the PABC spacer, and the MMAE drug are identified and assigned.
-
Amino Acid Analysis: To confirm the composition of the peptide-based components (SW-163D and the linker), the conjugate is hydrolyzed, and the resulting amino acids are identified and quantified using techniques like HPLC or LC-MS.
Mandatory Visualizations
Workflow for Molecular Formula and Weight Determination
References
Technical Guide: Physicochemical Properties of AcLysValCit-PABC-DMAE-SW-163D
Disclaimer: Specific quantitative data regarding the solubility and stability of the drug-linker conjugate AcLysValCit-PABC-DMAE-SW-163D is not publicly available. This information is typically proprietary to the manufacturer or developing institution. This guide provides a general overview of the compound based on available information and outlines the standard methodologies used to assess the solubility and stability of such molecules in a research and development setting.
Introduction to this compound
This compound is a complex drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][2][3] ADCs are a class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic small molecules.
The components of this drug-linker system are:
-
SW-163D: A potent natural bis-intercalator antibiotic, derived from Streptomyces sp., which acts as the cytotoxic payload.[2][4] Its mechanism of action involves intercalating into DNA, which disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1]
-
AcLysValCit-PABC Linker: A sophisticated linker system.[1][2]
-
AcLysValCit (N-acetyl-lysine-valine-citrulline): A peptide sequence that is designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. This ensures targeted release of the payload.
-
PABC (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the peptide sequence, releases the active drug.
-
-
DMAE (N,N-dimethylethylenediamine): Part of the linker structure that facilitates conjugation to the antibody.[1][2]
This entire conjugate can be attached to a monoclonal antibody, such as an engineered variant of trastuzumab, to create a potent and stable ADC known as PF06888667, which targets HER2-positive cancer cells.[2] The uniqueness of this system lies in its combination of a potent natural payload with a highly specific, cleavable linker designed for targeted release.[1]
Solubility Assessment
Solubility is a critical parameter for any compound intended for pharmaceutical use, including ADC linkers and payloads. It affects formulation, bioavailability, and overall efficacy. While specific data for this compound is unavailable, its solubility would be determined using standard experimental protocols.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to determine a compound's solubility in aqueous buffer.
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: A phosphate-buffered saline (PBS) solution (e.g., pH 7.4) is added to each well. The plate is shaken to mix the contents. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Turbidity Detection: The absorbance or scattering of light in each well is measured using a nephelometer or a plate reader. The concentration at which the compound begins to precipitate is identified as its kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Assay
This method measures the true equilibrium solubility of a compound and is considered the gold standard.
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., varying pH) or formulation vehicles.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation of Solid: The samples are centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Anticipated Solubility Data (Hypothetical)
The following table illustrates how solubility data for this compound would typically be presented. Note: The values below are for illustrative purposes only and are not actual data.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data Not Available | Thermodynamic |
| Phosphate-Buffered Saline (pH 5.5) | 25 | Data Not Available | Thermodynamic |
| 5% Dextrose in Water (D5W) | 25 | Data Not Available | Thermodynamic |
| 100% DMSO | 25 | Data Not Available | Kinetic |
Stability Assessment
The stability of the drug-linker conjugate is paramount to ensure the ADC remains intact in circulation until it reaches the target tumor cell. Stability is assessed in various biological matrices and under different storage conditions.
Experimental Protocol: Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma to predict its in vivo half-life.
-
Incubation: this compound is added to fresh plasma (e.g., human, mouse) at a defined concentration and incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Protein Precipitation: A cold organic solvent (e.g., acetonitrile) is added to each aliquot to stop the reaction and precipitate plasma proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the intact parent compound. The rate of degradation is then calculated to determine its plasma half-life.
Experimental Protocol: Buffer Stability Assay
This test assesses the chemical stability of the conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.
-
Sample Preparation: The compound is dissolved in a series of aqueous buffers with varying pH values (e.g., pH 4.5, 5.5, 7.4).
-
Incubation: The solutions are incubated at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: Samples are collected at multiple time points over an extended period (e.g., days or weeks).
-
Quantification: The concentration of the intact conjugate and the appearance of any degradation products are monitored by HPLC or LC-MS.
Anticipated Stability Data (Hypothetical)
This table shows how stability data would be structured. Note: The values below are for illustrative purposes only and are not actual data.
| Condition | Temperature (°C) | Half-Life (t½) | Degradation Products Identified |
| Human Plasma | 37 | Data Not Available | Data Not Available |
| Mouse Plasma | 37 | Data Not Available | Data Not Available |
| Aqueous Buffer (pH 7.4) | 37 | Data Not Available | Data Not Available |
| Aqueous Buffer (pH 5.0) | 37 | Data Not Available | Data Not Available |
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental protocols described and the general mechanism of action for an ADC utilizing this drug-linker.
References
Methodological & Application
Synthesis of a Key ADC Linker: A Detailed Protocol for AcLysValCit-PABC-DMAE
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of the AcLysValCit-PABC-DMAE linker, a critical component in the development of antibody-drug conjugates (ADCs). This linker system is designed for targeted cancer therapy, incorporating a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PABC) spacer, and a potent cytotoxic agent, monomethyl auristatin E (DMAE). The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates are a promising class of therapeutics that combine the specificity of monoclonal antibodies with the cytotoxicity of potent small-molecule drugs. The linker connecting the antibody to the payload is a crucial element, influencing the stability, efficacy, and safety of the ADC. The AcLysValCit-PABC-DMAE linker is designed for selective cleavage within the lysosomal compartment of cancer cells, where the protease cathepsin B is often overexpressed. Upon cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a 1,6-elimination to release the active DMAE payload, leading to targeted cell death.
Overall Synthetic Workflow
The synthesis of the AcLysValCit-PABC-DMAE linker is a multi-step process involving peptide couplings and the installation of the self-immolative spacer and the cytotoxic drug. The general workflow is depicted below.
Application Notes and Protocols for Evaluating SW-163D Antibody-Drug Conjugate Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This targeted delivery minimizes systemic toxicity, a common drawback of traditional chemotherapy. The SW-163D ADC leverages a potent DNA-damaging agent, SW-163D, a natural product bis-intercalator depsipeptide. In preclinical models, an ADC named PF-06888667, which comprises SW-163D linked to an anti-HER2 monoclonal antibody (a variant of trastuzumab) via a cleavable AcLysValCit-PABC linker, has demonstrated significant anti-tumor activity.[1]
The efficacy of an ADC is contingent on a series of events: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload to induce cell death.[2][3] Therefore, a comprehensive evaluation of an ADC's therapeutic potential requires a suite of robust cell-based assays to dissect each of these critical steps.
These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of a SW-163D based ADC, using a HER2-targeted ADC as a primary example. The assays described herein include cytotoxicity, internalization, apoptosis, and bystander effect assays. These protocols are designed to be adaptable for other ADC constructs with similar mechanisms of action.
Key Cell Lines for In Vitro Testing
The selection of appropriate cell lines is critical for the robust evaluation of a HER2-targeted ADC. A panel should include cells with varying levels of HER2 expression to assess target-dependent efficacy and specificity.
| Cell Line | Cancer Type | HER2 Status | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | Recommended Use |
| SK-BR-3 | Breast Adenocarcinoma | High Positive (+++) | Negative | Negative | Primary efficacy, internalization, and apoptosis studies. |
| BT-474 | Breast Ductal Carcinoma | High Positive (+++) | Positive | Positive | Efficacy studies, particularly for investigating interplay with hormone signaling. |
| NCI-N87 | Gastric Carcinoma | High Positive (+++) | Not Applicable | Not Applicable | Efficacy studies in a non-breast cancer context. |
| MCF7 | Breast Adenocarcinoma | Low/Negative | Positive | Positive | Negative control for HER2-targeted efficacy, bystander effect assays. |
| MDA-MB-468 | Breast Adenocarcinoma | Negative | Negative | Negative | Negative control for HER2-targeted efficacy, bystander effect assays. |
Data Presentation: Summary of Expected Quantitative Data
The following tables present representative data that can be generated from the described assays. These values are illustrative and will vary based on the specific ADC construct and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeted SW-163D ADC
| Cell Line | HER2 Expression | ADC Treatment IC50 (pM) | Non-Targeting Control ADC IC50 (pM) |
| SK-BR-3 | High | 50 - 200 | >10,000 |
| BT-474 | High | 100 - 500 | >10,000 |
| NCI-N87 | High | 80 - 300 | >10,000 |
| MCF7 | Low/Negative | >10,000 | >10,000 |
| MDA-MB-468 | Negative | >10,000 | >10,000 |
Table 2: Apoptosis Induction by HER2-Targeted SW-163D ADC in SK-BR-3 Cells (72h Treatment)
| ADC Concentration (pM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | < 5% | < 5% | > 90% |
| 100 | 15 - 25% | 10 - 20% | 60 - 70% |
| 500 | 30 - 45% | 25 - 35% | 20 - 30% |
| 2000 | 20 - 30% | 50 - 65% | < 10% |
Table 3: Internalization of HER2-Targeted SW-163D ADC in SK-BR-3 Cells
| Time Point | % Internalized ADC |
| 0 hours | 0% |
| 1 hour | 15 - 25% |
| 4 hours | 40 - 60% |
| 24 hours | > 80% |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of the ADC.[4][5]
Materials:
-
HER2-positive and HER2-negative cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
SW-163D ADC and non-targeting control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the SW-163D ADC and a non-targeting control ADC in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative Antibody Internalization Assay
This assay quantifies the amount of ADC that is internalized by target cells over time using a fluorescence quenching method coupled with flow cytometry.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
SW-163D ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Label the SW-163D ADC with a fluorescent dye according to the manufacturer's protocol.
-
Harvest HER2-positive cells and adjust the concentration to 1 x 10^6 cells/mL in cold complete growth medium.
-
Incubate the cells with the fluorescently labeled ADC (e.g., at 1 µg/mL) on ice for 30 minutes to allow binding to the cell surface.
-
Wash the cells three times with cold medium to remove unbound ADC.
-
Resuspend the cells in pre-warmed medium and incubate at 37°C to allow for internalization. Take samples at various time points (e.g., 0, 1, 4, and 24 hours). A control sample should be kept on ice (0 hours).
-
At each time point, rapidly chill the cells on ice.
-
For each time point, split the cell suspension into two tubes: one "unquenched" and one "quenched".
-
To the "quenched" tube, add the anti-Alexa Fluor 488 antibody (e.g., at 50 µg/mL) and incubate on ice for 30 minutes. This will quench the fluorescence of the ADC remaining on the cell surface.
-
Wash the cells in both tubes with cold FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Calculate the percentage of internalization at each time point using the formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells following ADC treatment.[6][7][8]
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
SW-163D ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed SK-BR-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SW-163D ADC for 72 hours. Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's payload, after being released from the target cell, to kill neighboring antigen-negative cells.[9][10][11]
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)
-
Complete growth medium
-
SW-163D ADC
-
96-well plates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed a co-culture of SK-BR-3 and MCF7-GFP cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures and monocultures with the SW-163D ADC at a concentration that is highly cytotoxic to the SK-BR-3 cells but has minimal direct effect on the MCF7-GFP monoculture.
-
Incubate the plates for 72-120 hours.
-
At the end of the incubation, wash the cells with PBS.
-
Quantify the viability of the MCF7-GFP cells by measuring the GFP fluorescence intensity using a plate reader or by counting GFP-positive cells using a fluorescence microscope.
-
Compare the viability of MCF7-GFP cells in the co-culture with their viability in the monoculture treated with the same ADC concentration to determine the extent of the bystander killing effect.
Signaling Pathway Diagram
The SW-163D payload is a DNA bis-intercalating agent, which causes significant DNA damage. This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately apoptosis.[1][9]
References
- 1. HER2+ Breast Cancer Model Showdown: BT-474 vs. SK-BR-3, How to Choose?_Vitro Biotech [vitrobiotech.com]
- 2. dovepress.com [dovepress.com]
- 3. ADC Therapeutics Announces Updated Data from LOTIS-7 Phase 1b Clinical Trial of ZYNLONTA® in Combination with Bispecific Antibody Supporting Potential Best-in-Class Regimen in Patients with Relapsed/Refractory Diffuse Large B-cell Lymphoma - BioSpace [biospace.com]
- 4. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Item - HER2 expression varies among three different cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models: Testing AcLysValCit-PABC-DMAE-SW-163D ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing the AcLysValCit-PABC-DMAE-SW-163D linker-payload system in in vivo xenograft models.
The ADC construct consists of three key components:
-
Monoclonal Antibody (mAb): A targeting antibody specific to a tumor-associated antigen. For the context of these protocols, we will consider a hypothetical mAb targeting an antigen overexpressed in colorectal cancer (e.g., CEACAM5, EGFR, or HER2).
-
Linker (AcLysValCit-PABC-DMAE): A protease-cleavable linker designed for stability in circulation and efficient payload release within the target cell. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5][6] The p-aminobenzyl carbamate (B1207046) (PABC) unit acts as a self-immolative spacer, ensuring the payload is released in its active form upon cleavage.[4][5]
-
Payload (SW-163D): A potent cytotoxic agent. SW-163D is a natural product bis-intercalator depsipeptide that functions as a DNA-damaging agent.[7][8][9] By intercalating into DNA, it disrupts critical cellular processes like replication and transcription, ultimately inducing apoptosis.[10]
The use of in vivo xenograft models, particularly cell line-derived (CDX) and patient-derived (PDX) models, is a critical step in the preclinical development of novel ADCs.[11][12][13] These models allow for the assessment of an ADC's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a physiological setting.[1][14]
Mechanism of Action
The therapeutic effect of an this compound ADC is achieved through a multi-step process that ensures targeted delivery and payload activation.
-
Target Binding: The ADC is administered systemically (e.g., intravenously) and circulates throughout the body. The mAb component selectively binds to its target antigen on the surface of tumor cells.[2]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The internalized vesicle (endosome) fuses with a lysosome.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit dipeptide bond in the linker.[4][5] This cleavage triggers the self-immolation of the PABC spacer, releasing the active SW-163D payload into the cytoplasm.[4]
-
Cytotoxicity: The freed SW-163D payload, a DNA bis-intercalator, translocates to the nucleus. It inserts itself between DNA base pairs, disrupting DNA replication and transcription, which leads to DNA damage and the activation of apoptotic pathways, resulting in targeted cell death.[8][10]
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies using xenograft models. All animal procedures must be performed in accordance with institutional guidelines (e.g., IACUC-approved protocols).[1]
Materials and Reagents
-
Cell Lines: Human cancer cell lines with documented expression of the target antigen (e.g., for colorectal cancer: HT-29, SW480, COLO 205).[15]
-
Animal Models: Immunocompromised mice, such as Athymic Nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old.[12][16]
-
ADC: this compound ADC, vehicle control (e.g., formulation buffer), and relevant controls (e.g., unconjugated antibody, non-targeting ADC).
-
Cell Culture Media: Appropriate media (e.g., RPMI-1640, DMEM) with supplements (FBS, penicillin-streptomycin).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Measurement Tools: Calipers for tumor measurement, analytical balance for body weight.
-
Consumables: Syringes, needles, sterile tubes, etc.
General Experimental Workflow
Protocol for Cell Line-Derived Xenograft (CDX) Model
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel can improve tumor take rates.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of the animal.
-
Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, begin measuring their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the animals into treatment groups (typically n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.[16]
-
Treatment: Administer the this compound ADC and controls via the desired route (typically intravenous injection via the tail vein). Dosing can be a single administration or a multi-dose regimen (e.g., once weekly for 3 weeks).
-
Monitoring and Data Collection:
-
Measure tumor volumes and animal body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.[16]
-
Monitor the animals for any clinical signs of distress or toxicity.
-
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss). Tumors are often excised at the end of the study for weighing and further analysis (e.g., immunohistochemistry).
Protocol for Patient-Derived Xenograft (PDX) Model
PDX models, which involve implanting fresh human tumor tissue into immunodeficient mice, offer a more clinically relevant platform by preserving the original tumor's heterogeneity and microenvironment.[11][12]
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients (e.g., from surgical resection) under sterile conditions.
-
Implantation: Anesthetize an NSG mouse. Implant a small fragment of the tumor tissue (approx. 2-3 mm³) subcutaneously into the flank.
-
Engraftment and Expansion: Monitor the mice for tumor growth, which can take significantly longer than CDX models. Once the initial tumor (P0) reaches ~1000 mm³, it can be excised and passaged into subsequent cohorts of mice for expansion (P1, P2, etc.).
-
Efficacy Study: Once a sufficient number of mice with established tumors of the same passage are available, follow steps 4-7 from the CDX protocol for randomization, treatment, and monitoring.
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Data Analysis
-
Tumor Growth Inhibition (TGI): This is a primary efficacy endpoint. It is calculated at a specific time point (e.g., Day 21) using the formula: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of differences in tumor volume between treatment groups.[17]
-
Survival Analysis: For studies where survival is an endpoint, Kaplan-Meier curves can be generated and analyzed using a log-rank test.
Representative Data Tables
Table 1: Example Study Design for a Colorectal Cancer CDX Model
| Parameter | Description |
| Animal Model | Female Athymic Nude Mice (nu/nu), 6-8 weeks old |
| Cell Line | HT-29 (Human Colorectal Adenocarcinoma) |
| Implantation | 5 x 10⁶ cells in 100 µL PBS, subcutaneous |
| Treatment Groups (n=8) | 1. Vehicle Control (Formulation Buffer) 2. Non-targeting ADC (3 mg/kg) 3. Unconjugated mAb (3 mg/kg) 4. Test ADC (1 mg/kg) 5. Test ADC (3 mg/kg) |
| Dosing Regimen | Single intravenous (IV) injection on Day 0 |
| Primary Endpoint | Tumor Growth Inhibition (TGI) at Day 21 |
| Secondary Endpoint | Body Weight Change |
Table 2: Hypothetical Efficacy and Toxicity Data (at Day 21)
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| 1. Vehicle Control | - | 1450 ± 155 | - | +2.5 ± 1.1 |
| 2. Non-targeting ADC | 3 | 1395 ± 162 | 3.8 | +1.9 ± 1.5 |
| 3. Unconjugated mAb | 3 | 1120 ± 130 | 22.8 | +2.8 ± 1.3 |
| 4. Test ADC | 1 | 580 ± 95 | 60.0 | -1.5 ± 2.0 |
| 5. Test ADC | 3 | 155 ± 45 | 89.3 | -4.8 ± 2.5 |
Signaling Pathway Activation
The SW-163D payload induces cytotoxicity primarily through DNA damage. This activates a complex cellular signaling network known as the DNA Damage Response (DDR) pathway.
Upon intercalation of SW-163D into the DNA double helix, stalled replication forks and transcriptional machinery can lead to the formation of DNA double-strand breaks (DSBs). These breaks are recognized by sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex, which in turn recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor p53 . This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy [frontiersin.org]
- 4. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genemedi.net [genemedi.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound [smolecule.com]
- 11. Patient-derived xenograft models: a revolution in colorectal cancer research - ecancer [ecancer.org]
- 12. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug, enabling targeted delivery to cancer cells.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[][3] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4][5] Inconsistent or undesirable DAR values can lead to variability in potency and potential toxicity. Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the development and manufacturing of ADCs.[4]
This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs, including those with payloads such as the natural product SW-163D. While specific protocols for SW-163D ADCs are not publicly available, the methods described herein are broadly applicable and can be optimized for the specific characteristics of the ADC under investigation. The primary methods covered are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Key Analytical Techniques for DAR Determination
Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine-linked, lysine-linked, or site-specific), the properties of the payload, and the desired level of detail.[5][6][7]
| Technique | Principle | Advantages | Limitations | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity under non-denaturing conditions.[8][9] | Preserves the native structure of the ADC, provides information on drug-load distribution.[4][8] | Incompatible with MS due to high salt concentrations, may have limited resolution for lysine-linked ADCs.[5][10] | Gold standard for cysteine-linked ADCs to determine DAR and drug load distribution.[6][11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions.[6] | High resolution, compatible with MS.[7][12] | Denaturing conditions can lead to the dissociation of ADC subunits for some conjugation types.[] | Orthogonal method for Cys-linked ADCs (reduced) and suitable for more hydrophobic, site-specific ADCs.[7][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and determines their mass-to-charge ratio by MS.[13][14] | Provides accurate mass measurement for direct confirmation of DAR and can identify different drug-loaded species.[3][15] | Requires specialized equipment and expertise; data analysis can be complex.[14] | Characterization and confirmation of DAR, especially for complex ADC mixtures and in vivo samples.[15][16] |
| UV-Vis Spectroscopy | Determines the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug).[17][18] | Simple, rapid, and convenient.[][6] | Provides only the average DAR, not the distribution; requires that the antibody and drug have distinct absorption maxima.[13][19] | Quick estimation of average DAR during process development and for routine quality control.[6] |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a widely used method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs.[4][18] The separation is based on the principle that each conjugated drug molecule increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[20]
-
ADC Sample
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A. Filter the sample if necessary.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
The chromatogram will show a series of peaks, with the unconjugated antibody (DAR0) eluting first, followed by ADCs with increasing numbers of conjugated drugs.[20]
Workflow for DAR determination using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Determination
RP-HPLC is a powerful technique for DAR analysis that separates molecules based on their hydrophobicity under denaturing conditions.[6] For cysteine-linked ADCs, the analysis is typically performed on the reduced antibody to separate the light and heavy chains.[11]
-
ADC Sample
-
Reduction Buffer: e.g., 10 mM Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP Column (e.g., C4 or C8 wide-pore)
-
HPLC or UHPLC system with a UV detector
-
Sample Preparation (Reduction):
-
Dilute the ADC to ~1 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[4]
-
-
HPLC Method:
-
Set the column temperature (e.g., 70-80°C).
-
Equilibrate the column with the starting gradient conditions.
-
Inject the reduced sample.
-
Run a gradient of increasing organic solvent (Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated and drug-conjugated light chains (LC) and heavy chains (HC).
-
Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.[]
-
Workflow for DAR determination using reduced RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination
LC-MS provides the most detailed information by directly measuring the mass of the different ADC species.[14][15] This technique can be used for both intact and reduced ADCs.
-
ADC Sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Appropriate LC column (e.g., reversed-phase for denaturing or size-exclusion for native analysis)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Sample Preparation: Prepare the sample as required for the chosen LC method (e.g., dilution for intact analysis or reduction for subunit analysis). Deglycosylation may be performed to simplify the mass spectra.[14]
-
LC-MS Method:
-
Perform chromatographic separation using an appropriate gradient.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
General workflow for DAR determination using LC-MS.
UV-Vis Spectroscopy for Average DAR Determination
This is a straightforward method for determining the average DAR, provided the drug and antibody have distinct absorbance maxima.[17][18]
-
ADC Sample
-
Appropriate buffer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Determine Extinction Coefficients: Measure the extinction coefficients of the unconjugated antibody and the free drug at two wavelengths (e.g., 280 nm for the antibody and the drug's λmax).
-
Measure ADC Absorbance:
-
Prepare a dilution of the ADC sample in a suitable buffer.
-
Measure the absorbance of the ADC solution at the two selected wavelengths.
-
-
Data Analysis:
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and the measured absorbances and extinction coefficients.
-
The average DAR is the molar ratio of the drug to the antibody.[]
-
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the characterization and quality control of ADCs.[] Hydrophobic Interaction Chromatography and Reversed-Phase HPLC are industry-standard methods that provide detailed information on drug-load distribution.[4] LC-MS offers the highest accuracy and direct mass confirmation, serving as a powerful tool for characterization and orthogonal confirmation.[13] UV-Vis spectroscopy provides a simple and rapid method for estimating the average DAR.[17][18] The choice of method will depend on the specific ADC and the information required. For novel ADCs, such as those utilizing the SW-163D payload, a combination of these orthogonal techniques is recommended for a comprehensive understanding of the DAR.
References
- 1. youtube.com [youtube.com]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. ppd.com [ppd.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
- 16. lcms.cz [lcms.cz]
- 17. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on its ability to be internalized by target cells upon binding to a specific cell surface antigen.[1][2] Once internalized, the ADC traffics through intracellular compartments, leading to the release of the cytotoxic payload and subsequent cell death.[3][4] Therefore, the quantitative assessment of ADC internalization is a crucial step in the preclinical development and selection of optimal ADC candidates.[1][2]
These application notes provide detailed protocols for key experimental assays to assess and quantify ADC internalization, including fluorescence microscopy, flow cytometry, and radiolabeling assays. Additionally, we present standardized formats for data presentation to facilitate clear comparison between different ADCs and experimental conditions.
I. Key Experimental Assays for Assessing ADC Internalization
Several robust methods are available to monitor and quantify the internalization of ADCs. The choice of assay depends on the specific question being addressed, throughput requirements, and available instrumentation. Commonly used techniques include live-cell imaging, flow cytometry, and confocal microscopy.[5][6][7]
A. Fluorescence Microscopy-Based Assays
Fluorescence microscopy allows for the direct visualization of ADC localization within the cell, providing qualitative and semi-quantitative information on internalization and intracellular trafficking.[6][8]
Confocal microscopy is a powerful technique to confirm the internalization of an ADC and to determine its subcellular localization, such as co-localization with lysosomes, which is often required for payload release.[6][9]
Experimental Protocol:
-
Cell Seeding: Seed target cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.[6]
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488 or 647) according to the manufacturer's protocol.
-
Incubation: On the day of the experiment, treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL) in complete cell culture medium.[6] For a time-course experiment, incubate for various durations (e.g., 0, 1, 4, and 24 hours) at 37°C in a humidified incubator with 5% CO2.[8][10] A 4°C incubation can be used as a negative control where internalization is inhibited.[8][10]
-
Lysosomal Staining (Optional): To assess lysosomal colocalization, incubate the cells with a lysosomal marker (e.g., LysoTracker Red) for the last 30-60 minutes of the ADC incubation period, following the manufacturer's instructions.[11]
-
Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound ADC.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10] Following fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow for subsequent intracellular staining if needed.[10]
-
Nuclear Staining: Stain the cell nuclei with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[8][10]
-
Imaging: Mount the coverslips or view the dishes using a confocal microscope.[6][10] Acquire images using appropriate laser lines and filters for the chosen fluorophores.
Data Presentation:
Qualitative data should be presented as representative confocal images showing the localization of the ADC within the cells at different time points. For quantitative analysis, the degree of colocalization between the ADC and lysosomes can be determined using image analysis software to calculate a Pearson's Correlation Coefficient or Mander's Overlap Coefficient.
Live-cell imaging allows for the real-time visualization of ADC internalization and trafficking in living cells, providing dynamic information on the kinetics of these processes.[7][11][12] pH-sensitive dyes, such as pHrodo, are particularly useful as they exhibit a significant increase in fluorescence intensity in the acidic environment of endosomes and lysosomes.[13][14]
Experimental Protocol:
-
Cell Seeding: Seed target cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo Red or Green) or a standard fluorescent dye. The use of pHrodo dyes is advantageous as it minimizes background fluorescence from non-internalized ADC.[14]
-
Imaging Setup: Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Image Acquisition: Add the labeled ADC to the cells and immediately start acquiring images at regular intervals (e.g., every 5-15 minutes) for a desired period (e.g., up to 24 hours).
-
Data Analysis: Quantify the fluorescence intensity within the cells over time using image analysis software. The increase in fluorescence intensity when using a pH-sensitive dye corresponds to the accumulation of the ADC in acidic compartments.
Data Presentation:
Present the data as a time-lapse video or a series of still images at key time points. For quantitative analysis, plot the mean fluorescence intensity per cell against time to generate an internalization curve.
B. Flow Cytometry-Based Assays
Flow cytometry is a high-throughput method to quantify the amount of internalized ADC on a per-cell basis, making it ideal for screening and comparing multiple ADC candidates.[15][16]
This method distinguishes between surface-bound and internalized ADC by using a quenching agent to extinguish the fluorescence of the ADC that remains on the cell surface.
Experimental Protocol:
-
Cell Preparation: Harvest target cells and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 2% fetal bovine serum).
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubation: Incubate the cells with the labeled ADC at 37°C for various time points to allow for internalization. A parallel incubation at 4°C serves as a control for surface binding only.
-
Quenching: After incubation, add a quenching agent, such as an anti-fluorophore antibody (e.g., anti-Alexa Fluor 488 antibody) or trypan blue, to the cell suspension to quench the fluorescence of the surface-bound ADC.[14][17]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The remaining fluorescence intensity is proportional to the amount of internalized ADC.
-
Calculation of Internalization:
-
Total fluorescence = Mean Fluorescence Intensity (MFI) of cells incubated at 37°C without quencher.
-
Surface fluorescence = MFI of cells incubated at 4°C without quencher.
-
Internalized fluorescence = MFI of cells incubated at 37°C with quencher.
-
Percent Internalization = (Internalized fluorescence / Total fluorescence) x 100.
-
This assay utilizes pH-sensitive dyes that fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[14][15]
Experimental Protocol:
-
Cell Preparation: Prepare cells as described for the quench-based assay.
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo Red).[13]
-
Incubation: Incubate the cells with the pHrodo-labeled ADC at 37°C for different durations.
-
Flow Cytometry Analysis: Analyze the cells directly on a flow cytometer. The fluorescence intensity is directly proportional to the amount of ADC that has been internalized into acidic compartments.[18]
Data Presentation for Flow Cytometry Assays:
Summarize the quantitative data in a table for easy comparison.
| ADC Candidate | Time Point (hours) | Mean Fluorescence Intensity (Internalized) | Percent Internalization (%) |
| ADC-A | 1 | 5000 | 30 |
| 4 | 15000 | 75 | |
| 24 | 25000 | 90 | |
| ADC-B | 1 | 2000 | 15 |
| 4 | 8000 | 50 | |
| 24 | 12000 | 65 | |
| Control IgG | 24 | 500 | 5 |
C. Radiolabeling-Based Assays
Radiolabeling provides a highly sensitive and quantitative method to measure ADC uptake and can be used for both in vitro and in vivo studies.[19][20]
Experimental Protocol:
-
ADC Radiolabeling: Label the ADC with a suitable radioisotope, such as Zirconium-89 (⁸⁹Zr) or Iodine-125 (¹²⁵I).[19][20]
-
Cell Culture: Plate target cells in a multi-well plate and allow them to adhere.
-
Incubation: Treat the cells with the radiolabeled ADC at a specific concentration and incubate at 37°C for various time points.
-
Washing: After incubation, wash the cells extensively with ice-cold PBS to remove unbound ADC.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Quantification: Determine the amount of internalized ADC by comparing the measured radioactivity to a standard curve of known radioactivity. Data can be expressed as the percentage of the initial dose internalized or as molecules of ADC per cell.
Data Presentation:
| ADC Candidate | Time Point (hours) | Internalized Radioactivity (cpm) | Molecules per Cell |
| ADC-X | 1 | 10,000 | 5 x 10⁴ |
| 6 | 50,000 | 2.5 x 10⁵ | |
| 24 | 120,000 | 6 x 10⁵ | |
| ADC-Y | 1 | 5,000 | 2.5 x 10⁴ |
| 6 | 20,000 | 1 x 10⁵ | |
| 24 | 40,000 | 2 x 10⁵ | |
| Control IgG | 24 | 1,000 | 0.5 x 10⁴ |
II. Visualization of Pathways and Workflows
A. ADC Internalization and Intracellular Trafficking Pathway
The internalization of ADCs is primarily initiated by binding to a target antigen on the cell surface, which triggers receptor-mediated endocytosis.[4][21] The main pathways involved are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[21][22][23] Following endocytosis, the ADC is trafficked through early endosomes, late endosomes, and finally to lysosomes.[23] Inside the acidic environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload.[21]
Caption: A diagram illustrating the primary pathways of ADC internalization.
B. Experimental Workflow for a Quench-Based Flow Cytometry Assay
The following workflow outlines the key steps in performing a quench-based flow cytometry assay to quantify ADC internalization.
Caption: A step-by-step workflow for the quench-based internalization assay.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for the systematic assessment of ADC internalization. By employing these standardized methods, researchers can generate robust and comparable data to inform the selection and optimization of ADC candidates, ultimately accelerating the development of more effective cancer therapeutics.
References
- 1. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 2. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 3. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 4. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 6. adcreview.com [adcreview.com]
- 7. Live Cell Imaging based Internalization Assay - Creative Biolabs [creative-biolabs.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Internalization assay [bio-protocol.org]
- 11. abzena.com [abzena.com]
- 12. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. news-medical.net [news-medical.net]
- 16. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Core Reagent for ADC Internalization Assay:Unveiling the Cellular Internalization Process via pH-Sensitive Dye Detection | ACROBiosystems [de.acrobiosystems.com]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.championsoncology.com [blog.championsoncology.com]
- 21. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Purification of AcLysValCit-PABC-DMAE-SW-163D Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of antibody-drug conjugates (ADCs) composed of an antibody conjugated to the cytotoxic payload SW-163D via the AcLysValCit-PABC-DMAE linker. The purification strategies outlined below are designed to separate the desired ADC species from unconjugated antibody, free payload-linker, and aggregated forms, which are critical quality attributes for ensuring the safety and efficacy of the therapeutic.
Introduction to AcLysValCit-PABC-DMAE-SW-163D ADC Purification
The this compound is an antibody-drug conjugate that combines a monoclonal antibody with the potent cytotoxic agent SW-163D.[1] The linker system consists of N-acetyl-lysine-valine-citrulline-p-aminobenzyl alcohol-N,N-dimethylethylenediamine (AcLysValCit-PABC-DMAE).[1] This linker is designed to be stable in circulation and release the active drug upon internalization into target cancer cells, where it is cleaved by lysosomal proteases such as Cathepsin B.[2][3]
The complex nature of the conjugation reaction results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities such as unconjugated antibody, free drug-linker species, and aggregates.[4][5] Therefore, robust purification methods are essential to isolate the ADC with the desired characteristics.[4] The primary techniques employed for ADC purification are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]
Purification Strategies and Methodologies
The selection of a purification strategy depends on the specific requirements of the developmental stage, from initial screening to large-scale manufacturing. A multi-step approach is often necessary to achieve the high purity required for therapeutic applications.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[7][8] The conjugation of the hydrophobic payload SW-163D to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.[8]
Objective: To separate this compound conjugates based on their drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Crude this compound conjugation mixture
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final salt concentration that promotes binding to the column (e.g., 1-2 M ammonium sulfate).
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes to elute the bound species. Species with higher DARs will be more hydrophobic and elute later in the gradient.
-
Fraction Collection: Collect fractions corresponding to the different DAR species peaks.
-
Analysis: Analyze the collected fractions using analytical techniques such as RP-HPLC or SEC to confirm purity and DAR.
Data Presentation: HIC Purification Parameters
| Parameter | Condition |
| Column | Phenyl Sepharose High Performance |
| Mobile Phase A | 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-100% B over 30 minutes |
| Detection | UV at 280 nm and 330 nm (for payload) |
Logical Workflow for HIC Purification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Long-Term Storage and Handling of SW-163D ADCs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the long-term storage, handling, and experimental use of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic payload, SW-163D. The information herein is compiled from publicly available data and general best practices for handling highly potent ADC constructs. A notable example of an SW-163D-based ADC is PF-06888667, which is composed of the SW-163D payload, a cleavable AcLys-Val-Cit-PABC-DMAE linker, and the anti-HER2 monoclonal antibody, trastuzumab.
Introduction to SW-163D ADCs
SW-163D is a natural product bis-intercalator depsipeptide that exhibits potent DNA-damaging activity.[1] When used as a payload in ADCs, it offers a powerful mechanism for targeted cancer cell killing. These ADCs are designed to be stable in circulation and release their cytotoxic payload upon internalization into target cancer cells. Due to the highly potent and cytotoxic nature of the SW-163D payload, stringent safety precautions and specific handling and storage protocols are imperative to ensure personnel safety and maintain the integrity and efficacy of the ADC.
Long-Term Storage
Proper storage is critical to prevent aggregation, degradation, and loss of potency of SW-163D ADCs. While specific stability data for individual SW-163D ADC constructs should be empirically determined, the following general guidelines for potent ADCs should be followed.
Table 1: Recommended Long-Term Storage Conditions for SW-163D ADCs
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C | Minimizes chemical degradation and microbial growth. Ultra-low temperatures are standard for maintaining the stability of complex biologics like ADCs. |
| Formulation | Lyophilized powder or in a cryoprotectant-containing buffer | Lyophilization enhances long-term stability by removing water. If stored as a liquid, a buffer containing cryoprotectants (e.g., glycerol, sucrose) is essential to prevent damage from freeze-thaw cycles. |
| Light Exposure | Store in the dark | Protects the antibody and payload from photodegradation. |
| Container | Use polypropylene (B1209903) or other low-protein-binding tubes | Prevents adsorption of the ADC to the container surface, which can lead to loss of material. |
| Handling | Minimize freeze-thaw cycles | Repeated freezing and thawing can lead to protein denaturation and aggregation. Aliquot the ADC into single-use volumes upon receipt. |
Note: The optimal storage buffer and conditions should be determined for each specific SW-163D ADC construct. The formulation of PF-06888667 is not publicly available and would need to be obtained from the manufacturer or determined experimentally.
Handling Protocols
The handling of SW-163D ADCs requires strict adherence to safety protocols due to the extreme cytotoxicity of the payload. All procedures should be performed in a designated and controlled environment.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves (nitrile), and safety glasses.
-
Containment: All handling of open vials of SW-163D ADCs, especially in powdered form, should be conducted in a certified biological safety cabinet (BSC) or a chemical fume hood with appropriate filtration to prevent inhalation of aerosols or powder.
-
Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
-
Spill Response: Have a spill kit readily available. In case of a spill, immediately decontaminate the area using an appropriate inactivation solution (e.g., 10% bleach solution followed by a water rinse).
Reconstitution of Lyophilized ADC
-
Equilibration: Allow the lyophilized ADC vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Using a sterile, low-protein-binding syringe and needle, slowly add the recommended reconstitution solvent (e.g., sterile water for injection, phosphate-buffered saline) as specified by the manufacturer or determined by in-house validation. Direct the stream of solvent down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl or rock the vial to dissolve the contents. Do not shake or vortex , as this can cause protein denaturation and aggregation. Complete dissolution may take several minutes.
-
Concentration Determination: After reconstitution, determine the final concentration of the ADC using a validated method such as UV-Vis spectrophotometry at 280 nm.
Aliquoting and Short-Term Storage
-
Aliquoting: Immediately after reconstitution, aliquot the ADC solution into single-use, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Short-Term Storage: For immediate use, the reconstituted ADC can be stored at 2-8°C for a limited time (typically up to 24 hours, but this should be validated). For longer storage, snap-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and transfer to -80°C.
Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of SW-163D ADCs. These should be adapted and optimized for the specific ADC and experimental system being used.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effect of an SW-163D ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Table 2: Materials for In Vitro Cytotoxicity Assay
| Material | Supplier |
| Target and non-target cell lines (e.g., N87, MDA-MB-361-DYT2) | ATCC or other cell bank |
| Cell culture medium and supplements | Gibco, Corning, or equivalent |
| 96-well cell culture plates | Corning or equivalent |
| SW-163D ADC | In-house or commercial |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich or equivalent |
| Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) | In-house preparation |
| Microplate reader | Molecular Devices or equivalent |
Protocol:
-
Cell Seeding: Seed target and non-target cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
ADC Treatment: Prepare a serial dilution of the SW-163D ADC in complete culture medium. Remove the medium from the cells and add 100 µL of the diluted ADC to the appropriate wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve. Determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an SW-163D ADC in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Table 3: Materials for In Vivo Xenograft Study
| Material | Supplier |
| Immunodeficient mice (e.g., NOD-SCID, NSG) | The Jackson Laboratory or equivalent |
| Target cancer cell line (e.g., N87) | ATCC or other cell bank |
| Matrigel | Corning or equivalent |
| SW-163D ADC | In-house or commercial |
| Vehicle control (e.g., saline, PBS) | In-house preparation |
| Calipers | VWR or equivalent |
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ N87 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the SW-163D ADC (and vehicle control) via the appropriate route (typically intravenous) at the desired dose and schedule.
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of the anti-tumor effect.
Visualizations
Signaling Pathway of SW-163D
The cytotoxic payload of the ADC, SW-163D, acts as a DNA bis-intercalator. This means it inserts itself between the base pairs of the DNA double helix at two points, causing significant distortion of the DNA structure. This disruption of DNA integrity is a potent trigger for cell death.
Caption: Mechanism of action of an SW-163D ADC.
Experimental Workflow for In Vitro ADC Evaluation
This diagram outlines the typical workflow for assessing the in vitro efficacy of a new SW-163D ADC construct.
Caption: A typical workflow for in vitro evaluation of SW-163D ADCs.
References
Application Notes and Protocols for the Preclinical Development of Antibody-Drug Conjugates (ADCs) with SW-163D Payloads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical development of Antibody-Drug Conjugates (ADCs) utilizing the novel DNA-damaging payload, SW-163D. This document outlines the core principles, experimental protocols, and data interpretation necessary to evaluate the efficacy, safety, and pharmacokinetic profile of SW-163D-based ADCs.
Introduction to SW-163D Payloads
SW-163D is a potent natural product bis-intercalator depsipeptide that exerts its cytotoxic effect by intercalating into DNA, causing damage and triggering the DNA Damage Response (DDR), ultimately leading to cancer cell death.[1] Its unique mechanism of action presents a promising alternative to commonly used microtubule inhibitors in the ADC field.[1] The successful preclinical development of ADCs with SW-163D payloads requires a systematic evaluation of their biological activity and safety profile.
An exemplary ADC utilizing this payload is PF-06888667, which combines an engineered anti-HER2 monoclonal antibody (a variant of trastuzumab) with SW-163D via a cleavable AcLysValCit-PABC-DMAE linker.[1] Preclinical studies of this ADC have demonstrated significant anti-tumor efficacy.
Mechanism of Action of SW-163D ADCs
The mechanism of action for an SW-163D ADC follows a multi-step process, beginning with the specific targeting of cancer cells and culminating in apoptosis.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a target antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody to the SW-163D payload is cleaved.[2]
-
DNA Intercalation and Damage: The released SW-163D, a DNA bis-intercalator, then translocates to the nucleus where it inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, leading to DNA damage.[1]
-
Induction of DNA Damage Response (DDR) and Apoptosis: The cellular machinery recognizes the DNA damage and activates the DNA Damage Response (DDR) pathway.[3] This involves the activation of sensor proteins that recruit and activate transducer kinases like ATM and ATR. These kinases then phosphorylate a cascade of downstream effector proteins that mediate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis (programmed cell death).[3][4]
Preclinical Development Workflow
A robust preclinical development plan for an SW-163D ADC involves a series of in vitro and in vivo studies to establish a comprehensive profile of the candidate molecule.
In Vitro Evaluation: Protocols and Data Presentation
In Vitro Cytotoxicity Assays
Objective: To determine the potency (IC50) of the SW-163D ADC in cancer cell lines with varying levels of target antigen expression.
Protocol: MTT/XTT Assay
-
Cell Seeding:
-
Culture target-positive and target-negative cancer cell lines in appropriate media.
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the SW-163D ADC, a non-targeting control ADC, and the free SW-163D payload.
-
Treat the cells with the different concentrations of the compounds and incubate for a period equivalent to several cell doubling times (e.g., 72-120 hours).
-
-
MTT/XTT Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement:
-
Read the absorbance of the plates using a microplate reader at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) - Representative Data* |
| Cell Line A | High | SW-163D ADC | 0.1 - 10 |
| Cell Line B | Medium | SW-163D ADC | 10 - 100 |
| Cell Line C | Low/Negative | SW-163D ADC | >1000 |
| Cell Line A | High | Non-targeting ADC | >1000 |
| Cell Line A | High | Free SW-163D Payload | 0.01 - 1 |
*Note: This table presents representative data for ADCs with DNA-damaging payloads. Actual values for a specific SW-163D ADC will need to be determined experimentally.[5][6]
Antibody Internalization Assay
Objective: To confirm that the ADC is efficiently internalized by target cells upon antigen binding.
Protocol: Flow Cytometry-Based Internalization Assay
-
Cell Preparation:
-
Harvest target-positive cells and adjust to a concentration of 1 x 10^6 cells/mL in FACS buffer.
-
-
Antibody Binding:
-
Incubate the cells with a fluorescently labeled version of the SW-163D ADC (or the corresponding naked antibody) on ice for 1 hour to allow binding to the cell surface without internalization.
-
-
Internalization Induction:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control group should be kept on ice (0°C).
-
-
Quenching of Surface Fluorescence:
-
Stop the internalization by placing the cells back on ice.
-
Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the samples to quench the fluorescence of the antibody that remains on the cell surface.
-
-
Flow Cytometry Analysis:
-
Acquire the fluorescence intensity of the cells using a flow cytometer. The remaining fluorescence will be from the internalized antibody-fluorophore conjugate.
-
-
Data Analysis:
-
Calculate the percentage of internalization at each time point relative to the total bound fluorescence (from the 0°C control without quenching).
-
Data Presentation:
| Time Point (hours) | Percent Internalization (Representative Data) |
| 0 | 0% |
| 1 | 20-40% |
| 4 | 50-70% |
| 24 | >80% |
*Note: Representative data illustrating a typical internalization profile.[7][8]
In Vivo Evaluation: Protocols and Data Presentation
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the SW-163D ADC in a relevant animal model.
Protocol: Xenograft Tumor Model Study
-
Tumor Implantation:
-
Implant human cancer cells (with known target antigen expression) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, SW-163D ADC at different dose levels, non-targeting control ADC, standard-of-care chemotherapy).
-
-
Dosing:
-
Administer the treatments intravenously according to a defined schedule (e.g., once a week for three weeks).
-
-
Monitoring:
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Monitor the overall health and any signs of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predefined endpoint, or for a set duration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 50 (mm³) | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | - | ~1500 | 0 | 0 |
| SW-163D ADC (PF-06888667) | 0.3 | ~500 | 67 | 0 |
| SW-163D ADC (PF-06888667) | 1 | <100 | >93 | 100 |
| SW-163D ADC (PF-06888667) | 3 | <100 | >93 | 100 |
| Non-targeting ADC | 3 | ~1500 | 0 | 0 |
| Standard of Care (e.g., T-DM1) | 10 | ~200 | 87 | 0 |
*Data for PF-06888667 is based on published preclinical findings.[1]
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the SW-163D ADC and its components.
Protocol: Preclinical PK Study in Rodents
-
Animal Model:
-
Use healthy rodents (e.g., mice or rats).
-
-
Dosing:
-
Administer a single intravenous dose of the SW-163D ADC.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.).
-
-
Bioanalysis:
-
Process the blood to obtain plasma.
-
Use validated analytical methods (e.g., ELISA for total antibody and ADC, LC-MS/MS for unconjugated payload) to measure the concentrations of the total antibody, the intact ADC, and the free SW-163D payload.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for each analyte.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation:
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) | Clearance (mL/h/kg) | Vd (mL/kg) |
| Total Antibody | Representative | Representative | Representative | Representative | Representative |
| Intact ADC | Representative | Representative | Representative | Representative | Representative |
| Free SW-163D | Representative | Representative | Representative | Representative | Representative |
*Note: This table shows the key parameters to be determined. Actual values will be specific to the ADC and animal model. For many ADCs, the half-life of the total antibody is significantly longer than that of the intact ADC.[2][9]
Toxicology Studies
Objective: To determine the safety profile of the SW-163D ADC and establish the Maximum Tolerated Dose (MTD).
Protocol: Dose-Range Finding and MTD Study
-
Animal Models:
-
Conduct studies in at least two species, typically a rodent (e.g., rat) and a non-rodent (e.g., cynomolgus monkey).
-
-
Dose Escalation:
-
Administer single or repeat doses of the SW-163D ADC in escalating dose cohorts.
-
-
Monitoring:
-
Perform daily clinical observations for signs of toxicity.
-
Monitor body weight, food consumption, and other relevant parameters.
-
Collect blood for hematology and clinical chemistry analysis at baseline and at the end of the study.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.
-
Data Presentation:
| Species | Dosing Schedule | MTD (mg/kg) | Dose-Limiting Toxicities (Representative) |
| Rat | Single Dose | 10 - 30 | Myelosuppression, Liver Enzyme Elevation |
| Rat | Repeat Dose | 5 - 15 | Myelosuppression, Gastrointestinal Toxicity |
| Cynomolgus Monkey | Single Dose | 3 - 10 | Myelosuppression, Renal Toxicity |
| Cynomolgus Monkey | Repeat Dose | 1 - 6 | Myelosuppression, Hepatotoxicity |
*Note: The MTD and observed toxicities for ADCs with DNA-damaging payloads can vary significantly based on the specific payload, linker, and antibody. The values presented are for illustrative purposes.[10][11]
Conclusion
The preclinical development of ADCs with SW-163D payloads requires a thorough and systematic approach to fully characterize their therapeutic potential and safety profile. The protocols and data presentation formats outlined in these application notes provide a framework for generating the critical data package required for advancing a promising ADC candidate towards IND-enabling studies and eventual clinical evaluation. Careful execution of these studies will be paramount to the successful translation of this novel class of ADCs into effective cancer therapies.
References
- 1. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The DNA Damage Response Induces Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Antibody Internalization | Sartorius [sartorius.com]
- 9. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: AcLysValCit-PABC-DMAE-SW-163D in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcLysValCit-PABC-DMAE-SW-163D is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) targeting cancer. This system comprises the potent cytotoxic agent SW-163D, a natural bis-intercalator depsipeptide, connected to a linker.[1][2] The linker consists of N-acetyl-lysine-valine-citrulline (AcLysValCit), a p-aminobenzyl alcohol (PABC) self-immolative spacer, and an N,N-dimethylethylenediamine (DMAE) component.[1] This drug-linker is particularly relevant for therapies aimed at human epidermal growth factor receptor 2 (HER2)-positive cancers. When conjugated to a HER2-targeting monoclonal antibody, such as a variant of trastuzumab, it creates a potent and selective ADC.[1][2] One such ADC, PF-06888667, has demonstrated significant efficacy in preclinical models of HER2-positive cancer.[2]
The SW-163D payload functions by intercalating into DNA and inhibiting DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[3] This disruption of DNA processes ultimately leads to cancer cell death.[3] The linker is designed for stability in circulation and for specific cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4] This targeted delivery and release mechanism minimizes off-target toxicity to healthy tissues.[3]
These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for the use of this compound in HER2-positive cancer models.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound system is a multi-step process that ensures targeted delivery of the cytotoxic payload to HER2-positive cancer cells.
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to the HER2 receptor on the surface of cancer cells.[5]
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cancer cell through receptor-mediated endocytosis.[4][5]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular compartment containing various degradative enzymes.[4]
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Valine-Citrulline dipeptide in the linker.[4]
-
Payload Release: Cleavage of the linker initiates a self-immolation of the PABC spacer, leading to the release of the active SW-163D payload into the cytoplasm.[4]
-
Cytotoxicity: The released SW-163D intercalates into the DNA of the cancer cell and inhibits topoisomerase II, inducing DNA damage and triggering apoptosis.[3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency of Maleimide-Based Linkers for Payloads such as SW-163D
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with maleimide-based linkers, including those used for conjugating payloads like the natural product SW-163D.
Frequently Asked Questions (FAQs)
Q1: What is the SW-163D linker, and how does it work?
The natural product SW-163D is a potent DNA bis-intercalator used as a payload in antibody-drug conjugates (ADCs).[1][2] It is typically conjugated to a monoclonal antibody via a linker, such as one containing a maleimide (B117702) group. The maleimide group reacts with free thiol (sulfhydryl) groups on the antibody, commonly from cysteine residues, to form a stable thioether bond. This process is a cornerstone of ADC development for targeted cancer therapy.[3][4]
Q2: Why am I observing low or no conjugation efficiency?
Low conjugation efficiency with maleimide linkers can arise from several factors, including the stability of the maleimide group, the availability of free thiols on the antibody, and the reaction conditions.[5][6] Specific issues to investigate include maleimide hydrolysis, oxidized or inaccessible cysteine residues, suboptimal pH of the reaction buffer, and incorrect stoichiometry of the reactants.[5][6]
Q3: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide linker and a thiol group is typically between 6.5 and 7.5.[5][6] Below pH 6.5, the reaction rate slows considerably because the thiol group is less likely to be in its reactive thiolate anion form.[5] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as those on lysine (B10760008) residues, leading to a loss of selectivity.[6]
Q4: How can I ensure my antibody has available free thiols for conjugation?
Antibodies often have cysteine residues that are involved in disulfide bonds, making them unavailable for conjugation.[6] To generate free thiols, these disulfide bonds must be reduced. Common reducing agents for this purpose include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT).[5][7] It is crucial to remove the reducing agent after reduction and before adding the maleimide linker, especially when using DTT, as it also contains a thiol group that can react with the maleimide.[7][8]
Q5: Can the maleimide linker degrade during the experiment?
Yes, the maleimide ring is susceptible to hydrolysis, particularly in aqueous solutions at neutral to alkaline pH.[5][6] This hydrolysis renders the linker inactive for conjugation. To minimize this, it is recommended to prepare solutions of the maleimide linker fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[5]
Troubleshooting Guide
Problem: Low or No Conjugate Formation
This section provides a systematic approach to troubleshooting poor conjugation outcomes.
-
Potential Cause: Maleimide hydrolysis.
-
Solution:
-
Always prepare fresh solutions of the maleimide linker in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[5][6]
-
If aqueous storage is necessary for a short period, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[5]
-
Avoid long-term storage of maleimide-functionalized molecules in aqueous solutions.
-
-
Potential Cause: Cysteine residues are in the form of disulfide bonds and are not available for conjugation.
-
Solution:
-
Perform a reduction step to break the disulfide bonds. TCEP is often preferred as it is a non-thiol-containing reducing agent and typically does not need to be removed before conjugation.[6]
-
If using DTT, it is essential to remove it completely after reduction (e.g., using a desalting column) before adding the maleimide linker.[5][7]
-
-
Potential Cause: Suboptimal pH of the reaction buffer.
-
Solution:
-
Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[5][6] A common choice is a phosphate (B84403) buffer at pH 7.2.
-
Buffers should be degassed to minimize the re-oxidation of free thiols.
-
-
Potential Cause: Incorrect stoichiometry (molar ratio) of linker to antibody.
-
Solution:
-
A molar excess of the maleimide linker is generally used to drive the reaction to completion. A starting point of a 10-20 fold molar excess of the maleimide linker to the antibody is common.[5]
-
This ratio may need to be optimized depending on the specific antibody and linker. For larger molecules, steric hindrance can be a factor, and the optimal ratio may be lower.[5]
-
Data Presentation
Table 1: Recommended pH Ranges for Maleimide-Thiol Conjugation
| pH Range | Reaction Efficiency | Side Reactions |
| < 6.5 | Slow reaction rate | Low |
| 6.5 - 7.5 | Optimal | Minimal |
| > 7.5 | Fast reaction rate | Increased maleimide hydrolysis and reaction with amines |
Table 2: Common Reducing Agents for Antibody Disulfide Bond Reduction
| Reducing Agent | Molar Excess (over protein) | Incubation Time | Removal Required Before Conjugation? |
| TCEP | 2-10 fold | 30-60 min at RT | No |
| DTT | 10-100 fold | 30-60 min at RT | Yes (essential) |
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds using TCEP
-
Prepare the antibody solution in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2, containing 1-5 mM EDTA to chelate any metal ions that could catalyze re-oxidation.
-
Prepare a fresh stock solution of TCEP in the same buffer.
-
Add TCEP to the antibody solution to achieve a final 2-10 fold molar excess over the antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
The reduced antibody solution can be used directly for the conjugation reaction without removing the TCEP.
Protocol 2: Maleimide-Thiol Conjugation
-
Immediately before use, dissolve the maleimide-functionalized linker (e.g., SW-163D linker) in a minimal amount of anhydrous DMSO or DMF.
-
Add the maleimide linker solution to the reduced antibody solution. A 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
After the incubation period, the reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide linker.
-
Purify the resulting antibody-drug conjugate using methods such as size exclusion chromatography or dialysis to remove unreacted linker and other small molecules.[5]
Visualizations
Caption: General workflow for antibody-drug conjugation using a maleimide linker.
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Marine Antibody–Drug Conjugates: Design Strategies and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the aggregation of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads.
Troubleshooting Guide
This guide provides solutions to common issues encountered during ADC development and experimentation.
| Problem | Potential Cause | Suggested Solution |
| Increased aggregation observed after conjugation | High hydrophobicity of the payload-linker. | - Incorporate hydrophilic linkers (e.g., PEG, sulfonate groups).[1][][3] - Consider developing a more hydrophilic payload.[1][] - Minimize the exposed hydrophobic surface area of the payload.[4] |
| High Drug-to-Antibody Ratio (DAR). | - Optimize the conjugation process to achieve a lower, more controlled DAR.[1] - Employ site-specific conjugation to generate more homogeneous ADCs.[5] | |
| Unfavorable conjugation conditions (e.g., pH, co-solvents). | - Optimize the pH and ionic strength of the conjugation buffer to maintain antibody stability.[1][6] - Minimize the use of organic co-solvents required for hydrophobic payload dissolution.[1] - Consider immobilizing the antibody on a solid support during conjugation to prevent molecule-molecule interactions.[6] | |
| Precipitation or visible particles in the final formulation | Poor solubility of the ADC. | - Screen different formulation buffers to optimize pH and ionic strength.[] - Add stabilizing excipients such as surfactants (e.g., Polysorbate 20, Polysorbate 80), sugars (e.g., sucrose (B13894), trehalose), or amino acids (e.g., arginine).[][7] |
| Suboptimal storage conditions. | - Evaluate the impact of temperature, light exposure, and agitation on ADC stability.[] - Ensure appropriate storage conditions are maintained throughout the ADC's lifecycle. | |
| Inconsistent results in cell-based assays | Heterogeneity of the ADC preparation due to aggregation. | - Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates before conducting in vitro studies.[3] - Characterize the purified fractions to ensure the use of monomeric ADC. |
| Poor in vivo efficacy and rapid clearance | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the overall hydrophobicity of the ADC.[8] - Explore site-specific conjugation to produce a more homogeneous and potentially more stable ADC. |
Frequently Asked Questions (FAQs)
Understanding ADC Aggregation
Q1: What are the primary causes of ADC aggregation, especially with hydrophobic payloads?
A1: The primary drivers of ADC aggregation, particularly with hydrophobic payloads, include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic small molecule drugs and linkers to an antibody increases the overall hydrophobicity of the ADC. This can lead to self-association to minimize the exposure of these hydrophobic regions to the aqueous environment.[1][6]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1] ADCs with high DARs are more prone to aggregation, which can accelerate their clearance from the body.
-
Unfavorable Formulation Conditions: Factors such as suboptimal pH, low or high salt concentrations, and the presence of certain organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[1][6] Holding the ADC at a pH near its isoelectric point can also reduce solubility and lead to aggregation.[6]
-
Conformational Changes in the Antibody: The attachment of payloads can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting protein-protein interactions.[1]
Q2: What are the potential consequences of ADC aggregation in our experiments?
A2: ADC aggregation can have several detrimental effects on your research and development:
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation, reducing their therapeutic efficacy.[3]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in vivo, potentially leading to adverse effects and neutralizing the therapeutic.[][6]
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, compromising the product's stability, shelf-life, and manufacturability.[1]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity and undesirable side effects.[3]
Prevention and Mitigation Strategies
Q3: How can we proactively prevent or minimize ADC aggregation during development?
A3: A multi-pronged approach is recommended to mitigate aggregation:
-
Antibody and Payload Engineering:
-
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers (e.g., containing PEG, pyrophosphate diester, or sulfonate groups) or developing more hydrophilic payloads can counteract the hydrophobicity of the drug.[1][][3]
-
Antibody Engineering: Introducing "aggregation gatekeeper" residues into the antibody sequence can improve stability.[1]
-
-
Conjugation Strategy:
-
Site-Specific Conjugation: This approach allows for precise control over the DAR and the location of payload attachment, resulting in a more homogeneous and potentially more stable product.[5]
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation physically separates the molecules, preventing aggregation at its source.[6]
-
-
Formulation Development:
-
Excipient Screening: The use of stabilizers such as surfactants (e.g., polysorbates), sugars (e.g., trehalose (B1683222), sucrose), and amino acids can help prevent aggregation by reducing non-specific interactions.[1][]
-
Buffer Optimization: Careful selection of pH and ionic strength is critical for maintaining ADC stability.[]
-
Q4: Which excipients are most effective in preventing hydrophobic ADC aggregation?
A4: Several types of excipients can be effective, and the optimal choice depends on the specific ADC.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are commonly used to prevent protein aggregation at interfaces and can shield hydrophobic patches on the ADC surface.[1][9]
-
Sugars: Sugars such as sucrose and trehalose are effective stabilizers that can protect against both physical and chemical degradation.[10] They create a hydrophilic environment that helps prevent aggregation.[10]
-
Amino Acids: Certain amino acids, like arginine, have been shown to prevent the formation of interfacial layers and protein particles.[7]
Analytical and Characterization Techniques
Q5: What analytical techniques are best suited for detecting and quantifying ADC aggregation?
A5: A combination of orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation:
-
Size-Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates based on their hydrodynamic volume.[1] SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the molecular weight of different species.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) distribution, which is directly related to aggregation propensity.[11][12][13]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of small amounts of aggregates and for monitoring changes in particle size distribution over time.[8][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the composition, structure, and aggregation state of ADCs, allowing for the detection and quantification of low levels of aggregated species.[1]
Experimental Protocols
Protocol 1: Generic Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Analysis
This protocol provides a general method for analyzing ADCs using HIC. Optimization will be required for specific ADCs.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Isopropanol (optional, can be added to both mobile phases to improve resolution)[15]
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
Different DAR species will elute at different retention times, with higher DAR species being more retained due to their increased hydrophobicity. Aggregates may also be separated.
-
Calculate the average DAR by integrating the peak areas of the different species.
Table 1: Example HIC Gradient for ADC Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 30 | 0 | 100 |
| 35 | 0 | 100 |
| 40 | 100 | 0 |
| 45 | 100 | 0 |
Visualizations
Caption: Signaling pathway of ADC aggregation.
Caption: Workflow for preventing ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimising the payload solvent exposed hydrophobic surface area optimises the antibody-drug conjugate properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. techbullion.com [techbullion.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
- 14. Latest Technologies for Antibody-Drug Conjugate (ADC) Analysis: Measure DAR, Aggregates, and Particle Size Accurately! | Malvern Panalytical [malvernpanalytical.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Improved Therapeutic Index
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) to enhance their therapeutic index. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[][2] It is a critical quality attribute (CQA) because it significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[3][4] An optimal DAR is crucial for achieving the desired therapeutic window, balancing the potency of the cytotoxic payload with potential off-target toxicities.[3][5]
Q2: How does DAR impact the therapeutic index of an ADC?
The therapeutic index is the ratio between the toxic dose and the effective dose of a drug.[5][6] The DAR has a direct impact on this index:
-
Low DAR: An insufficient drug load can lead to reduced potency and efficacy, as not enough of the cytotoxic payload may be delivered to the target cancer cells.[3][]
-
High DAR: While a higher DAR can increase potency, it can also lead to several challenges.[3][4] These include increased hydrophobicity, which can cause aggregation, faster clearance from circulation, and increased off-target toxicity, ultimately narrowing the therapeutic window.[3][8][9] Studies have shown that ADCs with very high DARs (e.g., 9-10) can accumulate rapidly in the liver and have decreased efficacy due to faster clearance.[4][8][9]
Q3: What is considered an optimal DAR?
Historically, an average DAR of 2 to 4 has often been considered optimal, providing a good balance between efficacy and safety.[3][] However, the ideal DAR can depend on several factors, including the specific antibody, linker, payload, and the target antigen's expression level.[9] For instance, some newer ADCs, like Enhertu, have a higher DAR of approximately 8. Ultimately, the optimal DAR for a given ADC must be determined empirically.
Q4: What are the common methods for controlling the DAR during conjugation?
Several strategies can be employed to control the DAR:
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the drug-linker to the antibody during the conjugation reaction is a fundamental approach.[10] Optimizing reaction parameters such as pH, temperature, and reaction time is also crucial.[][10]
-
Site-Specific Conjugation: This is a more advanced approach that involves engineering the antibody to create specific conjugation sites.[10] This can be achieved by introducing specific amino acid residues (like cysteines) or using enzymatic methods.[10] Site-specific conjugation leads to a more homogeneous ADC product with a well-defined DAR.[10]
-
Linker and Payload Design: The chemical properties of the linker and payload can influence the conjugation efficiency and the final DAR.[10] For example, highly hydrophobic payloads can be challenging to conjugate at high ratios without causing aggregation.[3]
Q5: How is the average DAR of an ADC sample determined?
Several analytical techniques can be used to determine the average DAR:
-
UV-Vis Spectroscopy: This method can be used to calculate the DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength for the drug).[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[3] This allows for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[3]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed information about the distribution of different DAR species and the average DAR.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC development and DAR optimization.
Issue 1: Low Average DAR Despite Using a High Molar Excess of Drug-Linker
| Possible Causes | Recommended Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time.[][11] Perform small-scale experiments to systematically vary these conditions and identify the optimal settings for your specific antibody and drug-linker combination. |
| Inactive Drug-Linker | The drug-linker complex may have degraded due to improper storage or handling.[11] Use a fresh batch of the drug-linker or verify the activity of the existing stock. |
| Interfering Buffer Components | Certain buffer components, such as primary amines (e.g., Tris), can compete with the antibody for conjugation.[13] Perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS). |
| Antibody Purity and Concentration Issues | The presence of protein impurities or an inaccurate antibody concentration can lead to inconsistent results.[13] Ensure the antibody is highly pure (>95%) and accurately quantified. |
Issue 2: High Levels of Aggregation in the Final ADC Product
| Possible Causes | Recommended Troubleshooting Steps |
| Hydrophobicity of the Payload | Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[3][11] Consider using a lower molar excess of the drug-linker during conjugation to target a lower average DAR.[11] |
| Inappropriate Buffer Conditions | The pH or ionic strength of the buffer may promote aggregation.[11] Screen different buffer conditions (e.g., varying pH, adding excipients) to find a formulation that minimizes aggregation. |
| Harsh Conjugation Conditions | High temperatures or extreme pH during conjugation can denature the antibody and lead to aggregation.[11] Use milder reaction conditions. |
| Inefficient Purification | Residual unconjugated drug-linker or other impurities can contribute to aggregation. Ensure the purification method (e.g., size-exclusion chromatography) is effectively removing these components.[3] |
Issue 3: Inconsistent DAR Results Between Batches
| Possible Causes | Recommended Troubleshooting Steps |
| Variability in Reagent Quality | Ensure consistent quality of the antibody, drug-linker, and all other reagents used in the conjugation process. |
| Inconsistent Reaction Parameters | Precisely control all reaction parameters, including temperature, pH, reaction time, and mixing speed, for each batch. |
| Inaccurate Quantification | Use a reliable and consistent method for quantifying the antibody and drug-linker concentrations before each conjugation reaction. |
| Manual Processing Errors | Automate steps where possible to minimize human error. If automation is not feasible, ensure detailed and standardized protocols are followed meticulously. |
Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation via Lysine (B10760008) Residues
-
Antibody Preparation:
-
Perform a buffer exchange of the monoclonal antibody (mAb) into a conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Adjust the mAb concentration to a working range (e.g., 5-10 mg/mL).
-
-
Drug-Linker Activation (if necessary):
-
Some drug-linkers may require activation to become reactive towards the antibody. Follow the specific instructions for your drug-linker. For example, creating an NHS-ester for reaction with lysine residues.[3]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated drug-linker to the antibody solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-18 hours) with gentle mixing.[3]
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules using a suitable purification method, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[3]
-
-
Characterization:
Protocol 2: Determination of Average DAR by UV-Vis Spectroscopy
This protocol assumes that the extinction coefficients of the antibody and the drug at two different wavelengths are known.
-
Measure Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the wavelength of maximum absorbance of the drug (Aλmax).[11]
-
-
Calculate Concentrations:
-
Use the following system of equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):[11]
-
A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Where ε is the molar extinction coefficient.
-
-
Calculate DAR:
-
DAR = C_Drug / C_Ab
-
Visualizations
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for optimizing the Drug-to-Antibody Ratio (DAR).
Caption: Logical approach to troubleshooting common ADC conjugation issues.
References
- 2. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: Addressing Premature Linker Cleavage in Mouse Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature linker cleavage of antibody-drug conjugates (ADCs) in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: Why is my ADC payload being prematurely released in mouse plasma?
A1: A primary cause of premature payload release from ADCs in mouse plasma is the enzymatic cleavage of the linker. Mouse plasma contains a specific enzyme, carboxylesterase 1c (Ces1c), which is known to hydrolyze certain types of linkers, particularly those containing valine-citrulline (Val-Cit).[1][2][3][4][5][6] This enzyme is not present in human plasma, leading to discrepancies in ADC stability between preclinical mouse models and human clinical outcomes.[2]
Q2: Which ADC linkers are most susceptible to cleavage in mouse plasma?
A2: Valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) dipeptide linkers are well-documented to be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[4][6][7] ADCs utilizing these linkers can show significant premature payload release, which can complicate the interpretation of preclinical efficacy and toxicity studies.[3][7]
Q3: What are the consequences of premature linker cleavage?
A3: Premature linker cleavage in the bloodstream has two major negative consequences. Firstly, the early release of the cytotoxic payload can lead to off-target toxicity, as the drug is no longer specifically directed to the target tumor cells.[8][9] Secondly, it reduces the amount of active ADC reaching the tumor, thereby decreasing the overall efficacy of the therapeutic.[8]
Q4: How can I improve the stability of my ADC in mouse plasma?
A4: Several strategies can be employed to enhance ADC stability in mouse plasma:
-
Linker Modification: Introducing a glutamic acid residue to the N-terminus of the valine-citrulline linker to create a glutamic acid-valine-citrulline (EVCit) tripeptide has been shown to significantly improve stability in mouse plasma while maintaining sensitivity to lysosomal proteases.[5][10] Other modifications, such as incorporating a polyethylene (B3416737) glycol (PEG) spacer, have also demonstrated increased stability.[3]
-
Alternative Linker Chemistries: Utilizing linkers that are not substrates for Ces1c is an effective approach. Examples include sulfatase-cleavable linkers, pyrophosphate diester linkers, and triglycyl peptide linkers, which have shown enhanced stability in mouse plasma.[4][7][10]
-
Use of Knockout Mouse Models: For ADCs with linkers known to be susceptible to Ces1c, conducting preclinical studies in Ces1c knockout mice can provide a more accurate prediction of the ADC's pharmacokinetic profile in humans.[2][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with premature linker cleavage in mouse plasma.
Problem: Unexpectedly high toxicity or low efficacy observed in mouse models.
Initial Assessment: Suspect premature linker cleavage.
Step 1: In Vitro Plasma Stability Assay
-
Objective: To confirm if the ADC is unstable in mouse plasma and compare its stability in plasma from other species (e.g., rat, human).
-
Procedure: Incubate the ADC in plasma from different species at 37°C and collect samples at various time points.[11]
-
Analysis: Quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA or LC-MS/MS.[8][11] A significant decrease in intact ADC or an increase in free payload in mouse plasma compared to human plasma indicates instability.
Step 2: Identify the Cause of Instability
-
Hypothesis: Cleavage is likely mediated by carboxylesterase 1c (Ces1c), especially if a Val-Cit or similar linker is used.
-
Confirmation:
-
Inhibitor Studies: Perform the in vitro plasma stability assay in the presence of a broad-spectrum carboxylesterase inhibitor to see if cleavage is prevented.
-
Ces1c Knockout Plasma: If available, test the ADC stability in plasma from Ces1c knockout mice. Stability in this plasma would confirm Ces1c's role.[2][4]
-
Step 3: Implement Solutions
Based on the findings, consider the following solutions:
-
Short-term (for current ADC): Switch to a Ces1c knockout mouse model for in vivo studies. This will provide data that is more translatable to the human scenario.[2]
-
Long-term (for future ADC design):
-
Redesign the Linker:
-
Evaluate New Candidates: Screen new ADC candidates using the in vitro plasma stability assay early in the development process to select for those with optimal stability profiles across species.
-
Data Presentation
Table 1: Comparative Stability of Different ADC Linkers in Mouse Plasma
| Linker Type | Cleavage Mechanism | Stability in Mouse Plasma | Key Findings |
| Valine-Citrulline (Val-Cit) | Protease (Cathepsins, Ces1c) | Low | Susceptible to cleavage by carboxylesterase 1c (Ces1c).[1][3][5] |
| Valine-Alanine (Val-Ala) | Protease (Cathepsins, Ces1c) | Low | Also shows instability in rodent plasma.[4][7] |
| Glutamic Acid-Valine-Citrulline (EVCit) | Protease (Cathepsins) | High | Addition of glutamic acid improves stability in mouse plasma.[5][10] |
| Triglycyl | Protease | High | Demonstrates high stability in mouse plasma.[4] |
| Sulfatase-cleavable | Sulfatase | High | Offers superior stability in mouse plasma compared to dipeptide linkers.[4][7] |
| Hydrazone | pH-sensitive | Variable | Stability can be low, with a half-life of around 2 days in mouse plasma.[4][] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
-
Objective: To assess the stability of an ADC in plasma from various species.[9]
-
Materials:
-
Test ADC
-
Plasma (mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instruments (LC-MS/MS or ELISA reader)
-
-
Procedure:
-
Analysis:
-
LC-MS/MS for Free Payload:
-
ELISA for Intact ADC:
-
Visualizations
Caption: Enzymatic cleavage pathway of a Val-Cit linker ADC by Ces1c in mouse plasma.
Caption: Workflow for assessing ADC stability in plasma.
Caption: Troubleshooting decision tree for premature linker cleavage.
References
- 1. books.rsc.org [books.rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of Val-Cit Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo stability of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2] Upon internalization of the ADC into the target cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload.[1][2]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is commonly observed and is primarily due to the presence of carboxylesterase 1C (Ces1c) in mouse plasma, which can prematurely cleave the Val-Cit linker.[3][4][5] This enzyme is not present at the same activity level in human plasma, leading to the observed difference in stability.[4]
Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?
A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload, can lead to aggregation of the ADC.[5] This is particularly problematic at higher drug-to-antibody ratios (DARs) and can negatively impact the ADC's pharmacokinetics, stability, and manufacturing feasibility.[5][6]
Q4: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A4: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative tumor cells. For this to occur, the released payload must be membrane-permeable. The cleavage of the Val-Cit linker inside the target cell facilitates this by releasing the payload, which can then exert its bystander effect if it possesses the appropriate physicochemical properties.
Q5: Are there more stable, cleavable alternatives to the standard Val-Cit linker?
A5: Yes, several alternative linkers have been developed to address the stability issues of Val-Cit. These include:
-
Glu-Val-Cit (EVCit): This tripeptide linker shows significantly improved stability in mouse plasma by resisting Ces1c cleavage while maintaining susceptibility to cathepsin B.[3][4]
-
Triglycyl peptide linkers: These linkers have demonstrated high stability in mouse plasma.[5]
-
Exolinkers: These novel linkers reposition the cleavable peptide to enhance stability and hydrophilicity.
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavages for payload release, which can improve stability in circulation.[1]
Troubleshooting Guide
Issue 1: Premature drug release observed in preclinical mouse models.
-
Possible Cause: Your Val-Cit linker is likely being cleaved by mouse carboxylesterase 1C (Ces1c).[3][4][5] This leads to premature payload release, which can result in off-target toxicity and reduced efficacy.[3]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC with a control ADC that uses a more stable linker (e.g., a non-cleavable linker or an EVCit linker).
-
Utilize Ces1c Knockout Mice: If available, perform in vivo studies in Ces1c knockout mice. A significant reduction in premature drug release in these mice would confirm Ces1c as the cause of instability.[5]
-
Modify the Linker: The most effective solution is to modify the linker. Introducing a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker dramatically improves stability in mouse models.[3] The ADC half-life in mouse models can be extended from approximately 2 days for a Val-Cit linker to 12 days for an EVCit linker.[3]
-
Alternative Linker Strategies: Consider using alternative linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exolinkers.[5]
-
Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), an enzyme secreted by neutrophils that can cleave the Val-Cit linker.[1]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for payload release over time.
-
Modify the Linker: Consider linker designs that are resistant to NE cleavage. For example, a Glu-Gly-Cit linker has been shown to be resistant to both Ces1c and human neutrophil elastase.
-
Evaluate Alternative Payloads: If linker modification is not feasible, evaluate payloads that are less cytotoxic to hematopoietic cells.
-
Data Presentation
Table 1: Comparative In Vivo Stability of Different Peptide Linkers in Mouse Models
| Linker Sequence | ADC Construct | Stability Metric | Value | Reference |
| Val-Cit (VCit) | anti-HER2-MMAF | % Payload Lost (14 days) | >95% | [7] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | % Payload Lost (14 days) | ~70% | [7] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | % Payload Lost (14 days) | Almost none | [7] |
| Val-Cit | cAC10-MMAE | Linker Half-Life | ~6.0 days (144 hours) | [8] |
| Val-Cit | anti-CD79b-MMAE | % Payload Loss (7 days in rat serum) | ~20% | [1] |
| Tandem-Cleavage Linker | anti-CD79b-MMAE | % Payload Loss (7 days in rat serum) | No loss detected | [1] |
Table 2: Comparative In Vitro Stability of Val-Cit and Modified Linkers in Mouse Plasma
| Linker | ADC Construct | Incubation Time | Remaining Intact ADC | Reference |
| Val-Cit-PABC | ITC6104RO | Not Specified | Unstable | [9] |
| OHPAS | ITC6103RO | Not Specified | Stable | [9] |
| Val-Cit | Ab095-vc-MMAE | 6 days | ~75% | [10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis[11]
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[11]
-
Incubate the samples at 37°C.[11]
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[11]
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[12]
-
Alternatively, the released free payload can be quantified by LC-MS/MS after protein precipitation with an organic solvent like acetonitrile (B52724).[8]
Protocol 2: In Vitro Human Neutrophil Elastase (NE) Cleavage Assay
Objective: To determine the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase (NE)
-
Assay buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA)[13]
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC at a final concentration of 5 µM in the assay buffer.[13]
-
Initiate the reaction by adding different concentrations of human NE (e.g., 0, 20, 40, 60 nM).[13]
-
Incubate the samples for 1 hour at 37°C.[13]
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the protein.[13]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact ADC.[13]
Visualizations
Figure 1: In Vivo Fate of a Val-Cit Linked ADC.
Figure 2: Workflow for In Vitro Plasma Stability Assay.
Figure 3: Troubleshooting Logic for Val-Cit Linker Instability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. adcreview.com [adcreview.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
Technical Support Center: Overcoming Resistance to Topoisomerase Inhibitor-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with topoisomerase inhibitor-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows decreasing sensitivity to a topoisomerase I (TOP1) inhibitor-based ADC. What are the common biological mechanisms of resistance?
A1: Acquired resistance to TOP1 inhibitor-based ADCs is a multifaceted problem that can occur at various stages of the ADC's mechanism of action. The primary resistance mechanisms can be categorized as follows:
-
Antigen-Related Resistance:
-
Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface limits the initial binding of the ADC, decreasing the total amount of cytotoxic payload that can be delivered.
-
Antigen Alteration: Mutations in the gene encoding the target antigen can alter the epitope, preventing the ADC's antibody component from binding effectively. For example, a T256R mutation in TACSTD2 (the gene for Trop-2) has been shown to confer resistance to sacituzumab govitecan by impairing plasma membrane localization.[1][2]
-
-
Intracellular Trafficking Defects:
-
Impaired Internalization: Changes in endocytic pathways can reduce the uptake of the ADC-antigen complex.[3][4] For instance, a shift from efficient clathrin-mediated endocytosis to less effective caveolin-1-mediated uptake can lead to resistance.[4][5]
-
Lysosomal Dysfunction: Inefficient trafficking to the lysosome or reduced lysosomal protease activity can prevent the cleavable linker from being processed, thus trapping the payload in its inactive, conjugated form.[5]
-
-
Payload-Related Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the cleaved topoisomerase inhibitor payload out of the cell, lowering its intracellular concentration.[6][7][8][9][10] This is a key mechanism of resistance to both SN-38 and deruxtecan.
-
Payload Target Alterations: Mutations in the TOP1 gene can alter the enzyme's structure, preventing the payload from stabilizing the TOP1-DNA cleavage complex.[11][12][13] Studies have identified recurrent, resistance-associated TOP1 mutations (e.g., R364H, G359E) in patients progressing on these ADCs.[11][14]
-
DNA Damage Response (DDR) Alterations: The efficacy of TOP1 inhibitors relies on the cell's inability to repair the DNA damage they induce. Downregulation or silencing of key DDR proteins, such as Schlafen 11 (SLFN11), is strongly associated with resistance.[15][16][17] SLFN11 sensitizes cells to DNA-damaging agents, and its absence allows cancer cells to better tolerate the payload's effects.[15][16][18][19]
-
Figure 1. Key mechanisms of resistance to topoisomerase inhibitor-based ADCs.
Q2: I've established a resistant cell line. What is a logical experimental workflow to identify the mechanism of resistance?
A2: A systematic, stepwise approach is crucial for efficiently diagnosing the resistance mechanism. The following workflow allows you to progressively narrow down the possibilities from the most common or easily tested mechanisms to more complex ones.
Step 1: Confirm Resistance & Characterize Phenotype
-
Perform a dose-response cell viability assay (e.g., CellTiter-Glo®) comparing the parental (sensitive) and the resistant cell lines. Confirm the shift in the half-maximal inhibitory concentration (IC50).
-
Test the resistant line's sensitivity to the free payload (e.g., deruxtecan, SN-38). If the cells are highly resistant to the free payload, it strongly suggests a payload-related mechanism (efflux, target mutation, or DDR). If they remain sensitive to the free payload, the mechanism is likely related to the antibody or intracellular processing.
Step 2: Investigate Antigen Expression & ADC Binding
-
Assay: Flow Cytometry or Western Blot for the target antigen.
-
Purpose: To determine if the target antigen has been downregulated on the cell surface.
-
Interpretation: A significant decrease in surface antigen expression in the resistant line points to antigen loss as the primary mechanism.
Step 3: Evaluate Payload Efflux
-
Assay: ADC viability assay in the presence and absence of an ABC transporter inhibitor (e.g., Ko143 for ABCG2).
-
Purpose: To test if overexpression of efflux pumps is responsible for resistance.
-
Interpretation: If the inhibitor restores sensitivity to the ADC (i.e., the IC50 value decreases significantly), then efflux is a likely mechanism.
Step 4: Analyze TOP1 Expression and Integrity
-
Assay: Western Blot for TOP1 protein and Sanger/Next-Generation Sequencing (NGS) of the TOP1 gene.
-
Purpose: To check for TOP1 protein downregulation or the presence of resistance-conferring mutations.
-
Interpretation: Loss of TOP1 protein or identification of known resistance mutations can explain the lack of payload efficacy.
Step 5: Assess DNA Damage Response Pathways
-
Assay: Western Blot for key DDR proteins, particularly SLFN11.
-
Purpose: To determine if the cellular machinery that responds to DNA damage has been altered.
-
Interpretation: Loss of SLFN11 expression is a strong indicator of resistance to DNA-damaging agents, including TOP1 inhibitors.[15][16]
Figure 2. Experimental workflow for troubleshooting ADC resistance.
Q3: My ADC internalization assay is giving a weak or inconsistent signal. What are some common troubleshooting steps?
A3: A successful internalization assay is critical for evaluating ADC candidates. Weak or variable signals can stem from several factors related to the reagents, cells, or the protocol itself.
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | Insufficient labeling of the antibody with the pH-sensitive dye. | Optimize the antibody-to-dye ratio. A starting mass ratio of 3.5:1 (antibody:dye) is suggested, but may need adjustment.[20] |
| Low affinity of the antibody for its target antigen. | Test antibodies with higher affinity if available. Ensure the antibody clone used is validated for binding to live cells. | |
| Low density of the target antigen on the cell surface. | Use a cell line known to have high antigen expression or consider engineering cells to overexpress the target. | |
| High Background Signal | Assay temperature was too low (e.g., 4°C), preventing active internalization. | Ensure the main incubation step is performed at 37°C. Include a 4°C control to measure surface-bound antibody only. |
| Incomplete removal of unbound antibody-dye conjugate. | Increase the number of wash steps after incubation with the labeled antibody. Ensure washing buffer is cold (e.g., ice-cold PBS) to halt membrane movement. | |
| Signal Fades Quickly | The antibody is rapidly trafficked and degraded in the lysosome. | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for imaging or analysis. |
| Photobleaching of the fluorescent dye. | Minimize exposure of samples to light. Use an anti-fade mounting medium if performing microscopy. Reduce laser power or exposure time on the microscope/flow cytometer. | |
| Inconsistent Results | Variable cell health or passage number. | Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Reagent degradation. | Reconstituted dye should be stored properly (aliquoted at -20°C).[20] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data related to ADC resistance.
Table 1: Examples of Acquired TOP1 Mutations and Cross-Resistance
| ADC Treatment History | TOP1 Mutation Identified | Patient Cohort | Finding | Source |
| Post-TOP1 ADC Progression | R364H, S57C, G359E, W401C | Metastatic Breast Cancer (n=31) | 12.9% of patients acquired TOP1 mutations post-ADC vs. 0.7% in non-ADC treated patients. | [11][14] |
| Post-Sacituzumab Govitecan | E418K | Triple-Negative Breast Cancer (Case Study) | A known resistance mutation was identified in a metastatic lesion post-progression. | [2][21] |
| Post-ADC or Irinotecan | G365V, G365S, R364C | Mixed Solid Tumors | Emergence of multiple TOP1 mutations at disease progression, suggesting a potential biomarker of resistance. | [22] |
Table 2: Impact of ABCG2 Efflux Pump on ADC Sensitivity (Illustrative Data)
| Cell Line | ADC Treatment | ABCG2 Inhibitor (Ko143) | IC50 (ng/mL) | Fold Resistance |
| Parental (Sensitive) | ADC-TOP1 | - | 15 | 1.0 |
| Parental (Sensitive) | ADC-TOP1 | + | 12 | - |
| Resistant | ADC-TOP1 | - | 450 | 30.0 |
| Resistant | ADC-TOP1 | + | 25 | 1.7 |
This table illustrates how an ABCG2 inhibitor can restore sensitivity in a resistant cell line, indicated by the dramatic drop in IC50 value.
Key Experimental Protocols
Protocol 1: Assessing ADC Internalization by Flow Cytometry
This protocol uses a pH-sensitive dye (e.g., pHrodo™) that fluoresces brightly only in the acidic environment of endosomes and lysosomes, minimizing background from surface-bound antibodies.
Materials:
-
ADC or antibody of interest
-
pH-sensitive IgG Labeling Reagent (e.g., pHrodo™ Red AM)
-
Target cancer cells (adherent or suspension)
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
96-well plate (U-bottom for suspension, flat-bottom for adherent)
-
Flow cytometer
Procedure:
-
Antibody Labeling:
-
Reconstitute the lyophilized pH-sensitive dye reagent according to the manufacturer's instructions.
-
Mix your antibody with the dye at a starting mass ratio of 3.5:1. Incubate in the dark at room temperature for 1 hour to form the labeled antibody complex.[20]
-
-
Cell Preparation:
-
Harvest cells and wash twice with complete culture medium.
-
Resuspend cells to a concentration of 1-2 x 10⁶ cells/mL.
-
Plate 100 µL of cell suspension (1-2 x 10⁵ cells) into each well of a 96-well plate.
-
-
Incubation:
-
Add 100 µL of 2X concentrated labeled antibody to the wells for a final 1X concentration.
-
Test Wells: Incubate the plate at 37°C in a CO₂ incubator for the desired time (a time-course of 2, 6, and 24 hours is recommended).
-
Control Wells: Prepare a "No Internalization" control by incubating a set of wells at 4°C.
-
-
Cell Washing and Analysis:
-
After incubation, centrifuge the plate (if suspension cells) and aspirate the supernatant.
-
Wash the cells 2-3 times with 200 µL of ice-cold PBS to remove unbound antibody and stop internalization.
-
Resuspend the final cell pellet in 200 µL of ice-cold PBS or FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE channel for pHrodo Red).
-
-
Data Interpretation:
-
Compare the Mean Fluorescence Intensity (MFI) of cells incubated at 37°C to those at 4°C. A significant increase in MFI at 37°C indicates successful internalization.
-
Protocol 2: Evaluating ABCG2-Mediated Efflux with a Viability Assay
This protocol determines if resistance is due to efflux by testing if an inhibitor can re-sensitize cells to the ADC.
Materials:
-
Parental (sensitive) and resistant cell lines
-
Topoisomerase inhibitor-based ADC
-
ABCG2 inhibitor (e.g., Ko143, stock in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom tissue culture plates
-
Complete culture medium
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 50 µL of medium. Allow cells to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the ADC in complete culture medium at 4X the final desired concentration.
-
Prepare two sets of these ADC dilutions: one with a fixed concentration of the ABCG2 inhibitor (e.g., 1 µM Ko143) and one with a corresponding amount of vehicle (DMSO). The inhibitor concentration should be non-toxic to the cells on its own.
-
-
Treatment:
-
Add 25 µL of the ABCG2 inhibitor or vehicle solution to the appropriate wells.
-
Immediately add 25 µL of the 4X ADC serial dilutions to the wells, bringing the total volume to 100 µL.
-
Include "inhibitor only" and "vehicle only" controls to assess baseline viability.
-
-
Incubation:
-
Incubate the plate for 72-120 hours (depending on the cell line's doubling time) at 37°C in a CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (100% viability).
-
Plot the dose-response curves and calculate the IC50 values for each condition (Parental ± inhibitor, Resistant ± inhibitor) using non-linear regression.
-
A significant decrease (e.g., >10-fold) in the IC50 for the resistant cells in the presence of the inhibitor strongly suggests efflux-mediated resistance.
-
Protocol 3: Western Blot for TOP1 and SLFN11 Expression
This protocol assesses the protein levels of the ADC's direct target (TOP1) and a key resistance biomarker (SLFN11).
Materials:
-
Parental and resistant cell lysates
-
Ice-cold PBS and RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-TOP1, Rabbit anti-SLFN11
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash cell pellets from parental and resistant lines with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing fresh protease and phosphatase inhibitors.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).[23]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-TOP1 and anti-SLFN11, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip and re-probe the membrane for the loading control (β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Compare the band intensity for TOP1 and SLFN11 between the parental and resistant cell lines. A significant reduction or complete loss of protein in the resistant line indicates a potential resistance mechanism.
-
References
- 1. Study Identifies Potential Mechanisms of Resistance to Sacituzumab Govitecan in Patients With Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 2. Parallel Genomic Alterations of Antigen and Payload Targets Mediate Polyclonal Acquired Clinical Resistance to Sacituzumab Govitecan in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omnihealthpractice.com [omnihealthpractice.com]
- 6. Human ABC transporter ABCG2 in cancer chemotherapy and pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidrug resistance and cancer: the role of the human ABC transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. TOP1 Mutations and Cross-Resistance to Antibody–Drug Conjugates in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TOP1 Mutations and Cross-Resistance to Antibody-Drug Conjugates in Patients with Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From predictive biomarker to therapeutic target: the dual role of SLFN11 in chemotherapy sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New way to address chemoresistance linked to the protein SLFN11 | Center for Cancer Research [ccr.cancer.gov]
- 17. SLFN11 is a general target for enhancing the sensitivity of cancer to chemotherapy (DNA-damaging agents) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. cdn.origene.com [cdn.origene.com]
- 21. Mechanism of Resistance to Sacituzumab Govitecan in TNBC Identified - Mass General Advances in Motion [advances.massgeneral.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. origene.com [origene.com]
Technical Support Center: Managing Off-Target Toxicity of SW-163D Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the off-target toxicity of antibody-drug conjugates (ADCs) utilizing the potent DNA bis-intercalator payload, SW-163D.
I. Frequently Asked Questions (FAQs)
Q1: What is SW-163D and what is its mechanism of action?
SW-163D is a natural product bis-intercalator depsipeptide that exhibits potent cytotoxic activity by intercalating into DNA. This disruption of the DNA structure can inhibit essential cellular processes like replication and transcription, ultimately leading to cell death. Due to its high potency, it is being investigated as a payload for ADCs, such as in the context of PF-06888667, an anti-HER2 ADC.
Q2: What are the primary mechanisms of off-target toxicity for ADC payloads like SW-163D?
Off-target toxicity of ADCs can arise from several factors[1][2][3]:
-
Premature Payload Release: Instability of the linker connecting SW-163D to the antibody can lead to its release into systemic circulation before reaching the target tumor cells. This free payload can then indiscriminately affect healthy, rapidly dividing cells[3].
-
On-Target, Off-Tumor Toxicity: The target antigen of the ADC may be expressed at low levels on healthy tissues. ADC binding to these tissues can result in the internalization of SW-163D and subsequent cell death.
-
Non-specific Uptake: ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), through mechanisms independent of target antigen binding. For example, uptake can be mediated by mannose receptors recognizing the antibody's glycan structures[4].
Q3: What are the common clinical manifestations of off-target toxicity with potent ADC payloads?
While specific data for SW-163D is limited, common dose-limiting toxicities (DLTs) for ADCs with highly cytotoxic payloads include[2][5]:
-
Hematological Toxicities: Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia, is a frequent off-target effect due to the impact on rapidly dividing hematopoietic stem cells[3].
-
Hepatotoxicity: Liver damage can occur due to non-specific uptake of the ADC or free payload by hepatocytes[4].
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common side effects.
-
Peripheral Neuropathy: This is more commonly associated with microtubule inhibitors, but can be a concern with other potent payloads[5].
Q4: How can I minimize off-target toxicity in my preclinical studies?
Several strategies can be employed to mitigate off-target toxicity:
-
Linker Optimization: Utilize a highly stable linker that is designed to cleave specifically in the tumor microenvironment or intracellularly.
-
Antibody Engineering: Select a monoclonal antibody with high specificity and affinity for a tumor-exclusive antigen to minimize on-target, off-tumor effects.
-
Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose with an acceptable safety profile.
II. Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with SW-163D ADCs.
Guide 1: Inconsistent IC50 Values in In Vitro Cytotoxicity Assays
Problem: Significant variability in IC50 values is observed across replicate experiments with the same cell line.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. | High passage numbers can lead to phenotypic drift and altered sensitivity to cytotoxic agents. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density for each experiment. | Cell density can affect growth rates and drug sensitivity. |
| ADC Aggregation | Visually inspect the ADC solution for precipitates. Characterize aggregation state using size-exclusion chromatography (SEC). | Aggregated ADC may have altered binding and internalization kinetics. |
| Assay Incubation Time | For DNA-damaging agents, ensure a sufficient incubation time (e.g., 72-96 hours) to allow for cell cycle progression and induction of apoptosis[6]. | The cytotoxic effect of DNA intercalators is often cell cycle-dependent. |
Guide 2: High Toxicity Observed in In Vivo Models at Low Doses
Problem: Unexpectedly high toxicity (e.g., rapid weight loss, mortality) is observed in animal models at doses predicted to be therapeutic.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Linker Stability In Vivo | Perform an in vivo linker stability assay by measuring free SW-163D in plasma over time using LC-MS/MS. | Premature release of the potent payload is a primary driver of systemic toxicity[3]. |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen in the tissues exhibiting toxicity using immunohistochemistry (IHC) or quantitative PCR. | Binding of the ADC to the target on healthy tissues can cause toxicity. |
| Cross-Reactivity of the Antibody | Test the cross-reactivity of the monoclonal antibody with tissues from the animal model species. | The antibody may bind to an unintended target in the animal model. |
| Non-specific ADC Uptake | Analyze the biodistribution of the ADC, including in organs like the liver and spleen, to assess non-specific accumulation. | High uptake in clearance organs can lead to toxicity. |
III. Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the SW-163D ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a concentration of 100 µg/mL in plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantify the amount of intact ADC, total antibody, and released SW-163D.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free SW-163D, and any payload-adducts.
Protocol 2: In Vitro Off-Target Cytotoxicity Assay
Objective: To assess the cytotoxicity of the SW-163D ADC on antigen-negative cell lines.
Methodology:
-
Culture an antigen-negative cell line (e.g., a cell line known not to express the target antigen).
-
Treat the cells with a serial dilution of the SW-163D ADC, free SW-163D payload, and a non-targeting ADC control.
-
Incubate for 72-96 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
Calculate the IC50 for each compound. A low IC50 for the SW-163D ADC in antigen-negative cells suggests potential for off-target toxicity.
IV. Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data for an SW-163D ADC
| Cell Line | Target Antigen Expression | Compound | IC50 (pM) |
| Tumor Cell Line A | High | SW-163D ADC | 10 |
| High | Free SW-163D | 5 | |
| Tumor Cell Line B | Low | SW-163D ADC | 500 |
| Low | Free SW-163D | 6 | |
| Healthy Cell Line C | Negative | SW-163D ADC | >10,000 |
| Negative | Free SW-163D | 8 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA Damage Response Pathway Induced by SW-163D.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of AcLysValCit-PABC-DMAE-SW-163D
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with the drug-linker conjugate AcLysValCit-PABC-DMAE-SW-163D .
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate poorly soluble in aqueous buffers?
A: The limited aqueous solubility of this conjugate is primarily attributed to the hydrophobic nature of its components. The payload, SW-163D, is a complex, natural bis-intercalator depsipeptide, and such large, hydrophobic molecules are a common cause of poor solubility and aggregation in antibody-drug conjugates (ADCs).[][2][3] The overall hydrophobicity of the entire drug-linker construct contributes to these challenges, potentially leading to issues in manufacturing, stability, and pharmacokinetic properties.[4]
Q2: What are the initial visual signs of poor solubility?
A: Poor solubility can manifest as:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Precipitation: Visible solid particles settle at the bottom or float in the solution.
-
Gel formation: The solution becomes viscous and forms a gel-like substance, which can be caused by extensive intermolecular hydrogen bonding.[5]
Q3: How critical is the initial reconstitution step for achieving solubility?
A: The initial step is critical. Attempting to dissolve the lyophilized powder directly in an aqueous buffer can cause irreversible aggregation. It is standard practice to first dissolve hydrophobic peptides and conjugates in a minimal amount of a compatible organic co-solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to create a concentrated stock solution.[6][7][8] This stock can then be carefully diluted into the desired aqueous buffer.[9]
Q4: How does pH affect the solubility of this conjugate?
A: The solubility of peptide-containing molecules like this conjugate is highly dependent on pH.[7][8] The molecule has an isoelectric point (pI), which is the pH at which its net charge is zero, leading to minimal solubility. By adjusting the pH of the buffer away from the pI, the acidic (e.g., carboxyl) and basic (e.g., amino) groups become charged, increasing the molecule's interaction with water and enhancing solubility.[6][7][10]
Q5: My conjugate precipitates when I dilute the organic stock solution into my aqueous buffer. What is happening?
A: This phenomenon, often called "salting out," occurs when the peptide's solubility limit in the final aqueous solution is exceeded upon dilution.[9] To mitigate this, ensure the organic stock solution is added very slowly (dropwise) to the aqueous buffer while the buffer is being gently stirred or vortexed.[9] If precipitation still occurs, it may be necessary to reduce the final target concentration of the conjugate in the aqueous solution.[9]
Troubleshooting Guide for Improving Solubility
This section provides a systematic approach to improving the solubility of this compound. It is recommended to test these conditions on a small aliquot of the material first.[5]
Workflow for Solubility Enhancement
Data Presentation: Solvents and Excipients
For successful solubilization, the choice of co-solvents and excipients is critical.
Table 1: Recommended Organic Co-solvents for Initial Reconstitution
| Co-Solvent | Properties & Use Cases | Recommended Starting Concentration | Cautions |
|---|---|---|---|
| DMSO (Dimethyl Sulfoxide) | A powerful solvent for highly hydrophobic peptides and conjugates.[8] | Prepare a 1-10 mg/mL stock solution. | Can oxidize Cysteine (Cys) or Methionine (Met) residues.[9] Keep final concentration in assays low, typically <1%.[6][8] |
| DMF (N,N-Dimethylformamide) | A good alternative to DMSO, especially if the peptide contains oxidation-prone residues.[9] | Prepare a 1-10 mg/mL stock solution. | Handle in a fume hood; it is a known reprotoxin. |
| Acetonitrile (ACN) | Effective for many hydrophobic peptides.[9] | Varies; use minimal volume for dissolution. | Less powerful than DMSO/DMF for very insoluble compounds. |
Table 2: Common Solubilizing Excipients for Formulation Optimization
| Excipient Type | Example(s) | Mechanism of Action | Typical Starting Concentration |
|---|---|---|---|
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-CD (Captisol®)[11] | Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin (B1172386) cavity, increasing aqueous solubility.[7] | 1-10% (w/v) in the final buffer. |
| Surfactants (Non-ionic) | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | Form micelles that encapsulate the hydrophobic compound, preventing aggregation and increasing solubility.[] | 0.01 - 0.1% (v/v) in the final buffer. |
| Polymers | Polyethylene Glycol (PEG) 300/400, Polyvinylpyrrolidone (PVP) | Enhance wetting and prevent precipitation by creating a hydrophilic layer around the molecule.[][12] | 1-5% (w/v) in the final buffer. |
| Amino Acids | Arginine, Glycine | Can act as solubilizing agents by reducing protein-protein interactions and aggregation.[13] | 50 - 250 mM in the final buffer. |
Logical Relationship of Drug-Linker Components
Understanding the structure of this compound can help in devising solubility strategies. The peptide portion (AcLys-Val-Cit) contains ionizable groups, while the PABC spacer and SW-163D payload are largely hydrophobic.
Experimental Protocols
Protocol 1: Standard Reconstitution Using an Organic Co-solvent
Objective: To dissolve the lyophilized drug-linker conjugate into a usable stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile-filtered DMSO or DMF
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized conjugate to warm to room temperature before opening to prevent condensation.[9]
-
Add a minimal volume of 100% DMSO (or DMF) to the vial to create a high-concentration stock solution (e.g., 5 mg/mL).
-
Gently vortex the vial for 30-60 seconds until the powder is completely dissolved. A brief sonication (2-5 minutes) in a water bath can be used if dissolution is slow.[9]
-
While gently vortexing the target aqueous buffer, slowly add the organic stock solution dropwise to the buffer to achieve the desired final concentration. Note: Never add the aqueous buffer directly to the concentrated organic stock.
-
Visually inspect the final solution for any signs of precipitation.
-
Before use in an assay, centrifuge the solution (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-aggregates.[7] Use the supernatant for your experiment.
Protocol 2: pH Screening for Optimal Solubility
Objective: To determine the optimal pH for solubilizing the conjugate in an aqueous buffer.
Materials:
-
Concentrated stock solution of the conjugate in DMSO (from Protocol 1).
-
A series of sterile buffers with varying pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.0, 50 mM Tris pH 8.0).
-
Spectrophotometer or plate reader capable of measuring absorbance at ~350 nm (for light scattering).
Procedure:
-
In separate microcentrifuge tubes, prepare aliquots of each buffer.
-
Following Step 4 in Protocol 1, dilute the DMSO stock solution into each buffer to the same final concentration.
-
Incubate the solutions at room temperature for 15 minutes.
-
Assess solubility:
-
Visual Inspection: Check for turbidity or precipitation.
-
Quantitative Assessment: Measure the absorbance (optical density) of each solution at a wavelength where the compound does not absorb (e.g., 350 nm). Higher absorbance indicates greater light scattering from insoluble particles.
-
-
The buffer that results in the clearest solution (lowest absorbance) has the optimal pH for solubility.
Protocol 3: Screening of Solubilizing Excipients
Objective: To test the effectiveness of different excipients in improving the conjugate's solubility.
Materials:
-
Concentrated stock solution of the conjugate in DMSO (from Protocol 1).
-
Aqueous buffer at the optimal pH (determined from Protocol 2) or a standard buffer (e.g., PBS pH 7.4).
-
Stock solutions of excipients (e.g., 20% HP-β-CD, 1% Polysorbate 20).
Procedure:
-
Prepare a series of tubes containing the chosen buffer with different final concentrations of each excipient to be tested (refer to Table 2). Include a "no excipient" control.
-
To each tube, add the conjugate's DMSO stock solution (as described in Protocol 1) to the same final concentration.
-
Vortex gently and incubate at room temperature for 15-30 minutes.
-
Assess solubility as described in Protocol 2 (visual inspection and/or light scattering measurement).
-
Identify the excipient and concentration that provides the best solubility enhancement.
References
- 2. Buy this compound [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Cleavage of the Val-Cit Linker
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic cleavage of the Valine-Citrulline (Val-Cit) linker. Here you will find troubleshooting guides for common issues encountered during experimentation and frequently asked questions (FAQs) to enhance your understanding of this critical process in drug delivery systems.
Troubleshooting Guides
Encountering unexpected results during the enzymatic cleavage of Val-Cit linkers is a common challenge. This section provides a structured approach to identifying and resolving these issues.
Problem 1: Low or No Cleavage of the Val-Cit Linker
Inadequate cleavage can significantly compromise the efficacy of a drug conjugate. The following table outlines potential causes and actionable solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Activity | Verify the activity of the enzyme (e.g., Cathepsin B) using a known substrate. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Incorrect Buffer Conditions | Cathepsin B, a key enzyme for Val-Cit cleavage, functions optimally in acidic environments (pH 4.5-5.5).[1] Confirm the pH of your assay buffer. A typical buffer is 100 mM sodium acetate, pH 5.0, with 10 mM DTT.[2] |
| Presence of Inhibitors | Ensure that no known inhibitors of the enzyme are present in the reaction mixture. For instance, some reagents may contain traces of cysteine protease inhibitors. |
| Steric Hindrance | The payload's proximity to the cleavage site can sterically hinder enzyme access.[3][4][5] The inclusion of a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) between the linker and the payload can mitigate this issue.[3][4][5] |
| Substrate Concentration | Ensure the substrate concentration is appropriate for the enzyme concentration. For a typical in vitro assay, the ADC concentration is in the micromolar range (e.g., 1 µM), and the enzyme concentration is in the nanomolar range (e.g., 20 nM).[1] |
Problem 2: Premature Cleavage of the Val-Cit Linker in Preclinical Models
Premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy. This is a particularly noted issue in rodent models.[2][6][7]
| Potential Cause | Recommended Solution |
| Cleavage by Mouse Carboxylesterase 1C (Ces1C) | The Val-Cit linker is susceptible to cleavage by Ces1C found in mouse plasma, leading to instability.[2][3][4][7] To address this, consider modifying the linker by adding a glutamic acid residue to create a more stable Glu-Val-Cit (EVCit) linker.[2][7] |
| Cleavage by Human Neutrophil Elastase (NE) | Human neutrophil elastase can also prematurely cleave the Val-Cit linker, which may contribute to off-target toxicities like neutropenia.[2][8][9] |
| High Hydrophobicity | The hydrophobic nature of the Val-Cit-PABC linker, especially with hydrophobic payloads like MMAE, can lead to aggregation and affect the ADC's pharmacokinetics.[2][8][9] This can be mitigated by using less hydrophobic linkers or payloads. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enzymatic cleavage of the Val-Cit linker.
Q1: What is the primary enzyme responsible for the intended cleavage of the Val-Cit linker?
The Val-Cit linker is primarily designed to be cleaved by Cathepsin B, a lysosomal cysteine protease.[1][10] This enzyme is often overexpressed in tumor cells, making the Val-Cit linker a valuable tool for targeted cancer therapy.[1] While Cathepsin B is the main enzyme, other cathepsins like S, L, and K can also cleave this linker.[10][11]
Q2: What is the mechanism of drug release following Val-Cit cleavage?
Upon internalization of an antibody-drug conjugate (ADC) into a target cell, it is trafficked to the lysosome.[1] Inside the acidic environment of the lysosome, Cathepsin B cleaves the amide bond between the valine and citrulline residues.[6] This cleavage event triggers a self-immolative cascade of the PABC spacer, leading to the release of the active payload.[1]
Q3: Why is the Val-Cit linker unstable in mouse plasma but stable in human plasma?
The instability of the Val-Cit linker in mouse plasma is primarily due to the presence of the carboxylesterase Ces1C, which can hydrolyze the linker.[2][7][12] This enzyme is not a significant factor in human plasma, where the linker exhibits much greater stability.[13]
Q4: How does the drug-to-antibody ratio (DAR) affect Val-Cit linker cleavage and ADC performance?
Higher DARs, especially with hydrophobic payloads, can increase the hydrophobicity of the ADC, potentially leading to aggregation.[8][9] This can negatively impact the ADC's stability and pharmacokinetic properties. Common payload linkers like Mc-Val-Cit-PAB-MMAE are often limited to modest DARs of 3-4 to avoid these issues.[8][9]
Q5: Are there alternative linker designs to overcome the limitations of the Val-Cit linker?
Yes, several alternative linker strategies have been developed to address the shortcomings of the conventional Val-Cit linker. These include:
-
Glu-Val-Cit (EVCit): This modification enhances stability in mouse plasma by resisting Ces1C cleavage.[2]
-
Cyclobutane-1,1-dicarboxamide (cBu)-based linkers: These show increased specificity for Cathepsin B over other cathepsins.[14][15][]
-
Exolinkers: These designs aim to improve stability and reduce hydrophobicity.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are key experimental protocols for assessing Val-Cit linker cleavage.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT
-
Stop Solution: Acetonitrile
-
HPLC system with a suitable column for separating the ADC, free payload, and other components
Methodology:
-
Prepare a solution of the ADC in the assay buffer to a final concentration of 1 µM.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution to a final concentration of 20 nM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Stop the reaction by adding an equal volume of cold stop solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
Protocol 2: Lysosomal Cleavage Assay (LC-MS-Based)
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases in a more biologically relevant matrix.
Materials:
-
ADC with Val-Cit linker
-
Rat or human liver lysosomal fractions
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT
-
Stop Solution: Acetonitrile
-
LC-MS system for sensitive detection and quantification of the released payload
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.[2]
-
Add the lysosomal fraction to the reaction mixture.
-
For a negative control, a Cathepsin B inhibitor can be added to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.[2]
-
Stop the reaction by adding an equal volume of cold stop solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Diagrams illustrating key processes can significantly aid in understanding the complex mechanisms involved in Val-Cit linker cleavage.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for an in vitro cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Homogeneity
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ADC heterogeneity during conjugation. Our goal is to help you achieve more homogeneous, consistent, and effective ADC products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of heterogeneity in ADCs?
A1: ADC heterogeneity primarily stems from the conjugation method used.[][][3] First-generation ADCs often rely on random chemical conjugation to endogenous amino acid residues, leading to significant variability[][][4]:
-
Lysine (B10760008) Conjugation: A typical IgG antibody has 80-90 surface-exposed lysine residues, with many being potential conjugation sites.[][5] This results in a complex mixture of ADC species with a wide range of drug-to-antibody ratios (DARs), typically from 0 to 8, and numerous positional isomers.[][6][7]
-
Cysteine Conjugation (Conventional): This method involves the reduction of interchain disulfide bonds, creating a number of reactive thiol groups for drug attachment. While this reduces heterogeneity compared to lysine conjugation, it can still produce a mixture of species with varying DARs (e.g., 0, 2, 4, 6, 8).[5][6]
Even with advanced site-specific techniques, process-related factors can introduce heterogeneity, such as the formation of unconjugated antibodies, under- or over-conjugated species, and other variants during the reduction, oxidation, and quenching steps.[6][8]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[9] It is a critical quality attribute because it directly influences the ADC's therapeutic index, impacting its efficacy, toxicity, pharmacokinetics (PK), and stability.[9][10][11] An inconsistent DAR leads to a heterogeneous product with unpredictable in vivo behavior, making it difficult to ensure batch-to-batch consistency.[3][9] Optimizing and controlling the DAR is essential for developing safe and effective ADCs.[9]
Q3: How do site-specific conjugation methods improve ADC homogeneity?
A3: Site-specific conjugation technologies create a more uniform ADC product by attaching the payload at specific, predetermined locations on the antibody.[][] This allows for precise control over the DAR and eliminates the positional isomerism seen in randomly conjugated ADCs.[] The result is a well-defined, homogeneous product with improved pharmacokinetics, a wider therapeutic window, and enhanced batch-to-batch consistency.[][] Prominent site-specific methods include engineered cysteine residues (e.g., THIOMABs), incorporation of non-natural amino acids, enzymatic conjugation, and glycan remodeling.[][][9]
Q4: What are the main analytical techniques used to characterize ADC heterogeneity?
A4: A variety of analytical methods are employed to assess the key quality attributes of ADCs, including DAR, drug load distribution, and aggregation[12][13]:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard method for determining the DAR and drug load distribution for cysteine-conjugated and other site-specific ADCs. It separates ADC species based on the hydrophobicity conferred by the attached drug molecules.[13][14]
-
Reversed-Phase Liquid Chromatography (RPLC): Often used to estimate the average DAR, especially for lysine-conjugated ADCs where HIC is less effective. RPLC denatures the protein, allowing for the analysis of individual light and heavy chains.[14][15]
-
Mass Spectrometry (MS): Provides detailed information on the intact ADC mass, allowing for the confirmation of DAR and identification of different conjugated species. Peptide mapping with MS detection can pinpoint the exact conjugation sites.[12][13]
-
Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the ADC product, a critical parameter for safety and efficacy.[16]
-
Capillary Electrophoresis (CE): Techniques like imaged capillary isoelectric focusing (icIEF) and capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS) can be used to analyze charge heterogeneity and size variants, respectively.[8][17]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize Reaction Parameters: Systematically adjust pH, temperature, and reaction time. For thiol-maleimide conjugation, a pH of 6.5-7.5 is typically optimal.[18] Ensure precise control over the molar ratio of the linker-payload to the antibody.[9] |
| Poor Linker-Payload Solubility | Introduce a Co-solvent: For hydrophobic payloads, add a small amount of an organic co-solvent like DMSO or DMA to the conjugation buffer to improve solubility. Be cautious, as high concentrations can denature the antibody.[18] |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Ensure Complete Reduction: Use a sufficient concentration of a reducing agent (e.g., TCEP). Purify Post-Reduction: It is critical to remove the excess reducing agent before adding the linker-payload to prevent it from capping the reactive groups.[18] |
| Antibody Impurities | Use High-Purity Antibody: Ensure the starting antibody is >95% pure. Impurities like other proteins can compete for the conjugation reaction, lowering the efficiency.[19] Buffer components like primary amines (e.g., Tris) can also interfere and should be removed. |
| Instability of Linker-Payload | Evaluate Linker Chemistry: The linker-payload construct may be unstable under the chosen reaction conditions. Consider optimizing the linker design for improved stability.[][21] |
Issue 2: High Levels of Aggregation in the Final ADC Product
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | Optimize DAR: A high DAR with a hydrophobic payload is a common cause of aggregation. Aim for a lower, more controlled DAR (typically 2-4) using site-specific conjugation.[] Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as PEG, to shield the hydrophobic payload and improve the solubility of the final ADC.[21] |
| Conjugation Process Conditions | Control Reaction Time and Temperature: Prolonged incubation times or elevated temperatures can promote aggregation. Optimize these parameters to find a balance between conjugation efficiency and aggregation.[18] Optimize Buffer Conditions: Screen different buffer formulations and pH levels to identify conditions that minimize aggregation. |
| Inefficient Purification | Refine Purification Method: Aggressive purification steps can sometimes induce aggregation. Optimize chromatography conditions (e.g., gradient, flow rate, buffer composition) to effectively remove aggregates without causing further product loss. SEC is a standard method for removing aggregates.[16] |
| Conjugation Site Location | Select Appropriate Conjugation Sites: The location of the payload can influence the ADC's biophysical properties. Some sites may be more prone to causing aggregation. Structure-based design can help select sites that are less likely to disrupt protein folding and stability.[22] |
Issue 3: Presence of Unconjugated Antibody and Other Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete Conjugation Reaction | Optimize Stoichiometry and Reaction Time: Increase the molar excess of the linker-payload and/or extend the reaction time to drive the conjugation to completion. Monitor the reaction progress using appropriate analytical methods.[9] |
| Alternative Disulfide Bond Formation (Site-Specific Cysteine ADCs) | Optimize Oxidation Step: Unconjugated antibody can be generated during the oxidation step of some site-specific methods due to incorrect disulfide bond arrangements.[6][8] Carefully optimize the oxidation conditions (e.g., oxidant concentration, time) to favor the formation of the desired product. |
| Disulfide Bond Exchange During Quenching | Select an Appropriate Quenching Reagent: The quenching reagent used to stop the conjugation reaction can sometimes cause disulfide bond exchange, leading to the fragmentation of the ADC into species like heavy-heavy-light chain (HHL) or light chain (L).[8][23] Select a quenching reagent that effectively stops the reaction without causing product degradation. |
| Inefficient Purification | Develop a Robust Purification Process: A multi-step purification process, often involving affinity chromatography followed by ion-exchange or hydrophobic interaction chromatography, may be necessary to effectively separate the desired ADC from unconjugated antibody, free payload, and other process-related impurities.[21] |
Comparison of ADC Conjugation Strategies
The choice of conjugation strategy is critical for controlling ADC heterogeneity. The table below summarizes the key characteristics of common non-specific and site-specific methods.
| Conjugation Strategy | Target Residue(s) | Typical DAR Range | Homogeneity | Key Advantages | Key Disadvantages |
| Non-Specific (Random) | |||||
| Lysine Conjugation | Native Lysines | 0 - 8[][7] | Heterogeneous | Fast and convenient method.[] | Highly heterogeneous product, poor stability, narrow therapeutic window.[][7] |
| Cysteine Conjugation | Native Cysteines (reduced interchain disulfides) | 0, 2, 4, 6, 8 | Heterogeneous | More controlled than lysine conjugation. | Still produces a mixture of species; reduction can impact antibody structure.[6][24] |
| Site-Specific | |||||
| Engineered Cysteines (e.g., THIOMAB) | Engineered Cysteine(s) | Typically 2[] | Homogeneous | High homogeneity, preserves antibody structure, enhanced efficacy and tolerability.[][5] | Requires antibody engineering. |
| Non-Natural Amino Acids (nnAAs) | Incorporated nnAA(s) | Precisely controlled (e.g., 2, 4) | Homogeneous | Precise site control, consistent DAR, minimal impact on antibody structure.[][25] | Requires specialized cell expression systems and reagents.[26] |
| Enzymatic Conjugation (e.g., SMARTag, Transglutaminase) | Engineered peptide tag or specific native residues | Precisely controlled (e.g., 2) | Homogeneous | Highly specific and efficient, mild reaction conditions.[4][9][27] | Requires specific enzyme and recognition sequence; may require antibody engineering.[4][27] |
| Glycan Remodeling | Conserved Fc Glycan (Asn297) | Typically 2 | Homogeneous | Preserves native antibody structure, site is distant from antigen-binding region.[24][28] | Can be a multi-step process; potential for immunogenicity if non-human glycan structures are introduced.[29][30] |
Experimental Protocols & Workflows
Workflow for Site-Specific ADC Generation via Glycan Remodeling
This workflow illustrates a chemoenzymatic approach to generate a homogeneous ADC by targeting the conserved N-glycan on the antibody's Fc region.
Caption: Chemoenzymatic workflow for glycan-mediated site-specific ADC conjugation.
Methodology:
-
Deglycosylation: The native monoclonal antibody (mAb) is treated with an endoglycosidase, such as Endo-S2, to trim the complex N-glycan at the Asn297 residue, leaving a single N-acetylglucosamine (GlcNAc) residue.[29]
-
Enzymatic Glycosylation: The trimmed mAb is then incubated with a modified galactosyltransferase (GalT) enzyme and an azide-functionalized sugar substrate (e.g., UDP-GalNAz). The enzyme transfers the azide-sugar to the GlcNAc residue, creating a bio-orthogonal chemical handle on the antibody.[29]
-
Payload Attachment: The azide-functionalized antibody is purified to remove excess reagents. A linker-payload construct containing a complementary reactive group (e.g., DBCO for copper-free click chemistry) is then added. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction forms a stable covalent bond, resulting in a homogeneous ADC with a DAR of 2.[9][29]
Logical Flow for Troubleshooting ADC Aggregation
This diagram outlines a systematic approach to diagnosing and resolving issues with ADC aggregation during development.
Caption: A decision-making workflow for troubleshooting ADC aggregation.
References
- 3. biocompare.com [biocompare.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. mdpi.com [mdpi.com]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. Overcoming challenges in the ADC manufacturing and R&D ecosystems [insights.bio]
- 11. pharmacompass.com [pharmacompass.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. [PDF] Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 21. benchchem.com [benchchem.com]
- 22. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 23. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis | Semantic Scholar [semanticscholar.org]
- 24. xcellon.bio [xcellon.bio]
- 25. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. synaffix.com [synaffix.com]
- 28. glycanlink.com [glycanlink.com]
- 29. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates [mdpi.com]
- 30. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
Technical Support Center: Troubleshooting Cytotoxicity Assays
Welcome to the technical support center for in vitro cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to inconsistent and unreliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for specific issues encountered during cytotoxicity experiments.
General Issues
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1][2]
Summary of Common Causes and Solutions for High Replicate Variability
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent cell settling.[1] Use a consistent pipetting technique for each well. |
| Pipetting Errors | Calibrate pipettes regularly.[1] Use a multi-channel pipette for adding reagents to minimize well-to-well variation.[1] Ensure consistent speed and depth of pipetting.[3] |
| Edge Effects | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation.[4][5][6] Fill the outer wells with sterile PBS or media to create a humidity barrier.[4][5] |
| Cell Clumping | Ensure a single-cell suspension is created after trypsinization. Gently pipette to break up clumps. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before cell seeding and warm all reagents to the incubation temperature before use to minimize temperature fluctuations.[4] |
Q2: I'm observing a significant "edge effect" in my 96-well plates. How can I mitigate this?
The "edge effect" refers to the phenomenon where cells in the outer wells of a microplate behave differently than those in the inner wells, primarily due to increased evaporation and temperature gradients.[4][7] This can lead to unreliable and inaccurate data.[4]
Strategies to Mitigate Edge Effects
| Strategy | Description | Advantages | Disadvantages |
| Hydrate the Plate | Fill the outermost wells with sterile PBS or sterile water.[4] | Simple and cost-effective. Creates a humidity barrier.[4] | May not completely eliminate the effect. |
| Exclude Outer Wells | Only use the inner 60 wells for experimental samples.[4] | Significantly reduces edge effect-related variability.[4] | Reduces plate capacity by 37.5%.[4][8] |
| Specialized Plates | Use plates with built-in moats or other features designed to reduce evaporation.[4] | Highly effective at minimizing edge effects.[4] | Higher cost compared to standard plates.[4] |
| Reagent Pre-warming | Warm all liquids to the incubation temperature before use.[4] | Minimizes temperature gradients during plate setup.[4] | Can be time-consuming.[4] |
| Maintain Constant Temperature | Perform cell handling and plating at a constant 37°C. | Can eliminate the edge effect, allowing all 96 wells to be used.[8] | Requires specialized equipment to maintain constant temperature during cell handling. |
MTT Assay
Q3: My MTT assay results show low absorbance values or no color change. What could be the problem?
Low or absent signal in an MTT assay typically indicates insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.[2]
Q4: I am observing high background absorbance in my MTT assay. What is the cause?
High background can be caused by contamination, interference from media components, or issues with the test compound itself.[2][5]
Troubleshooting Common MTT Assay Issues
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance | Cell number too low: The number of cells seeded is not within the linear range of the assay.[1] | Perform a cell titration experiment to determine the optimal seeding density.[1] |
| Incorrect incubation time: Incubation with MTT reagent is too short. | Increase the incubation time with the MTT reagent until purple formazan (B1609692) is visible. | |
| Improper culture conditions: Cells are not healthy or proliferating. | Check culture conditions (medium, temperature, CO2). | |
| High Background | Contamination: Bacterial or yeast contamination can reduce the MTT reagent.[1] | Visually inspect plates for contamination. Maintain sterile technique.[1] |
| Media components: Phenol (B47542) red in the medium can interfere with absorbance readings.[5] | Use phenol red-free medium during the assay.[5] | |
| Compound interference: The test compound may directly reduce MTT.[5] | Run a control with the compound in cell-free medium to check for direct MTT reduction.[2][5] | |
| Incomplete Formazan Solubilization | Inadequate mixing: Formazan crystals are not fully dissolved.[1][5] | Increase incubation time with the solubilization solvent and ensure adequate mixing on an orbital shaker.[5] |
| Incorrect solvent: The solubilization solvent is not effective. | Ensure you are using a sufficient volume of a suitable solvent like DMSO or acidified isopropanol.[5] |
LDH Release Assay
Q5: My LDH assay shows high spontaneous LDH release in the untreated control wells. What should I do?
High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.[2]
Q6: My treated samples show low LDH release, but microscopy reveals significant cell death. Why the discrepancy?
This discrepancy can arise if the assay is performed at a time point before significant LDH has been released or if the test compound inhibits the LDH enzyme itself.[2]
Troubleshooting Common LDH Assay Issues
| Problem | Potential Cause | Recommended Solution |
| High Spontaneous Release | Suboptimal culture conditions: Cells are stressed due to nutrient depletion or over-confluence. | Optimize cell seeding density and ensure appropriate culture conditions. |
| Handling-induced damage: Overly forceful pipetting can damage cell membranes.[2] | Handle cells gently during media changes and reagent addition.[2] | |
| Serum LDH: Serum in the culture medium contains LDH.[9] | Use a low-serum or serum-free medium for the assay, ensuring it doesn't harm the cells.[2] | |
| Low LDH Release with Visible Cell Death | Incorrect assay timing: The assay is performed before significant LDH release. LDH is released during late-stage apoptosis or necrosis.[2] | Extend the treatment duration to capture LDH release at a later stage of cell death.[2] |
| Compound interference: The test compound may inhibit LDH enzyme activity.[2] | Test for direct LDH inhibition by adding the compound to a lysate of untreated cells.[2] |
Apoptosis Assays (e.g., Annexin V)
Q7: Why am I observing high background fluorescence in my negative control for an Annexin V assay?
High background fluorescence can be caused by several factors including excessive reagent concentration and inadequate washing.[10]
Q8: I am not seeing a positive signal in my treated group, but I expect apoptosis. What could be wrong?
A weak or absent signal in samples where apoptosis is expected can be due to insufficient treatment, incorrect assay timing, or problems with the reagents.[10][11]
Troubleshooting Common Apoptosis Assay Issues
| Problem | Potential Cause | Recommended Solution |
| High Background | Excessive reagent concentration: Too much fluorescently labeled reagent leads to non-specific binding.[10] | Titrate the antibody or fluorescent probe to determine the optimal concentration. |
| Inadequate washing: Residual unbound fluorophores remain.[10] | Increase the number and duration of wash steps after staining.[10] | |
| Cell clumping: Aggregated cells can trap reagents. | Keep cells and buffers at 4°C during preparation and gently mix the sample.[10] | |
| No Positive Signal | Insufficient treatment: The drug concentration or treatment duration may be inadequate.[10][11] | Optimize the concentration and duration of the treatment. |
| Incorrect assay timing: Apoptosis is a dynamic process; the assay may be performed too early or too late.[10] | Perform a time-course experiment to identify the optimal time point for analysis. | |
| Reagent degradation: Reagents may have been stored improperly.[10][11] | Use a positive control to verify the functionality of the kit and reagents.[11] | |
| Loss of apoptotic cells: Apoptotic cells in the supernatant may have been discarded.[11] | Ensure the supernatant is collected and analyzed, especially for suspension cells.[11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound to the respective wells.
-
Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well.
-
Mix on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
Test compound
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Preparation of Controls:
-
Maximum Release Control: In separate wells with untreated cells, add lysis buffer to induce 100% LDH release. Incubate for 15-30 minutes.
-
Vehicle Control: Cells treated with the same concentration of the solvent used for the test compound.
-
Untreated Control (Spontaneous Release): Cells in medium only.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[2]
-
-
Incubation and Measurement:
-
Incubate for up to 30 minutes at room temperature, protected from light.[2]
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
-
Calculation of Cytotoxicity:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
-
Protocol 3: Annexin V Apoptosis Assay
This protocol describes the detection of apoptosis using fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Cells and appropriate culture medium
-
Flow cytometry tubes or 96-well V-bottom plates
-
Test compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the test compound for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation of Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Visualizations
Caption: A generalized workflow for performing a cytotoxicity assay.
Caption: A decision tree for troubleshooting high variability in cytotoxicity assays.
Caption: Signaling events in apoptosis and corresponding detection assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the development of Antibody-Drug Conjugates (ADCs), with a specific focus on the impact of linker length on their stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an ADC?
A linker in an Antibody-Drug Conjugate (ADC) is a critical component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its primary functions are to ensure the ADC remains stable in systemic circulation and to facilitate the selective release of the payload at the target tumor site. The design of the linker significantly influences the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[][2]
Q2: How does linker length, particularly PEG linker length, affect ADC stability?
Polyethylene glycol (PEG) linkers are often used to modulate the physicochemical properties of ADCs. The length of the PEG chain can have the following effects on stability:
-
Increased Hydrophilicity and Reduced Aggregation: Longer PEG linkers increase the overall hydrophilicity of the ADC, which can mitigate aggregation caused by hydrophobic payloads. This is particularly important for achieving higher drug-to-antibody ratios (DARs) without compromising stability.[3][4][5]
-
Improved Pharmacokinetics: Longer PEG linkers can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[3][4]
-
Steric Hindrance: While beneficial, excessively long PEG chains can create steric hindrance, potentially making it more difficult for the linker's reactive group to access the conjugation site on the antibody. This could lead to lower conjugation efficiency.[6]
Q3: What is the typical trade-off observed between linker length and ADC efficacy?
There is often a trade-off between in vitro cytotoxicity and in vivo efficacy as linker length increases. Longer linkers generally lead to improved pharmacokinetic properties and, consequently, better in vivo antitumor activity. However, this can sometimes be accompanied by a decrease in in vitro potency (as measured by IC50 values).[3][7] The optimal linker length is context-dependent and needs to be empirically determined for each specific ADC.[3][7]
Q4: What are the key differences between cleavable and non-cleavable linkers?
The choice between a cleavable and non-cleavable linker is a critical strategic decision in ADC design:
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the target cell (e.g., enzymes like cathepsins, acidic pH, or high glutathione (B108866) concentrations).[][9] A major advantage is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[10] However, they can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[11][12]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue. This generally results in greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[10][13] However, they do not typically produce a bystander effect.[9]
Troubleshooting Guides
Issue: ADC Aggregation Observed During or After Synthesis
-
Potential Cause: High hydrophobicity of the payload-linker construct. Many potent cytotoxic drugs are hydrophobic, and their conjugation to an antibody can lead to aggregation to minimize exposure to the aqueous environment.[14]
-
Recommended Actions:
-
Incorporate a Hydrophilic Linker: The use of hydrophilic linkers, such as those containing PEG, can significantly improve the solubility of the ADC and reduce its propensity to aggregate.[4][5]
-
Optimize the Drug-to-Antibody Ratio (DAR): A very high DAR can increase the overall hydrophobicity of the ADC. Consider reducing the DAR to a level that balances efficacy and stability.[][5]
-
Formulation Optimization: The choice of buffer, pH, and excipients can impact ADC stability. Screen different formulations to find conditions that minimize aggregation.
-
Immobilization During Conjugation: Immobilizing the antibody on a solid support during the conjugation process can physically separate the molecules and prevent aggregation at its source.[15]
-
Issue: Premature Payload Release in Plasma Stability Assays
-
Potential Cause: Instability of a cleavable linker. Some cleavable linkers, such as certain peptide-based or hydrazone linkers, can be susceptible to cleavage by extracellular enzymes or hydrolysis at physiological pH, leading to premature release of the payload.[][11][16]
-
Recommended Actions:
-
Linker Chemistry Modification: Consider using a more stable cleavable linker. For example, tandem-cleavage linkers that require two sequential enzymatic steps for payload release can exhibit enhanced plasma stability.[11]
-
Introduce Steric Hindrance: Modifying the linker with chemical groups that create steric hindrance around the cleavage site can protect it from non-specific enzymatic cleavage.
-
Switch to a Non-Cleavable Linker: If premature release remains a significant issue, a non-cleavable linker may be a more suitable option, as they generally offer higher plasma stability.[13]
-
Issue: Poor In Vivo Efficacy Despite Good In Vitro Potency
-
Potential Cause: Suboptimal pharmacokinetic properties of the ADC. A short plasma half-life can prevent the ADC from accumulating sufficiently in the tumor tissue to exert its therapeutic effect.
-
Recommended Actions:
-
Increase Linker Length: Incorporating a longer PEG linker can improve the ADC's pharmacokinetic profile by increasing its hydrodynamic size and reducing renal clearance, leading to a longer circulation time.[3][4]
-
Evaluate Linker Hydrophilicity: A more hydrophilic linker can shield the ADC from premature clearance by the reticuloendothelial system.[4]
-
Assess In Vivo Stability: It is crucial to confirm that the ADC remains stable in vivo and that the payload is not prematurely lost.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| PEG2 | Anti-CD30-MMAE | Karpas-299 | ~10 | --INVALID-LINK-- |
| PEG4 | Anti-CD30-MMAE | Karpas-299 | ~10 | --INVALID-LINK-- |
| PEG8 | Anti-CD30-MMAE | Karpas-299 | ~10 | --INVALID-LINK-- |
| PEG12 | Anti-CD30-MMAE | Karpas-299 | ~10 | --INVALID-LINK-- |
| PEG24 | Anti-CD30-MMAE | Karpas-299 | ~10 | --INVALID-LINK-- |
| No PEG | Affibody-MMAE | NCI-N87 | ~0.1 | --INVALID-LINK-- |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | ~0.65 | --INVALID-LINK-- |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | ~2.25 | --INVALID-LINK-- |
| Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Plasma Half-life)
| Linker | ADC Construct | Animal Model | Plasma Half-life | Reference |
| PEG2 | Generic ADC | Rodent | Shorter | --INVALID-LINK-- |
| PEG4 | Generic ADC | Rodent | Intermediate | --INVALID-LINK-- |
| PEG8 | Generic ADC | Rodent | Longer | --INVALID-LINK-- |
| PEG12 | Generic ADC | Rodent | Longer | --INVALID-LINK-- |
| PEG24 | Generic ADC | Rodent | Longer | --INVALID-LINK-- |
| No PEG | Affibody-MMAE | Mouse | 19.6 min | --INVALID-LINK-- |
| 4 kDa PEG | Affibody-MMAE | Mouse | 49.2 min | --INVALID-LINK-- |
| 10 kDa PEG | Affibody-MMAE | Mouse | 219.0 min | --INVALID-LINK-- |
| Note: This table illustrates general trends. Specific half-life values are highly dependent on the ADC and animal model. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload) in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Xenograft Model
-
Animal Model and Tumor Implantation: Utilize immunocompromised mice (e.g., athymic nude or NOD-scid). Subcutaneously implant human cancer cells that express the target antigen.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (typically 100-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the animals into treatment and control groups. Administer the ADC, unconjugated antibody, and vehicle control intravenously at specified doses and schedules.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Tumor growth inhibition (TGI) is a key efficacy endpoint.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
Data Analysis: Compare tumor growth between the different treatment groups using appropriate statistical methods. Kaplan-Meier survival analysis can also be performed.
ADC Plasma Stability Assay (LC-MS based)
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunocapture: Use magnetic beads coated with an anti-human IgG antibody to capture the ADC from the plasma samples.
-
Sample Preparation for DAR Analysis:
-
Elute the intact ADC from the magnetic beads.
-
Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions to determine the average DAR and the distribution of different drug-loaded species over time.
-
-
Sample Preparation for Free Payload Analysis:
-
After immunocapture of the ADC, precipitate the proteins in the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of free payload that has been released from the ADC.
-
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to assess the stability of the ADC in plasma.
Visualizations
Caption: Impact of linker length on key ADC properties.
Caption: Experimental workflow for comparing ADCs.
Caption: Release mechanisms of cleavable vs. non-cleavable linkers.
References
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Lysosomal Delivery of AcLysValCit-PABC-DMAE-SW-163D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the lysosomal delivery of the antibody-drug conjugate (ADC) AcLysValCit-PABC-DMAE-SW-163D.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
The this compound is an antibody-drug conjugate designed for targeted cancer therapy.[1] Its mechanism of action involves several key steps:
-
Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.[4]
-
Payload Release: Within the lysosome, the Val-Cit dipeptide in the linker is cleaved by lysosomal proteases, such as Cathepsin B.[5][6] This cleavage initiates the release of the cytotoxic payload, SW-163D.[7][8]
-
Cytotoxicity: The released SW-163D, a potent DNA bis-intercalator and topoisomerase II inhibitor, then exerts its cytotoxic effect, leading to cancer cell death.[7][9]
Q2: What is the role of the AcLysValCit-PABC-DMAE linker?
The AcLysValCit-PABC-DMAE linker is a critical component that connects the antibody to the SW-163D payload. It is designed to be stable in systemic circulation but susceptible to cleavage within the lysosomal compartment of target cells.[10] The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases like cathepsin B.[5][6] The para-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer, ensuring the efficient release of the unmodified, active payload.[11]
Q3: What are the known properties of the SW-163D payload?
SW-163D is a natural cyclodepsipeptide antibiotic with potent antitumor activity.[8][9] Its primary mechanism of cytotoxicity is the inhibition of DNA topoisomerase II, an enzyme essential for DNA replication and transcription.[7] By intercalating into the DNA, it disrupts these critical cellular processes, ultimately leading to cell death.[7]
Q4: How can I confirm that the ADC is being internalized and trafficked to the lysosome?
Co-localization studies using fluorescence microscopy are the standard method to visualize the internalization and lysosomal trafficking of your ADC. This involves labeling the ADC with a fluorescent dye and co-staining the cells with lysosomal markers like Lys-ID® or LAMP1. The degree of overlap between the fluorescent signals from the ADC and the lysosomal marker indicates successful lysosomal delivery.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low Cytotoxicity or Higher than Expected IC50 Value
Possible Causes:
-
Inefficient Internalization: The target antigen may not internalize efficiently upon antibody binding, or the ADC itself may have impaired internalization kinetics compared to the naked antibody.
-
Poor Lysosomal Trafficking: The ADC may be recycled back to the cell surface or misdirected to other cellular compartments instead of the lysosome.
-
Inefficient Linker Cleavage: The Val-Cit linker may not be efficiently cleaved within the lysosome of the target cells due to low levels of active cathepsin B or other relevant proteases.
-
Payload Efflux: The released SW-163D payload may be actively transported out of the cell by multidrug resistance (MDR) transporters.
-
Low Target Antigen Expression: The target cells may have low or heterogeneous expression of the target antigen, leading to insufficient ADC uptake.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Verify Target Antigen Expression | Perform flow cytometry or western blotting on target cells to quantify the level of antigen expression. | High and homogenous antigen expression on the cell surface. |
| 2. Assess ADC Internalization | Use a pH-sensitive dye-labeled ADC (e.g., pHrodo) and measure the increase in fluorescence over time using flow cytometry or live-cell imaging. | A time-dependent increase in fluorescence, indicating ADC internalization into acidic compartments. |
| 3. Confirm Lysosomal Co-localization | Perform immunofluorescence staining for the ADC and a lysosomal marker (e.g., LAMP1). Analyze the co-localization using confocal microscopy. | High degree of overlap between the ADC and LAMP1 signals. |
| 4. Evaluate Linker Cleavage | Incubate the ADC with isolated lysosomal fractions or purified cathepsin B and analyze the release of SW-163D by LC-MS/MS. | Time-dependent release of the free payload. |
| 5. Investigate Payload Efflux | Co-incubate cells with the ADC and known MDR inhibitors (e.g., verapamil) and assess if cytotoxicity is restored. | Increased cytotoxicity in the presence of MDR inhibitors. |
Issue 2: Off-Target Toxicity in In Vivo Models
Possible Causes:
-
Premature Payload Release: The linker may be unstable in circulation, leading to the premature release of SW-163D and systemic toxicity.[12]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed on healthy tissues, leading to ADC-mediated damage to normal cells.
-
Non-specific Uptake: The ADC may be taken up non-specifically by cells of the reticuloendothelial system (RES), such as macrophages in the liver and spleen.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Assess Plasma Stability | Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points. Measure the amount of released SW-163D using LC-MS/MS. | Minimal payload release over the course of the experiment, indicating good plasma stability. |
| 2. Evaluate Antigen Expression in Normal Tissues | Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on a panel of normal tissues to assess the expression level of the target antigen. | No or very low expression of the target antigen in critical healthy organs. |
| 3. Analyze Biodistribution | Administer a radiolabeled version of the ADC to animals and use imaging techniques (e.g., PET, SPECT) to monitor its distribution and accumulation in different organs over time. | Preferential accumulation of the ADC in the tumor with minimal uptake in other organs. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of this compound. Include an isotype control ADC and free SW-163D as controls.
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Lysosomal Co-localization Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
ADC Incubation: Treat the cells with a fluorescently labeled version of the ADC for various time points (e.g., 1, 4, 24 hours).
-
Lysosomal Staining: In the last 30-60 minutes of incubation, add a lysosomal stain (e.g., Lyso-ID® Red) to the media.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal microscope.
-
Image Analysis: Quantify the degree of co-localization between the ADC and lysosomal signals using image analysis software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low in vitro cytotoxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
A Comparative Guide to AcLysValCit-PABC-DMAE-SW-163D and MMAE-Based Antibody-Drug Conjugates
This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing the novel payload AcLysValCit-PABC-DMAE-SW-163D and the widely used payload, Monomethyl Auristatin E (MMAE). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available preclinical data and detailed experimental protocols.
Introduction to the Payloads and Linker
Both this compound and many MMAE-based ADCs utilize a common cleavable linker system, Val-Cit-PABC, which is designed for targeted drug release within cancer cells.
The Val-Cit-PABC Linker: This linker consists of a dipeptide (valine-citrulline) that is a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the linker between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[2] This cleavage initiates a self-immolative cascade that releases the active cytotoxic payload. The AcLys (N-acetyl-lysine) and DMAE (N,N-dimethylethylenediamine) components in the SW-163D drug-linker are modifications to this core structure.[3][4]
This compound: The cytotoxic payload in this conjugate is SW-163D , a natural product bis-intercalator depsipeptide.[5][6]
-
Mechanism of Action: SW-163D intercalates into DNA with nanomolar affinity, disrupting DNA replication and transcription, ultimately leading to cancer cell death.[4][5] This mechanism of action is distinct from microtubule inhibitors.
MMAE-Based ADCs: The cytotoxic payload is Monomethyl Auristatin E (MMAE) , a synthetic and highly potent antimitotic agent.[7][8]
-
Mechanism of Action: MMAE inhibits cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton.[6][7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[8]
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the key mechanisms and workflows involved in the action and evaluation of these ADCs.
Caption: General mechanism of action for SW-163D and MMAE-based ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vivo Stability of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Among the array of cleavable linkers, dipeptide linkers, particularly valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), have been extensively utilized. Both are designed to be selectively cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in the tumor microenvironment. This guide provides an objective, data-driven comparison of the in vivo stability of Val-Cit and Val-Ala linkers, offering insights for the rational design of next-generation ADCs.
At a Glance: Key Differences
| Feature | Val-Cit Linker | Val-Ala Linker |
| Clinical Precedent | Well-established, used in FDA-approved ADCs (e.g., Adcetris®, Polivy®)[1][2] | Utilized in clinical-stage ADCs (e.g., Loncastuximab tesirine)[2] |
| Primary Cleavage Enzyme | Cathepsin B[1] | Cathepsin B[1] |
| In Vivo Stability (Human) | Generally stable[3] | Generally stable, similar to Val-Cit in buffer[2][4] |
| In Vivo Stability (Mouse) | Unstable due to cleavage by carboxylesterase 1c (Ces1c), leading to premature payload release[3][5] | Also susceptible to rapid hydrolysis in mouse plasma[5] |
| Hydrophobicity | More hydrophobic, which can lead to aggregation at high drug-to-antibody ratios (DARs)[1][5] | More hydrophilic, resulting in less aggregation, especially with lipophilic payloads and high DARs[2][5] |
| Off-Target Cleavage | Susceptible to cleavage by human neutrophil elastase[1] | Data on susceptibility to other off-target proteases is less characterized in comparison |
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the in vivo and in vitro stability and properties of Val-Cit and Val-Ala linkers.
| Parameter | Val-Cit Linker | Val-Ala Linker | Species/Conditions | Reference |
| Plasma Stability | >95% payload loss after 14 days | Not directly compared in this study | Mouse | [3] |
| Hydrolyzed within 1 hour | Hydrolyzed within 1 hour | Mouse | [5] | |
| Stable after 28 days | Not directly compared in this study | Human | [3] | |
| ADC Aggregation | 1.80% (at DAR ~7) | No obvious increase (at DAR ~7) | In vitro | [5] |
| Cathepsin B Cleavage Rate | Baseline | ~50% of Val-Cit rate | In vitro | [6] |
Enzymatic Cleavage and Experimental Workflow
The stability and efficacy of ADCs with Val-Cit or Val-Ala linkers are fundamentally tied to their enzymatic cleavage. The following diagrams illustrate the cleavage pathway and a typical experimental workflow for assessing in vivo stability.
Caption: Cathepsin B-mediated cleavage of Val-Cit/Val-Ala linkers within the lysosome.
Caption: A typical experimental workflow for assessing the in vivo stability of ADCs.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate comparison of linker stability.
In Vivo Plasma Stability Assessment using LC-MS/MS
Objective: To quantify the amount of intact ADC, average Drug-to-Antibody Ratio (DAR), and prematurely released free payload in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit or Val-Ala linker
-
Animal model (e.g., BALB/c mice)
-
K2-EDTA tubes for blood collection
-
Centrifuge
-
Protein A or G magnetic beads for ADC capture
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer the ADC to the animal model via intravenous (IV) injection at a predetermined dose.
-
Blood Collection: At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) post-injection, collect blood samples into K2-EDTA tubes.
-
Plasma Isolation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Intact ADC and DAR Analysis: a. ADC Capture: Incubate plasma samples with Protein A or G magnetic beads to capture the ADC. b. Washing: Wash the beads with PBS to remove unbound plasma proteins. c. Elution: Elute the intact ADC from the beads using the elution buffer. d. LC-MS Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer to determine the mass of the intact ADC and calculate the average DAR.
-
Free Payload Quantification: a. Protein Precipitation: Add cold acetonitrile to the plasma samples to precipitate proteins. b. Centrifugation: Centrifuge the samples to pellet the precipitated proteins. c. Supernatant Analysis: Analyze the supernatant containing the free payload by LC-MS/MS.
-
Data Analysis: Plot the concentration of intact ADC, average DAR, and free payload over time to determine the pharmacokinetic profile and stability of the linker.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC upon incubation with purified Cathepsin B.
Materials:
-
ADC with Val-Cit or Val-Ala linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the ADC and reconstitute Cathepsin B in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Initiate the reaction by adding the activated Cathepsin B solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Conclusion
The choice between Val-Cit and Val-Ala linkers is a nuanced decision that depends on the specific properties of the antibody, the payload, and the desired therapeutic outcome. Val-Cit is a well-validated linker with significant clinical precedent, but its instability in mouse models and higher hydrophobicity can present challenges during preclinical development. Val-Ala offers a more hydrophilic alternative that can mitigate aggregation issues, particularly with high DARs and lipophilic payloads. However, both linkers exhibit susceptibility to premature cleavage in mouse plasma.
For preclinical studies in mice, the inherent instability of both linkers necessitates careful interpretation of efficacy and toxicity data. The development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which demonstrates significantly enhanced stability in mouse plasma, represents a promising strategy to overcome this limitation[3][7]. Ultimately, a thorough in vitro and in vivo characterization, as outlined in the provided protocols, is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers for SW-163D Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, specifically in the context of a hypothetical ADC targeting an antigen on SW-163D cells with the natural product SW-163D as the payload. While direct comparative experimental data for SW-163D with different linkers is not currently available in published literature, this guide will utilize the established principles of ADC linker technology to present a robust comparative framework, complete with detailed experimental protocols for evaluation.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
The fundamental distinction between cleavable and non-cleavable linkers lies in their mechanism of payload release. Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[1][2] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3][4] This difference has significant implications for the ADC's performance, as summarized in the table below.
| Feature | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B in the lysosome) or hydrolysis in the acidic lysosomal environment.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[3] |
| Released Payload | Unmodified, potent SW-163D. | SW-163D attached to the linker and an amino acid residue.[4] |
| Plasma Stability | Generally lower, with potential for premature payload release. | Generally higher, leading to a more stable ADC in circulation.[3][5] |
| Bystander Effect | Potentially high, if released SW-163D is membrane-permeable.[1] | Low to negligible, as the released payload is typically charged and less permeable.[3] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect.[3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[1] | Less effective, as only antigen-positive cells are targeted. |
| Dependence on Target Biology | Less dependent on the rate of lysosomal degradation of the antibody. | Highly dependent on efficient internalization and lysosomal trafficking of the ADC.[4] |
Visualizing the Mechanisms of Action
To better understand the intracellular fate of ADCs with different linkers, the following diagrams illustrate the key steps from antigen binding to payload release.
Caption: Intracellular pathways of ADCs with cleavable and non-cleavable linkers.
Experimental Protocols for Head-to-Head Comparison
To empirically determine the optimal linker strategy for a SW-163D-based ADC, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of SW-163D cells by 50% (IC50).
Materials:
-
SW-163D cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs (cleavable and non-cleavable SW-163D conjugates)
-
Untargeted control ADC
-
Free SW-163D payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW-163D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the cleavable ADC, non-cleavable ADC, control ADC, and free SW-163D in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and plot the data to determine the IC50 value for each compound.
ADC Internalization Assay (Flow Cytometry-based)
This assay quantifies the extent and rate of ADC internalization into SW-163D cells.
Materials:
-
SW-163D cells
-
Fluorescently labeled ADCs (cleavable and non-cleavable)
-
Fluorescently labeled isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest SW-163D cells and resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Antibody Binding: Add the fluorescently labeled ADC or control antibody to the cells at a predetermined optimal concentration. Incubate on ice for 30-60 minutes to allow binding to surface antigens without internalization.
-
Internalization Induction: Wash the cells with cold FACS buffer to remove unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A control set of cells should remain on ice (0-minute time point).
-
Surface Fluorescence Quenching: At each time point, stop internalization by placing the cells on ice. To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the cells just before analysis. The quencher will diminish the fluorescence of the ADC remaining on the cell surface.
-
Data Acquisition: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population at each time point.
-
Analysis: The increase in MFI in the quenched samples over time corresponds to the amount of internalized ADC. Plot the MFI against time to determine the rate of internalization for each ADC.
Bystander Effect Assay (Co-culture)
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells, a key feature of some cleavable linkers.
Materials:
-
SW-163D cells (antigen-positive)
-
An antigen-negative cell line that is sensitive to SW-163D, engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADCs (cleavable and non-cleavable)
-
Isotype control ADC
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed the antigen-positive SW-163D cells and the GFP-expressing antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of ADC that is highly cytotoxic to the SW-163D cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Data Acquisition: Measure the viability of the GFP-expressing antigen-negative cells using a fluorescence plate reader or by counting fluorescent cells with a fluorescence microscope.
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.
Experimental Workflow and Decision Making
The selection of an appropriate linker is a critical decision in ADC development. The following diagrams outline a typical experimental workflow for comparing linker technologies and a logical framework for choosing between a cleavable and non-cleavable linker.
Caption: Experimental workflow for comparing linker technologies.
Caption: Decision-making framework for linker selection.
Conclusion
The choice between a cleavable and a non-cleavable linker for an SW-163D-based ADC is a multifaceted decision that requires careful consideration of the target antigen's characteristics, the tumor microenvironment, and the desired therapeutic outcome. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability and a potential for off-target toxicity.[1][3] Conversely, non-cleavable linkers provide greater stability in circulation, potentially leading to a better safety profile and a wider therapeutic window, but their efficacy is restricted to antigen-positive cells.[3][5]
Ultimately, the optimal linker strategy must be determined empirically through rigorous preclinical evaluation. The experimental protocols provided in this guide offer a comprehensive framework for conducting a head-to-head comparison of cleavable and non-cleavable linkers for your SW-163D ADC candidate, enabling an informed decision for further development.
References
- 1. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 2. sinobiological.com [sinobiological.com]
- 3. cdn.origene.com [cdn.origene.com]
- 4. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Killing Effect of SW-163D ADCs: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is not solely reliant on their direct targeting of antigen-positive cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload released from a target cell kills adjacent antigen-negative tumor cells, is a critical mechanism for overcoming tumor heterogeneity and enhancing anti-cancer activity. This guide provides a comparative framework for validating the bystander killing effect of ADCs, with a specific focus on the potential of those utilizing the natural product SW-163D as a payload.
SW-163D, a potent natural bis-intercalator depsipeptide, has been identified as a promising payload for ADCs due to its DNA-damaging capabilities.[1] An ADC utilizing SW-163D, PF-06888667, has demonstrated significant efficacy in preclinical models, suggesting a potent anti-tumor response.[1] While direct quantitative data on the bystander effect of an ADC specifically designated "SW-163D ADC" is not yet broadly published, this guide will extrapolate from the known mechanisms of similar ADCs and outline the established experimental protocols for its validation.
Understanding the Mechanism of Bystander Killing
The bystander effect is contingent on several factors, including the properties of the linker and the payload. For a potent bystander effect to occur, the cytotoxic payload must be readily released from the ADC within the target cell, possess the ability to traverse the cell membrane, and be potent enough to kill neighboring cells.[2][3]
The mechanism of action for an SW-163D-based ADC would likely follow a similar pathway. Upon binding to its target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[4][5] Inside the cell, the linker is cleaved, releasing the SW-163D payload. SW-163D then intercalates with DNA, leading to cell death.[1] If SW-163D is sufficiently membrane-permeable, it can diffuse out of the dying target cell and into the tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative cancer cells.
Below is a diagram illustrating the proposed signaling pathway for an SW-163D ADC-mediated bystander effect.
Caption: Proposed mechanism of SW-163D ADC-mediated bystander killing.
Comparative Performance of ADCs with Bystander Effect
To contextualize the potential of an SW-163D ADC, it is useful to compare its anticipated properties with those of established ADCs known for their bystander effect. The following table summarizes key characteristics and available quantitative data for prominent ADCs.
| ADC Platform | Payload | Linker Type | Bystander Effect | Supporting Data |
| Trastuzumab Deruxtecan (T-DXd; DS-8201a) | Topoisomerase I inhibitor (DXd) | Cleavable (enzyme) | Potent | In a co-culture of HER2-positive and -negative cells, DS-8201 induced apoptosis in both cell populations.[6] |
| Sacituzumab Govitecan (IMMU-132) | Topoisomerase I inhibitor (SN-38) | Cleavable (hydrolytic) | Potent | Demonstrates significant bystander killing in preclinical models of triple-negative breast cancer.[2] |
| Trastuzumab Emtansine (T-DM1) | Tubulin inhibitor (DM1) | Non-cleavable | Limited | The payload is released as a lysine-linker-drug complex which has poor membrane permeability, limiting the bystander effect.[6][7] |
| PF-06888667 | DNA bis-intercalator (SW-163D) | Cleavable (enzyme) | Expected to be Potent | Demonstrates complete tumor regression at low doses in preclinical models, suggesting high potency which is a prerequisite for a strong bystander effect.[1] |
Experimental Protocols for Validating the Bystander Effect
Validating the bystander killing effect of an SW-163D ADC requires a series of well-designed in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method to directly observe and quantify the killing of antigen-negative cells in the presence of antigen-positive cells and the ADC.[6][8][9]
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., a cell line genetically engineered to express the target antigen of the SW-163D ADC).
-
Antigen-negative (Ag-) cell line that is sensitive to the SW-163D payload. To distinguish between the two cell lines, the Ag- cells can be engineered to express a fluorescent protein (e.g., GFP).[8][10]
-
-
Co-Culture Setup:
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
-
ADC Treatment:
-
Treat the co-cultures with varying concentrations of the SW-163D ADC and control ADCs (e.g., an ADC with a non-cleavable linker).
-
-
Data Acquisition:
The following diagram outlines the workflow for an in vitro co-culture bystander assay.
Caption: Workflow for an in vitro co-culture bystander assay.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[3][8]
Methodology:
-
Model Establishment:
-
ADC Administration:
-
Once tumors are established, administer the SW-163D ADC and control ADCs intravenously.
-
-
Efficacy Assessment:
-
Histological Analysis:
-
At the end of the study, tumors can be excised for immunohistochemical analysis to further assess the killing of both Ag+ and Ag- cells.
-
The logical relationship for validating the bystander effect is depicted in the diagram below.
Caption: Logical framework for validating the bystander effect.
Conclusion
While direct experimental validation of the bystander killing effect for an ADC specifically termed "SW-163D ADC" awaits publication, the inherent properties of the SW-163D payload—a potent DNA-damaging agent—coupled with a cleavable linker strategy, strongly suggest the potential for a significant bystander effect. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess and validate this critical anti-tumor mechanism. By comparing the performance of an SW-163D-based ADC to established platforms, drug developers can gain valuable insights into its therapeutic potential for treating heterogeneous solid tumors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Therapeutic Window of SW-163D and Other HER2-Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic window of Antibody-Drug Conjugates (ADCs) utilizing the novel DNA bis-intercalator payload SW-163D, benchmarked against established HER2-targeted ADCs: Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd). While preclinical data on SW-163D ADCs, specifically PF-06888667, shows promising anti-tumor activity, publicly available information on its full therapeutic window, including Maximum Tolerated Dose (MTD) and detailed toxicity profiles, is limited. This guide, therefore, focuses on a detailed comparison of T-DM1 and T-DXd to provide a framework for evaluating novel payloads like SW-163D.
Executive Summary
Antibody-Drug Conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The therapeutic window, a critical measure of a drug's safety and efficacy, is paramount in ADC development. This guide delves into the preclinical and clinical data of three distinct HER2-targeted ADCs, each with a unique mechanism of action:
-
SW-163D ADC (PF-06888667): Employs a DNA bis-intercalator, SW-163D, as its payload. DNA bis-intercalators represent a newer class of ADC payloads that function by inserting into the DNA double helix, causing structural distortions that can inhibit DNA replication and transcription, ultimately leading to apoptosis.
-
Trastuzumab emtansine (T-DM1, Kadcyla®): Utilizes a microtubule inhibitor, DM1, which disrupts mitosis and induces cell cycle arrest.
-
Trastuzumab deruxtecan (T-DXd, Enhertu®): Carries a topoisomerase I inhibitor, DXd, which leads to DNA single-strand breaks and subsequent cell death.
This guide presents a side-by-side comparison of their efficacy and toxicity profiles, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for SW-163D ADC (PF-06888667), T-DM1, and T-DXd to facilitate a clear comparison of their therapeutic windows.
Table 1: Comparative Preclinical Efficacy of HER2-Targeted ADCs
| ADC Platform | Payload Class | Preclinical Model(s) | Dose & Schedule | Key Efficacy Outcomes | Citation(s) |
| PF-06888667 | DNA Bis-intercalator | HER2-positive breast cancer xenografts | 1 and 3 mg/kg, single dose | Complete tumor regression | [1] |
| T-DM1 | Microtubule Inhibitor | Trastuzumab-resistant JIMT-1 xenografts | 5 mg/kg, single dose | Significant tumor growth inhibition | [2] |
| T-DXd | Topoisomerase I Inhibitor | HER2-positive and HER2-low BCBM PDX models | Not specified | Inhibited tumor growth and prolonged survival | [3] |
| T-DXd | Topoisomerase I Inhibitor | T-DM1-resistant HER2-positive BCBM PDX model | Not specified | Reduced tumor size and prolonged survival | [3] |
Table 2: Comparative Preclinical and Clinical Toxicity of HER2-Targeted ADCs
| ADC Platform | Maximum Tolerated Dose (MTD) | Key Dose-Limiting Toxicities (DLTs) and Adverse Events (AEs) | Citation(s) |
| PF-06888667 | Not publicly available | Preclinical studies suggest it is "well-tolerated" with animals gaining weight during the study. | [1] |
| T-DM1 | Preclinical (Rat): >40 mg/kgPreclinical (Monkey): >30 mg/kgClinical: 3.6 mg/kg every 3 weeks | Preclinical: Hepatic, bone marrow/hematologic (primarily platelet), lymphoid organ, and neuronal toxicities.Clinical: Thrombocytopenia, elevated transaminases, fatigue, anemia, and nausea. | [4][5] |
| T-DXd | Clinical: Not reached in Phase I dose-escalation (5.4 and 6.4 mg/kg used in expansion) | Clinical: Nausea, decreased appetite, vomiting, neutropenia, anemia, leukopenia, and interstitial lung disease (ILD). | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key experiments in ADC therapeutic window evaluation.
Determination of Maximum Tolerated Dose (MTD) in Mice
The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least one week before the study begins.
-
Dose Escalation: A starting dose is selected based on in vitro cytotoxicity data. Subsequent dose levels are escalated in cohorts of mice (n=3-5 per group).
-
Administration: The ADC is administered intravenously (IV) via the tail vein.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Body weight is measured at least twice weekly.
-
Endpoint: The study duration is typically 14-28 days. The MTD is determined as the highest dose that results in no mortality and a mean body weight loss of less than 20%, with recovery to the initial weight.[7][8]
In Vivo Efficacy Studies in Tumor Xenograft Models
These studies assess the anti-tumor activity of the ADC in a living organism.
-
Cell Lines and Animal Models: HER2-expressing cancer cell lines (e.g., SK-BR-3, BT-474 for breast cancer; NCI-N87 for gastric cancer) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID).[2][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The ADC, a vehicle control, and often a comparator ADC are administered IV at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured two to three times weekly using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and overall survival.[10][11]
Bioanalytical Methods for Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.
-
Sample Collection: Blood samples are collected from treated animals at various time points.
-
Assay Methods:
-
Data Analysis: PK parameters such as half-life, clearance, and volume of distribution are calculated to characterize the ADC's behavior in the body.[12]
Mandatory Visualizations
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General workflow for antibody-drug conjugate (ADC) mechanism of action.
Signaling Pathway for a DNA Bis-Intercalator Payload (e.g., SW-163D)
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. Experimental HER2-Targeted Therapy Using ADAPT6-ABD-mcDM1 in Mice Bearing SKOV3 Ovarian Cancer Xenografts: Efficacy and Selection of Companion Imaging Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of AcLysValCit-PABC-DMAE-SW-163D ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibody-drug conjugate (ADC) utilizing the AcLysValCit-PABC-DMAE-SW-163D drug-linker, with a focus on cross-reactivity. As specific cross-reactivity studies for an ADC with this particular configuration, such as PF-06888667, are not extensively available in public literature, this comparison is based on the known properties of its components and data from well-characterized HER2-targeted ADCs, namely ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (B607063) (T-DXd).
Executive Summary
The this compound ADC represents a novel therapeutic approach, leveraging a potent DNA-damaging agent, SW-163D, as its payload. A notable example, PF-06888667, employs an engineered variant of the anti-HER2 monoclonal antibody, trastuzumab. Preclinical studies have demonstrated its significant efficacy.[1] Understanding the cross-reactivity profile of such an ADC is paramount for predicting potential on-target, off-tumor toxicities and for the design of informative preclinical safety studies. This guide will delve into the components of this ADC system, compare its theoretical cross-reactivity with established alternatives, and provide standardized protocols for assessing such interactions.
Introduction to this compound ADC Components
The cross-reactivity of an ADC is a multifactorial issue, influenced by the antibody, the linker, and the payload.
-
Antibody: An engineered variant of Trastuzumab, targeting the Human Epidermal Growth Factor Receptor 2 (HER2). The specificity of the antibody is the primary determinant of on-target binding.
-
Linker: AcLysValCit-PABC-DMAE is a cleavable linker. The valine-citrulline (Val-Cit) component is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2] This targeted cleavage mechanism is intended to minimize premature payload release in systemic circulation.
-
Payload: SW-163D is a natural product bis-intercalator depsipeptide that intercalates DNA with nanomolar affinity, leading to cell death.[1] The payload's properties can influence off-target toxicity if the linker is cleaved prematurely or if the ADC is taken up by non-target cells.
Comparative Analysis of Cross-Reactivity
A direct comparative study of the tissue cross-reactivity of an this compound ADC against a full panel of human tissues is not publicly available. However, we can infer its potential cross-reactivity profile by examining its components and comparing them to established HER2-targeted ADCs.
Table 1: Comparison of HER2-Targeted ADCs
| Feature | This compound ADC (e.g., PF-06888667) | Ado-trastuzumab emtansine (T-DM1) | Fam-trastuzumab deruxtecan (T-DXd) |
| Antibody | Engineered Trastuzumab Variant | Trastuzumab | Trastuzumab |
| Payload | SW-163D (DNA intercalator) | DM1 (Maytansinoid, microtubule inhibitor) | DXd (Topoisomerase I inhibitor) |
| Linker Type | Cleavable (Val-Cit) | Non-cleavable (Thioether) | Cleavable (Tetrapeptide) |
| Reported Off-Target Toxicities | Preclinical data suggests good tolerability in animal models.[1] Specific human tissue cross-reactivity data is not available. | Hepatotoxicity (can be HER2-independent, linked to payload binding to CKAP5 on hepatocytes), thrombocytopenia.[3][4] | Interstitial lung disease (ILD)/pneumonitis, nausea, fatigue.[5][6] |
| Species Cross-Reactivity (Rodent) | Trastuzumab does not bind to rodent HER2/neu. | Trastuzumab does not bind to rodent HER2/neu. | Trastuzumab does not bind to rodent HER2/neu. |
Key Considerations for Cross-Reactivity:
-
On-Target, Off-Tumor Toxicity: Since HER2 is expressed at low levels in some normal tissues (e.g., gastrointestinal tract, lung), all trastuzumab-based ADCs have the potential for on-target, off-tumor toxicity.[7] The severity of this can be influenced by the potency of the payload and the stability of the linker.
-
Off-Target Toxicity: This can occur due to premature linker cleavage and systemic exposure to the payload, or non-specific uptake of the ADC. For T-DM1, off-target hepatotoxicity has been linked to the DM1 payload itself binding to proteins on liver cells.[3][4] The potential for SW-163D to cause similar off-target effects would need to be assessed through comprehensive toxicology studies.
-
Species Cross-Reactivity: It has been demonstrated that trastuzumab does not cross-react with the rodent ortholog of HER2, known as neu. This is a critical consideration for preclinical toxicology studies, as rodent models may only reflect off-target, payload-related toxicities and not on-target, off-tumor effects. Therefore, non-human primates are often the more relevant species for safety assessment of trastuzumab-based therapeutics.
Experimental Protocols for Cross-Reactivity Assessment
Standardized in vitro methods are crucial for evaluating the cross-reactivity of ADCs.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This is the gold-standard for assessing on- and off-target binding to a panel of normal human tissues.
Objective: To determine the binding profile of the ADC across a comprehensive panel of normal human tissues.
Protocol Outline:
-
Tissue Preparation: A panel of at least 32 normal human tissues, flash-frozen to preserve antigen integrity, should be used as recommended by regulatory agencies.[7]
-
Antibody Preparation: The ADC and a negative control isotype-matched antibody are labeled (e.g., with biotin) for detection.
-
Staining:
-
Cryosections of the tissues are prepared.
-
Sections are incubated with the labeled ADC at multiple concentrations (e.g., a low, therapeutically relevant concentration and a high, saturating concentration).
-
A sensitive detection method (e.g., streptavidin-peroxidase and a chromogenic substrate) is used to visualize binding.
-
-
Analysis: A pathologist evaluates the staining pattern, intensity, and cellular localization of binding in each tissue. Any specific, unexpected binding should be further investigated.
Flow Cytometry for Cell-Based Cross-Reactivity
Objective: To quantify the binding of the ADC to a panel of cell lines with varying levels of target expression and to assess binding to non-target cells.
Protocol Outline:
-
Cell Preparation: A panel of cancer cell lines with high, low, and no HER2 expression, as well as normal human primary cells, are cultured.
-
Staining:
-
Cells are harvested and washed.
-
Cells are incubated with a range of concentrations of the fluorescently labeled ADC or the parent antibody. An isotype control ADC is used to determine background fluorescence.
-
-
Data Acquisition: Samples are analyzed on a flow cytometer to measure the median fluorescence intensity (MFI) of the cell populations.
-
Data Analysis: The MFI is plotted against the ADC concentration to determine the binding affinity (Kd) and the level of binding to different cell types.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Specificity
Objective: To confirm the specificity of the ADC for its target antigen and to screen for cross-reactivity against related proteins.
Protocol Outline:
-
Plate Coating: Microtiter plates are coated with the target antigen (recombinant HER2 extracellular domain) and a panel of other related and unrelated proteins.
-
Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk).
-
ADC Incubation: The plate is incubated with serial dilutions of the ADC.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The signal intensity is proportional to the amount of ADC bound.
Visualizing Key Pathways and Workflows
HER2 Signaling Pathway
The HER2 receptor, upon dimerization, activates downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cell proliferation and survival.[3][8][9][10] ADCs targeting HER2 aim to disrupt these processes by delivering a cytotoxic payload.
Caption: Simplified HER2 signaling pathway and ADC interaction.
Experimental Workflow for Cross-Reactivity Assessment
A structured workflow is essential for a thorough cross-reactivity assessment of a new ADC.
Caption: Workflow for ADC cross-reactivity assessment.
Conclusion
The this compound ADC platform holds considerable promise, particularly when coupled with a well-validated antibody like a trastuzumab variant. While direct comparative cross-reactivity data is not yet in the public domain, a thorough assessment based on the established protocols outlined in this guide is a critical step in its preclinical development. Understanding the potential for both on-target, off-tumor and off-target toxicities through rigorous in vitro cross-reactivity studies will be essential for ensuring the safety and maximizing the therapeutic window of this next generation of antibody-drug conjugates. The lack of trastuzumab cross-reactivity with rodent HER2 underscores the importance of selecting appropriate animal models for preclinical safety evaluation. Further research and publication of these critical safety data will be invaluable to the drug development community.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab Deruxtecan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of SW-163D ADC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) utilizing the SW-163D payload, identified as PF-06888667, with other prominent HER2-targeting ADCs. The focus is on the correlation between in vitro and in vivo activity, supported by experimental data and detailed methodologies.
Introduction to Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule payload.[1][2] This targeted delivery system aims to maximize the therapeutic window by delivering the cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues. The key components of an ADC are a monoclonal antibody that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.
The general mechanism of action for an ADC involves the following steps:
-
Binding: The ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes or other intracellular conditions, releasing the cytotoxic payload.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to cancer cell death.
SW-163D ADC (PF-06888667): A Novel DNA-Intercalating Agent
PF-06888667 is an investigational ADC that targets the human epidermal growth factor receptor 2 (HER2). It is composed of an engineered variant of the anti-HER2 monoclonal antibody, trastuzumab, conjugated to the natural product SW-163D via a cleavable AcLysValCit-PABC-DMAE linker.[1]
Payload Mechanism of Action: The payload, SW-163D, is a potent natural product bis-intercalator depsipeptide.[1] Unlike microtubule inhibitors commonly used in other ADCs, SW-163D exerts its cytotoxic effect by intercalating into DNA, leading to disruption of DNA replication and transcription and ultimately, cell death.[1]
dot
References
Comparative study of different conjugation sites on antibody
For Researchers, Scientists, and Drug Development Professionals
The site of drug conjugation on an antibody is a critical determinant of the ultimate efficacy, stability, and therapeutic index of an antibody-drug conjugate (ADC). The choice of conjugation strategy, whether targeting lysine (B10760008) residues, cysteine residues, or glycans, profoundly impacts the drug-to-antibody ratio (DAR), pharmacokinetics, and overall performance of the ADC. This guide provides an objective comparison of different conjugation sites, supported by experimental data and detailed protocols to inform the development of next-generation antibody therapeutics.
Comparison of Antibody Conjugation Sites
The selection of a conjugation site is a pivotal decision in the design of an ADC. The three primary sites for payload attachment are the ε-amino group of lysine residues, the thiol group of cysteine residues, and the carbohydrate moieties of glycans. Each approach presents a unique set of advantages and disadvantages that must be carefully considered.
| Feature | Lysine Conjugation | Cysteine Conjugation | Glycan Conjugation |
| Target Residue | ε-amino group of lysine | Thiol group of cysteine | N-linked glycans (at Asn297) |
| Homogeneity | Heterogeneous (stochastic) | Homogeneous (site-specific) | Homogeneous (site-specific) |
| Control over DAR | Poor, results in a mixture of species with varying DARs.[1][2] | High, allows for precise control over DAR.[1][3] | High, produces uniform DARs.[4] |
| Process Complexity | Relatively simple and cost-effective.[1] | Can be more complex, may require antibody engineering.[1] | Involves enzymatic remodeling, can be complex.[4][5] |
| Impact on Antibody Function | Potential for modification in functionally sensitive regions, which can affect antigen binding.[1][2] | Less likely to impact antigen binding if sites are carefully chosen.[1] | Generally preserves native antibody structure and function.[4] |
| Stability | Generally lower in vivo stability, can be prone to payload deconjugation.[3] | Improved in vivo stability compared to lysine conjugates.[3] | Enhanced serum stability with minimal payload loss.[4] |
| Pharmacokinetics | Poorer pharmacokinetics with faster clearance.[3] | Favorable pharmacokinetics with a longer half-life.[3] | Favorable pharmacokinetics. |
Performance Data: A Quantitative Comparison
The choice of conjugation site directly influences the key performance metrics of an ADC. The following table summarizes experimental data comparing ADCs generated through different conjugation strategies.
| Parameter | Lysine Conjugate | Cysteine Conjugate | Glycan Conjugate |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (e.g., DAR 0-8) | Homogeneous (e.g., DAR 2 or 4) | Homogeneous (e.g., DAR 2 or 4) |
| In Vivo Stability | Lower, significant payload deconjugation observed.[3] | Higher, minimal payload-linker deconjugation.[3] | High, minimal linker-payload loss over seven days in serum.[4] |
| Pharmacokinetics (Half-life) | Shorter | Longer | Favorable |
| In Vivo Efficacy (Tumor Xenograft Models) | Less efficacious | More efficacious | Potent cytotoxicity |
| Aggregation | Higher risk | Lower risk with site-specific engineering | Low aggregation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of antibody conjugation. Below are outlines of common experimental protocols for each conjugation strategy.
Lysine Conjugation Protocol
Lysine conjugation is a widely used method that targets the abundant and solvent-exposed ε-amino groups of lysine residues on the antibody surface.[6][7]
-
Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker-Payload Activation: An amine-reactive linker-payload, typically containing an N-hydroxysuccinimide (NHS) ester, is prepared.
-
Conjugation Reaction: The activated linker-payload is added to the antibody solution and incubated to allow for the formation of stable amide bonds with lysine residues.
-
Purification: The resulting ADC is purified from unconjugated payload and other reactants using methods such as size exclusion chromatography (SEC) or dialysis.
-
Characterization: The average DAR is determined using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[8][9][10]
Cysteine Conjugation Protocol
Cysteine conjugation offers a more controlled, site-specific approach by targeting the thiol groups of cysteine residues. This can be achieved by reducing native interchain disulfide bonds or by engineering cysteine residues into the antibody sequence.
-
Antibody Preparation (Native Cysteines): The antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose reactive thiol groups.[11][12]
-
Antibody Preparation (Engineered Cysteines): Antibodies are genetically engineered to introduce cysteine residues at specific sites for conjugation.
-
Linker-Payload Activation: A thiol-reactive linker-payload, commonly containing a maleimide (B117702) group, is prepared.[13]
-
Conjugation Reaction: The activated linker-payload is incubated with the reduced or engineered antibody to form a stable thioether bond.
-
Purification: The ADC is purified to remove excess reactants and unconjugated antibody.
-
Characterization: The DAR and homogeneity of the ADC are assessed using HIC, reversed-phase liquid chromatography (RP-LC), and mass spectrometry.[14]
Glycan Conjugation Protocol
Glycan conjugation is an enzymatic approach that targets the conserved N-linked glycans on the Fc region of the antibody, offering a highly site-specific and homogeneous conjugation.[4][15]
-
Glycan Remodeling: The native Fc glycan at Asn297 is enzymatically remodeled to introduce a reactive handle. This often involves trimming the glycan with specific glycosidases and then adding a modified sugar containing a bio-orthogonal reactive group (e.g., an azide) using a glycosyltransferase.[16][17]
-
Linker-Payload Preparation: A linker-payload with a complementary bio-orthogonal reactive group (e.g., a dibenzocyclooctyne, DBCO, for click chemistry) is synthesized.[18]
-
Conjugation Reaction: The modified antibody is reacted with the linker-payload via a bio-orthogonal reaction, such as copper-free click chemistry.
-
Purification: The resulting glycan-conjugated ADC is purified from enzymatic components and unreacted payload.
-
Characterization: The DAR and homogeneity are confirmed using techniques like mass spectrometry and HIC.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow, antibody conjugation sites, and a simplified ADC signaling pathway.
Caption: General experimental workflow for ADC production.
Caption: Different conjugation sites on an antibody.
Caption: Simplified ADC mechanism of action pathway.
References
- 1. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 2. aboligo.com [aboligo.com]
- 3. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcellon.bio [xcellon.bio]
- 5. Technical, preclinical, and clinical developments of Fc-glycan-specific antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Validating Target-Specific Cytotoxicity of SW-163D Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the novel cytotoxic payload SW-163D against established alternative therapies. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to aid in the validation of target-specific cytotoxicity.
Introduction to SW-163D ADCs
SW-163D is a natural product bis-intercalator depsipeptide that functions as a potent DNA-damaging agent.[1] When used as a payload in ADCs, it offers a distinct mechanism of action compared to commonly used microtubule inhibitors. A notable example of an SW-163D ADC is PF-06888667, which comprises an engineered variant of the anti-HER2 monoclonal antibody, trastuzumab, linked to the SW-163D payload.[1] This ADC is designed to selectively target and eliminate cancer cells overexpressing the HER2 receptor.
Comparative Performance of HER2-Targeted ADCs
To validate the target-specific cytotoxicity of SW-163D ADCs, a comparative analysis against other HER2-targeting ADCs with different payloads is essential. This section compares the SW-163D ADC, PF-06888667, with two clinically significant HER2-targeted ADCs: Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (Enhertu).
Table 1: Comparison of HER2-Targeted ADC Characteristics
| Feature | SW-163D ADC (PF-06888667) | Trastuzumab Emtansine (T-DM1) | Trastuzumab Deruxtecan (Enhertu) |
| Target | HER2 | HER2 | HER2 |
| Antibody | Trastuzumab (engineered variant) | Trastuzumab | Trastuzumab |
| Payload | SW-163D | DM1 (Maytansinoid derivative) | DXd (Deruxtecan, a topoisomerase I inhibitor) |
| Mechanism of Action | DNA bis-intercalation, leading to DNA damage and apoptosis.[1] | Inhibition of microtubule assembly, causing cell cycle arrest and apoptosis.[2] | Inhibition of topoisomerase I, leading to DNA single-strand breaks and cell death.[3] |
| Linker Type | AcLysValCit-PABC-DMAE (cleavable)[1] | MCC (non-cleavable) | Tetrapeptide-based (cleavable) |
Table 2: In Vitro Cytotoxicity of HER2-Targeted ADCs in HER2-Positive Cancer Cell Lines
| ADC | Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| SW-163D ADC (PF-06888667) | High HER2-expressing cell lines | High | High Potency (sub-nanomolar IC50 reported in literature) | [1] |
| Trastuzumab Emtansine (T-DM1) | SK-BR-3 | High | 13 - 50 | [4] |
| BT-474 | High | 13 - 50 | [4] | |
| NCI-N87 | High | 13 - 50 | [4] | |
| Trastuzumab Deruxtecan (Enhertu) | SK-BR-3 | High | Potent (nanomolar range) | [3] |
| NCI-N87 | High | Potent (nanomolar range) | [3] |
Note: Specific IC50 values for PF-06888667 were not publicly available in the reviewed literature abstracts. The primary publication indicates high potency.
Signaling Pathways and Mechanisms of Action
The distinct payloads of these ADCs trigger different downstream signaling pathways to induce cell death.
Caption: Mechanism of action for an SW-163D ADC targeting HER2.
Caption: Downstream signaling cascade following DNA damage.
Experimental Protocols
Validating the target-specific cytotoxicity of SW-163D ADCs requires robust and well-controlled in vitro assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of SW-163D ADCs against HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
HER2-negative cancer cell line (e.g., MDA-MB-231) for control
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SW-163D ADC (e.g., PF-06888667)
-
Control ADC (non-targeting ADC with SW-163D payload)
-
Unconjugated antibody (Trastuzumab)
-
Free SW-163D payload
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Caption: Workflow for assessing ADC cytotoxicity in vitro.
Procedure:
-
Cell Seeding: Seed HER2-positive and HER2-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treatment: Prepare serial dilutions of the SW-163D ADC, control ADC, unconjugated antibody, and free payload. Remove the culture medium from the wells and add the different treatments.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT assay: Add XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting model.
Conclusion
The SW-163D payload represents a promising alternative to traditional ADC warheads, with a distinct DNA-damaging mechanism of action. The HER2-targeted ADC, PF-06888667, has demonstrated high potency in preclinical studies.[1] For a comprehensive validation of its target-specific cytotoxicity, it is crucial to perform head-to-head in vitro comparisons with other HER2-targeted ADCs like T-DM1 and Enhertu, using the standardized protocols outlined in this guide. Such studies will provide the necessary data to objectively assess the therapeutic potential of SW-163D ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of AcLysValCit-PABC-DMAE-SW-163D Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. These complex biologics, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, offer the potential for improved efficacy and a wider therapeutic window. However, their multi-domain structure also presents unique challenges, chief among them being the potential for an unwanted immune response, or immunogenicity.[1][2][3]
This guide provides a framework for assessing the potential immunogenicity of ADCs featuring the AcLysValCit-PABC-DMAE linker system conjugated to the novel cytotoxic payload SW-163D.[4][5] Given the limited publicly available clinical data on this specific conjugate, this comparison focuses on a component-based risk assessment, drawing parallels with established alternatives and outlining the critical experimental protocols required for a thorough evaluation.
Comparative Analysis of ADC Components
The immunogenicity of an ADC can be triggered by any of its core components: the antibody, the linker, or the payload.[1] The linker and payload, in particular, can act as haptens, forming novel epitopes that may be recognized by the immune system.[1]
Peptide Linker Comparison
The AcLysValCit-PABC-DMAE linker utilizes a valine-citrulline (Val-Cit) dipeptide as its cleavable motif. This is the most common enzyme-cleavable linker in clinical development, prized for its stability in systemic circulation and its efficient cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[6][7] However, its properties, particularly hydrophobicity and potential for premature cleavage, have prompted the development of alternatives.[8][9]
| Feature | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) | Glucuronide Linkers | Disulfide Linkers |
| Cleavage Mechanism | Cathepsin B (lysosomal protease)[6][10] | Cathepsin B (lysosomal protease)[11] | β-glucuronidase (tumor microenvironment)[11] | Glutathione (B108866) (intracellular reduction)[12] |
| Key Advantages | Well-characterized, high plasma stability, efficient intracellular release.[10] | Lower hydrophobicity, may reduce aggregation risk.[11][] | High stability in circulation, exploits tumor-specific enzyme activity.[11] | Exploits high intracellular glutathione concentration for release.[12] |
| Potential Drawbacks | Susceptible to premature cleavage by other enzymes (e.g., esterases, neutrophil elastase), potentially leading to off-target toxicity.[8][9] | May have different cleavage kinetics compared to Val-Cit.[] | Efficacy depends on sufficient β-glucuronidase levels in the tumor.[11] | Can be unstable in circulation, leading to premature payload release.[12] |
| Immunogenicity Risk | The peptide sequence can be presented by APCs, potentially acting as a T-cell epitope.[6] | Similar risk profile to Val-Cit, as it is also a dipeptide. | The glucuronic acid moiety is a natural sugar, generally considered to have low immunogenicity. | The linker itself is small; risk is more associated with the payload acting as a hapten. |
Cytotoxic Payload Comparison
The payload, SW-163D, is a natural bis-intercalator cyclodepsipeptide antibiotic that functions as a DNA-damaging agent.[4][5] The choice of payload is critical, as its mechanism of action, potency, and chemical nature all influence the ADC's overall profile, including its potential immunogenicity.[14][15] Payloads must be highly potent, as only a small fraction of the administered ADC reaches the target cell.[16]
| Payload Class | DNA Intercalators / Damaging Agents (e.g., SW-163D, Doxorubicin, PBDs) | Microtubule Inhibitors (e.g., MMAE, MMAF, DM1, DM4) | Topoisomerase Inhibitors (e.g., SN-38, Deruxtecan) |
| Mechanism of Action | Interfere with DNA replication and transcription, inducing cell death.[4][14] | Inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[15] | Prevent DNA unwinding and re-ligation, causing DNA strand breaks.[14] |
| Cell Cycle Specificity | Generally cell cycle-nonspecific.[14] | M-phase (mitosis) specific.[15] | S-phase (DNA replication) specific. |
| "Bystander Effect" | High (for many agents), due to good membrane permeability. | Variable: MMAE is membrane-permeable (bystander effect possible); MMAF is charged and less permeable.[15][16] | High, due to good membrane permeability. |
| Immunogenicity Risk | As complex small molecules, they can act as haptens. Natural products may carry a higher intrinsic risk.[1][14] | Widely used; their potential to act as haptens is a known risk factor. | Can act as haptens. |
| Potency | Typically very high (pM to nM range).[14] | High (nM range).[16] | High (nM range). |
Immunogenicity Assessment: A Tiered Approach
Regulatory agencies recommend a multi-tiered approach for evaluating the immunogenicity of ADCs to detect and characterize anti-drug antibodies (ADAs).[17] This strategy is essential for understanding the clinical impact of ADAs on the pharmacokinetics (PK), safety, and efficacy of the therapeutic.[1]
Mechanism of Payload Release and Immunogenic Potential
The Val-Cit-PABC linker is designed for specific cleavage within the lysosome. After the ADC is internalized, Cathepsin B cleaves the bond between Citrulline and the PABC spacer. This initiates a self-immolation cascade of the PABC group, releasing the unmodified payload (DMAE-SW-163D) into the cytoplasm to exert its cytotoxic effect.[10][18] During this process, fragments of the ADC, including the peptide linker and the linker-payload conjugate, can be processed by antigen-presenting cells (APCs), potentially leading to an immune response.
Detailed Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Screening and Confirmation
This protocol outlines a standard bridging ELISA format for detecting antibodies that can bind to the ADC.
-
Plate Coating: High-binding 96-well plates are coated with biotinylated AcLysValCit-PABC-DMAE-SW-163D-ADC and incubated overnight at 4°C. Plates are then washed and blocked.
-
Sample Incubation: Study samples (serum or plasma), along with positive and negative controls, are pre-treated to dissociate immune complexes and incubated in the coated wells. If ADAs are present, they will bind to the coated ADC, forming a bridge.
-
Detection: A labeled (e.g., with streptavidin-HRP) version of the this compound-ADC is added. This will bind to the other arm of the "bridging" ADA.
-
Signal Generation: A substrate (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is read on a plate reader. A signal above a pre-determined cut-point is considered a positive screen.[6]
-
Confirmation: For screen-positive samples, the assay is repeated with the addition of an excess of unlabeled ADC. A significant reduction in the signal confirms the specificity of the ADAs.[1]
Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay
For ADCs, a cell-based assay is the preferred format for detecting neutralizing antibodies, as it best reflects the drug's mechanism of action.[19]
-
Cell Line Selection: Choose a cancer cell line that expresses the target antigen for the ADC's antibody and is sensitive to the SW-163D payload.
-
Assay Setup: Seed the cells in 96-well plates and allow them to adhere.
-
Sample Incubation: Pre-incubate study samples (confirmed ADA-positive) with a pre-determined, sub-maximal concentration of the this compound-ADC. This allows any NAbs in the sample to bind to the ADC.
-
Cell Treatment: Add the ADC-sample mixture to the cells and incubate for a period sufficient to allow internalization and cell killing (e.g., 72-96 hours).
-
Viability Readout: Measure cell viability using a reagent such as CellTiter-Glo®. A sample containing NAbs will neutralize the ADC's cytotoxic effect, resulting in higher cell viability compared to control samples.
Cellular Pathway of the Immunogenic Response
The primary pathway for generating an ADA response involves the uptake and processing of the ADC by Antigen-Presenting Cells (APCs), such as dendritic cells.[6] These cells present peptide fragments from the ADC—derived from the antibody or the linker—on MHC class II molecules to CD4+ T-helper cells, initiating an adaptive immune response that leads to B-cell activation and ADA production.
Conclusion
Assessing the immunogenicity of the this compound conjugate requires a multifaceted approach. While the Val-Cit linker is well-established, its potential for off-target cleavage and immunogenicity necessitates careful evaluation. The novel SW-163D payload, as a natural product, may also contribute to the immunogenic profile. A direct comparison with ADCs using alternative linkers (e.g., Val-Ala, glucuronide) and different payload classes (e.g., microtubule inhibitors) provides a valuable context for risk assessment. Ultimately, the true immunogenic potential can only be determined through rigorous preclinical and clinical testing using the detailed experimental protocols outlined in this guide. This systematic evaluation is critical to ensuring the safety and maximizing the therapeutic potential of this promising ADC candidate.
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Buy this compound [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 17. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ADC Immunogenicity Analysis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safe Disposal of AcLysValCit-PABC-DMAE-SW-163D: A Guide for Laboratory Professionals
The proper disposal of the antibody-drug conjugate (ADC) linker payload AcLysValCit-PABC-DMAE-SW-163D is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, utilized in the development of targeted cancer therapies, contains a potent cytotoxic agent and a DNA intercalator, SW-163D, necessitating stringent handling and waste management protocols.[1][2] Adherence to institutional and local regulations for hazardous waste is mandatory.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the product's Safety Data Sheet (SDS) for specific handling and emergency instructions. In the absence of a readily available SDS, the following general precautions for handling highly potent cytotoxic compounds should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive array of PPE is required to minimize exposure. This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye and Face Protection: Safety goggles and a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the compound in powdered form.[3]
Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the aerosolization and inhalation of the compound.[4]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be treated as hazardous cytotoxic waste.[1][5]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., pipette tips, vials, and plates).
-
Contaminated PPE (gloves, gown, etc.).
-
Spill cleanup materials.
-
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated, puncture-proof cytotoxic sharps container. These containers are typically color-coded, often with a purple lid, to indicate cytotoxic contents.[1]
-
Solid Waste: Non-sharp solid waste should be placed in a clearly labeled, leak-proof cytotoxic waste bag. To minimize the risk of spills, it is best practice to double-bag this waste.[2]
-
Liquid Waste: Liquid waste containing this compound should not be disposed of down the drain. It must be collected in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste."
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the biohazard symbol. The primary hazardous constituents should also be listed.
-
Storage: Cytotoxic waste must be stored in a secure, designated area with limited access, away from general waste and incompatible chemicals, pending pickup by a certified hazardous waste disposal service.
-
Decontamination: All surfaces and equipment that may have come into contact with the compound should be thoroughly decontaminated. A two-step process involving an appropriate cleaning agent followed by a disinfectant is recommended. All cleaning materials must be disposed of as cytotoxic waste.
-
Final Disposal: The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste management company. The standard method for the disposal of cytotoxic waste is high-temperature incineration.[1]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not publicly available, general guidelines for cytotoxic waste management apply. The following table summarizes key quantitative parameters often found in institutional protocols.
| Parameter | Guideline |
| PPE Glove Thickness | Typically, a minimum of 4 mil for the inner glove and 8 mil for the outer glove, both chemotherapy-rated. |
| Waste Container Labeling | Must include "Cytotoxic Waste," the biohazard symbol, and the name of the primary chemical constituents. |
| Incineration Temperature | High-temperature incineration for cytotoxic waste is generally conducted at or above 850°C to ensure complete destruction of the compounds. |
Experimental Protocols
The methodologies for handling and disposal are procedural and based on established safety protocols for cytotoxic agents rather than specific experimental results. The core principle is the containment and isolation of the hazardous material from personnel and the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
